2-Ethylhex-5-enal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-ethylhex-5-enal |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
OAKJUWNZHNRUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC=C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 2-Ethylhexenal: A Technical Guide
Structural Distinction
It is crucial to differentiate between the requested molecule, 2-Ethylhex-5-enal, and the subject of this guide, 2-Ethyl-2-hexenal. The key difference lies in the position of the carbon-carbon double bond. In this compound, the double bond is at the end of the hexyl chain (between carbons 5 and 6), while in 2-Ethyl-2-hexenal, the double bond is conjugated with the aldehyde group (between carbons 2 and 3). This difference in structure significantly impacts the spectroscopic properties of the molecule.
2-Ethyl-2-hexenal is a colorless liquid widely used as a fragrance and flavoring agent. Its synthesis is typically achieved through the aldol condensation of n-butyraldehyde.[1]
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Ethyl-2-hexenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (90 MHz, CDCl₃)
| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| 0.94 | 3H | t | CH₃ (Hexyl) |
| 1.11 | 3H | t | CH₃ (Ethyl) |
| 1.40-1.65 | 2H | m | CH₂ (Hexyl) |
| 2.10-2.45 | 4H | m | CH₂ (Ethyl), CH₂ (Allylic) |
| 6.35 | 1H | t | CH (Vinylic) |
| 9.38 | 1H | s | CHO |
¹³C NMR Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 13.7 | CH₃ (Hexyl) |
| 14.1 | CH₃ (Ethyl) |
| 22.0 | CH₂ |
| 23.0 | CH₂ |
| 30.8 | CH₂ |
| 149.9 | C=C (Quaternary) |
| 154.9 | C=C (CH) |
| 191.5 | C=O |
Note: Specific peak assignments for all carbons were not explicitly available in the searched literature.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 2870 | Medium | C-H stretch (alkane) |
| 2720 | Weak | C-H stretch (aldehyde) |
| 1685 | Strong | C=O stretch (conjugated aldehyde) |
| 1640 | Medium | C=C stretch (alkene) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 126 | 25 | [M]⁺ (Molecular Ion) |
| 97 | 80 | [M - CHO]⁺ |
| 83 | 40 | [M - C₃H₇]⁺ |
| 71 | 100 | [C₅H₉O]⁺ |
| 55 | 65 | [C₄H₇]⁺ |
| 43 | 95 | [C₃H₇]⁺ |
| 29 | 90 | [CHO]⁺ |
Note: The fragmentation pattern is consistent with a branched, unsaturated aldehyde.
Experimental Protocols
Detailed experimental protocols for the acquisition of the above data are not consistently published in readily accessible sources. However, based on standard analytical practices and available information, the following general methodologies can be described.
NMR Spectroscopy
A solution of 2-Ethyl-2-hexenal in deuterated chloroform (CDCl₃) was prepared. The ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The infrared spectrum was obtained from a neat liquid sample.[2] The sample was placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. The spectrum was recorded using a dispersive or FTIR spectrometer.[2]
Mass Spectrometry
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[3] The sample was introduced into the instrument, and the resulting fragmentation pattern was analyzed.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
References
Navigating the Fragmentation Landscape of 2-Ethylhex-5-enal: A Technical Guide
This technical guide offers an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 2-Ethylhex-5-enal (C₈H₁₄O, Molecular Weight: 126.2 g/mol ). Tailored for researchers, scientists, and professionals in drug development, this document details the theoretical fragmentation pathways, presents quantitative data from a closely related isomer, and provides a comprehensive experimental protocol for analysis.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a series of fragment ions resulting from cleavages at various points in the molecule. The molecular ion peak (M⁺) at m/z 126 may be of low intensity, which is common for aliphatic aldehydes. The primary fragmentation mechanisms anticipated include α-cleavage, β-cleavage, and rearrangements such as the McLafferty rearrangement.
For illustrative purposes, the following table summarizes the significant mass-to-charge ratios (m/z) and relative intensities from the electron ionization (EI) mass spectrum of the isomer 2-Ethyl-2-hexenal (CAS No. 645-62-5). This data provides a valuable reference for predicting the fragmentation of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion (for 2-Ethyl-2-hexenal) |
| 27 | 75 | [C₂H₃]⁺ |
| 29 | 100 | [CHO]⁺ or [C₂H₅]⁺ |
| 41 | 80 | [C₃H₅]⁺ |
| 55 | 65 | [C₄H₇]⁺ |
| 69 | 40 | [C₅H₉]⁺ |
| 83 | 30 | [C₆H₁₁]⁺ |
| 97 | 50 | [M - C₂H₅]⁺ |
| 126 | 5 | [M]⁺ |
Theoretical Fragmentation Pathways
The fragmentation of this compound under electron ionization is predicted to follow several key pathways:
-
α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is susceptible to cleavage. This can lead to the loss of a hydrogen radical (resulting in an [M-1]⁺ ion at m/z 125) or an ethyl radical (resulting in an ion at m/z 97). The formation of the formyl cation ([CHO]⁺) at m/z 29 is also a highly probable α-cleavage event.
-
β-Cleavage: Cleavage of the bond between the α and β carbons relative to the carbonyl group can lead to the formation of various resonance-stabilized cations.
-
McLafferty Rearrangement: As a γ-hydrogen is available, a McLafferty-type rearrangement can occur, leading to the elimination of a neutral alkene molecule and the formation of a characteristic enol cation.
-
Allylic Cleavage: The presence of a double bond at the 5-position makes the allylic C-C bond susceptible to cleavage, which would result in the formation of a stable allylic cation.
The following diagram illustrates the proposed primary fragmentation pathways for this compound.
Caption: Proposed fragmentation pathways of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (if available) in a high-purity volatile solvent such as methanol or hexane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Extraction (for complex matrices): For samples such as biological fluids or environmental matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the volatile aldehyde.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating volatile organic compounds.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 20 to 300.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquired mass spectra can be compared against the NIST Mass Spectral Library for tentative identification.
-
The fragmentation pattern can be analyzed to propose a structure for unknown compounds.
-
For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion against the concentration of the standards.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for GC-MS analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylhex-2-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Ethylhex-2-enal (CAS No. 645-62-5). Often encountered as an intermediate in industrial chemical synthesis, particularly in the production of 2-ethylhexanol, this α,β-unsaturated aldehyde possesses a unique combination of functional groups that dictate its chemical behavior and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may be working with or investigating this compound.
It is important to note that while the user query specified "2-Ethylhex-5-enal," a thorough search of the chemical literature and databases revealed a lack of information for this specific isomer. Conversely, 2-Ethylhex-2-enal is a well-documented and industrially significant compound. It is highly probable that "this compound" was a misnomer, and therefore, this guide will focus on the properties and reactions of 2-Ethylhex-2-enal .
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 2-Ethylhex-2-enal are summarized in the tables below, providing a concise reference for laboratory and computational work.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Sharp, powerful, irritating | [1] |
| Boiling Point | 175 °C at 760 mmHg | [1] |
| Melting Point | 3.5 °C (estimate) | [1] |
| Density | 0.85 g/cm³ | [1] |
| Refractive Index | 1.4490 to 1.4530 | [1] |
| Flash Point | 68 °C | [1] |
| Solubility | Slightly soluble in water | [2] |
Spectroscopic Data
| Spectrum Type | Key Features and Observations |
| ¹H NMR | Data available, specific peak assignments would require the raw spectral data. |
| ¹³C NMR | Data available, specific peak assignments would require the raw spectral data. |
| Infrared (IR) | Characteristic peaks for C=O (aldehyde) and C=C (alkene) functional groups are expected. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 126.20, with fragmentation patterns corresponding to the loss of alkyl and carbonyl fragments. |
Chemical Properties and Reactivity
2-Ethylhex-2-enal is a reactive molecule due to the presence of both an aldehyde functional group and a carbon-carbon double bond, which are in conjugation. This arrangement makes it susceptible to a variety of chemical transformations.
Aldol Condensation
2-Ethylhex-2-enal is commercially produced via the aldol condensation of n-butyraldehyde.[3] This reaction involves the dimerization of n-butyraldehyde in the presence of a base or acid catalyst, followed by dehydration to yield the α,β-unsaturated aldehyde.
Oxidation
The aldehyde group of 2-Ethylhex-2-enal can be readily oxidized to a carboxylic acid, forming 2-ethylhex-2-enoic acid. This transformation is a key step in some industrial processes.[3]
Reduction
The carbonyl group and the carbon-carbon double bond can be selectively or fully reduced. Hydrogenation can yield 2-ethylhexanal (by reduction of the C=C bond), 2-ethylhex-2-en-1-ol (by reduction of the C=O group), or 2-ethylhexanol (by reduction of both functional groups). The choice of catalyst and reaction conditions determines the final product.[4]
Nucleophilic Addition
As an α,β-unsaturated aldehyde, 2-Ethylhex-2-enal can undergo nucleophilic addition at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or Michael addition). The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and key reactions of 2-Ethylhex-2-enal, compiled from various sources. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.
Synthesis of 2-Ethylhex-2-enal via Aldol Condensation of n-Butyraldehyde
This protocol is based on the general principles of aldol condensation for the industrial production of 2-Ethylhex-2-enal.[3][5]
-
Materials: n-butyraldehyde, aqueous sodium hydroxide solution (e.g., 2-10%), organic solvent (e.g., toluene or an excess of n-butyraldehyde), and a neutralizing agent (e.g., acetic acid).
-
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, add n-butyraldehyde.
-
Slowly add the aqueous sodium hydroxide solution to the stirred n-butyraldehyde at a controlled temperature (typically between 80-130°C). The reaction is exothermic and should be carefully monitored.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period (e.g., 1-4 hours) to ensure complete reaction.
-
Cool the reaction mixture and neutralize the base catalyst with an acid (e.g., acetic acid).
-
The reaction mixture will separate into an organic and an aqueous layer. Separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts.
-
The crude 2-Ethylhex-2-enal can be purified by distillation under reduced pressure.
-
Oxidation of 2-Ethylhex-2-enal to 2-Ethylhex-2-enoic Acid
This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid.
-
Materials: 2-Ethylhex-2-enal, an oxidizing agent (e.g., potassium permanganate, chromic acid, or air/oxygen with a catalyst), a suitable solvent (e.g., acetone, water, or a non-reactive organic solvent), and an acid for workup (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve 2-Ethylhex-2-enal in a suitable solvent in a reaction flask.
-
Slowly add the oxidizing agent to the solution while maintaining a controlled temperature (this can be exothermic).
-
After the addition is complete, stir the mixture until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate is used).
-
Acidify the mixture with an acid to precipitate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude 2-ethylhex-2-enoic acid.
-
Purify the product by recrystallization or distillation.
-
Reduction of 2-Ethylhex-2-enal to 2-Ethylhexanol
This protocol is based on the industrial hydrogenation of 2-Ethylhex-2-enal.[4]
-
Materials: 2-Ethylhex-2-enal, a hydrogenation catalyst (e.g., nickel, palladium, or copper-based catalysts), a high-pressure reactor (autoclave), and a source of hydrogen gas.
-
Procedure:
-
Charge the autoclave with 2-Ethylhex-2-enal and the hydrogenation catalyst.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (this can range from atmospheric to high pressure depending on the catalyst and desired reaction rate).
-
Heat the mixture to the reaction temperature (typically in the range of 100-200°C) with stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude 2-ethylhexanol can be purified by distillation.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key chemical pathways and workflows related to 2-Ethylhex-2-enal.
Caption: Synthesis of 2-Ethylhex-2-enal via Aldol Condensation of n-Butyraldehyde.
References
- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 2. 2-Ethyl-2-hexenal | 645-62-5 | Benchchem [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 5. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal - Google Patents [patents.google.com]
Core Topic: Solubility and Stability of 2-Ethylhexenal Isomers
An in-depth technical guide on the solubility and stability of 2-Ethylhexenal isomers is presented below for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility and stability of 2-ethylhexenal isomers, with a primary focus on 2-ethylhex-2-enal, due to the prevalence of available data for this compound. The information is intended to support research, development, and formulation activities.
Physicochemical Properties
A summary of the key physicochemical properties of 2-ethylhex-2-enal is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H14O | [1][2] |
| Molecular Weight | 126.2 g/mol | [2][3] |
| Boiling Point | 175 °C (lit.) | [2][3] |
| Flash Point | 50.56 °C (TCC) / 68 °C | [1][2][3] |
| Density | 0.85 g/cm³ | [2][3] |
| logP | 2.66 | [2][3] |
Solubility Data
2-Ethylhexenal isomers exhibit solubility characteristics typical for aldehydes of similar molecular weight. Detailed solubility information is tabulated below.
| Solvent | Solubility | Temperature | Notes | Reference |
| Water | 586 mg/L | 25 °C | Experimental value for 2-ethylhex-2-enal. | [1] |
| Water | 548.6 mg/L | 25 °C | Estimated value for 2-ethylhex-2-enal. | [1] |
| Alcohol | Soluble | Not Specified | For 2-ethylhex-2-enal. | [1] |
| Organic Solvents | Soluble | Not Specified | For 2-Ethyl-5-methylhex-2-enal. | [4] |
Generally, the solubility of aldehydes in water decreases as the carbon chain length increases.[5] However, they can act as hydrogen bond acceptors with water molecules, which accounts for their limited aqueous solubility.[5]
Stability Profile
2-Ethylhexenal isomers are relatively stable under standard conditions but are susceptible to degradation through oxidation.
| Condition | Stability | Notes | Reference |
| Normal Conditions | Relatively stable | Can be stored at ambient conditions and is stable during transport. | [4][6] |
| Oxidation | Sensitive | Incompatible with strong oxidizing agents. Aldehydes can be readily oxidized to carboxylic acids. | [2][3][4] |
| Light Exposure | Potentially Unstable | Autoxidation reactions of aldehydes can be activated by light. | [2] |
| Heat | Moderately Flammable | Exhibits moderate flammability when exposed to heat or flame. | [6] |
| Self-Condensation | Potential for Reaction | Aldehydes can undergo self-condensation or polymerization, often catalyzed by acids. | [2] |
Experimental Protocols
Solubility Determination
A general protocol for determining the solubility of a test chemical like 2-ethylhexenal in various solvents involves a step-wise approach.
-
Initial Assessment: Begin by attempting to dissolve a high concentration of the test chemical (e.g., 20 mg/mL) in the desired solvent (e.g., water, ethanol).
-
Mixing: The mixture is subjected to increasingly rigorous mixing techniques:
-
Gentle mixing at room temperature.
-
Vortexing for 1-2 minutes.
-
Water bath sonication for up to 5 minutes.
-
Warming the solution to 37°C for up to 60 minutes.
-
-
Observation: Visual inspection is used to determine if the chemical has completely dissolved.
-
Serial Dilution: If the chemical does not dissolve at the initial high concentration, the solvent volume is increased to decrease the concentration (e.g., by a factor of 10), and the mixing procedures are repeated.
This process is iterated until the solubility limit is determined.
Stability Assessment (Oxidative Stability)
A general approach to assess the oxidative stability of 2-ethylhexenal would involve:
-
Sample Preparation: Prepare solutions of 2-ethylhexenal in relevant solvents.
-
Stress Conditions: Expose the samples to pro-oxidative conditions, such as:
-
Elevated temperature.
-
Exposure to light (UV or visible).
-
Introduction of a chemical oxidizing agent (e.g., hydrogen peroxide) or a transition metal salt catalyst.
-
-
Time-Point Analysis: At various time points, aliquots of the stressed samples are taken for analysis.
-
Quantification: The concentration of the remaining 2-ethylhexenal is determined using a suitable analytical method. A common technique for aldehyde quantification involves derivatization to form a more easily detectable compound, followed by analysis using methods like High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, or mass spectrometry (MS) detection.
-
Degradation Profile: The decrease in the concentration of 2-ethylhexenal over time indicates its stability under the tested conditions. Identification of degradation products can be performed using techniques like LC-MS/MS.
Reaction and Degradation Pathways
The chemical reactivity of the aldehyde functional group in 2-ethylhexenal governs its stability and degradation pathways.
Caption: General chemical reactions of 2-ethylhexenal.
A significant degradation pathway for aldehydes is autoxidation, which is a free-radical chain reaction.
Caption: Simplified autoxidation pathway for aldehydes.
References
- 1. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
- 2. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 3. 645-62-5 CAS MSDS (2-ETHYL-2-HEXENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Ethylhex-5-enal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in the public domain for the reactivity of 2-Ethylhex-5-enal. This guide provides an in-depth analysis based on the established principles of aldehyde chemistry and draws parallels from structurally similar compounds.
Introduction to this compound and its Aldehyde Functionality
This compound is an unsaturated aliphatic aldehyde. The core of its chemical reactivity lies in the aldehyde functional group (-CHO), which is characterized by a carbonyl center (a carbon double-bonded to an oxygen). The electrophilic nature of the carbonyl carbon and the presence of a distal carbon-carbon double bond at the 5-position are the key determinants of its reaction profile. While the ethyl group at the alpha-position provides steric hindrance that can modulate reaction rates, the overall reactivity pattern is expected to align with that of other aliphatic aldehydes.
The typical reactions of aldehydes, such as nucleophilic addition, oxidation, and reduction, are all applicable to this compound.[1] These reactions are fundamental in synthetic organic chemistry and are relevant in various biological contexts, including metabolic pathways and potential toxicological considerations.
General Reactivity of the Aldehyde Group
The reactivity of the aldehyde group in this compound is governed by the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. The general reactivity can be categorized as follows:
-
Nucleophilic Addition: This is the most common reaction type for aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.
-
Reduction: The aldehyde group can be reduced to a primary alcohol through hydrogenation or the use of reducing agents.
Key Reactions of the Aldehyde Group
While specific quantitative data for this compound is scarce, the following sections detail the expected key reactions based on general aldehyde chemistry.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde reactivity. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.
Table 1: Common Nucleophilic Addition Reactions of Aldehydes
| Reaction Type | Nucleophile | Product |
| Hydration | Water (H₂O) | Geminal diol |
| Acetal Formation | Alcohol (ROH) | Acetal |
| Cyanohydrin Formation | Cyanide (CN⁻) | Cyanohydrin |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Experimental Protocol: General Procedure for Acetal Formation
A general procedure for the formation of an acetal from an aldehyde involves the following steps:
-
Reactant Mixture: The aldehyde is dissolved in an excess of the corresponding alcohol, which also serves as the solvent.
-
Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.
-
Water Removal: The reaction is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up: After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Purification: The product is then extracted with an organic solvent and purified using techniques such as distillation or column chromatography.
Caption: General scheme for the reduction of an aldehyde.
Potential Influence of the Distal Double Bond
The presence of a carbon-carbon double bond at the 5-position in this compound is unlikely to exert a significant electronic effect on the aldehyde group due to its distance. However, its presence opens up the possibility of intramolecular reactions under certain conditions, such as acid catalysis, which could lead to cyclization products. Further research would be required to explore these potential reaction pathways.
Conclusion
References
An In-depth Technical Guide on the Potential Reaction Mechanisms of 2-Ethylhex-2-enal
Disclaimer: Extensive research has revealed a notable scarcity of specific scientific literature and experimental data pertaining to the reaction mechanisms of 2-Ethylhex-5-enal . Consequently, this document will focus on its structural isomer, 2-Ethylhex-2-enal , a compound for which a substantial body of research is available. The reactivity of 2-Ethylhex-2-enal, as an α,β-unsaturated aldehyde, provides a well-documented framework for understanding the potential transformations of similar structures.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core reaction mechanisms involving 2-Ethylhex-2-enal.
Overview of 2-Ethylhex-2-enal Reactivity
2-Ethylhex-2-enal is a versatile chemical intermediate with a reactivity profile dominated by its two functional groups: the aldehyde and the α,β-unsaturated alkene.[1] This structure allows for a variety of transformations, including reactions at the carbonyl group, conjugate additions, and reactions involving the carbon-carbon double bond. Key reaction pathways include aldol condensation for its synthesis, reduction to alcohols, oxidation to carboxylic acids, and various carbon-carbon bond-forming reactions.
Aldol Condensation: Synthesis of 2-Ethylhex-2-enal
The industrial production of 2-Ethylhex-2-enal is primarily achieved through the self-condensation of n-butyraldehyde, followed by dehydration.[2][3] This reaction is typically base-catalyzed.
Experimental Protocols
Continuous Liquid-Phase Aldol Condensation: A continuous process for the aldol condensation of n-butyraldehyde can be carried out in the liquid phase using a fixed-bed catalyst. Solid solutions of magnesium oxide-aluminum oxide, related to hydrotalcite, have been shown to be effective. The reaction is conducted at temperatures between 80°C and 200°C. The pressure is maintained to ensure the reaction occurs in the liquid phase.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Reactant | n-Butyraldehyde | [3] |
| Product | 2-Ethylhex-2-enal | [3] |
| Catalyst | Solid solutions of magnesium oxide-aluminum oxide | [3] |
| Temperature | 80°C - 200°C | [3][4] |
| Phase | Liquid | [3] |
Reaction Mechanism
Caption: Aldol condensation of n-butyraldehyde to 2-Ethylhex-2-enal.
Hydrogenation (Reduction) of 2-Ethylhex-2-enal
2-Ethylhex-2-enal can be hydrogenated to produce either 2-ethylhexanal (by selective reduction of the C=C bond) or 2-ethylhexanol (by reduction of both the C=C and C=O bonds).[5][6] This is a critical industrial process, as 2-ethylhexanol is a precursor to plasticizers.[7]
Experimental Protocols
Catalytic Hydrogenation: The hydrogenation of 2-ethyl-2-hexenal can be performed in a fixed-bed reactor using a nickel-based catalyst. A study using a NiO50-Cab50 catalyst at 120°C and 30 bars showed high conversion and selectivity. The reaction proceeds consecutively, with the hydrogenation of the C=C bond to form 2-ethylhexanal occurring first, followed by the hydrogenation of the C=O bond to yield 2-ethylhexanol.[8]
Quantitative Data
| Parameter | Value | Reference |
| Reactant | 2-Ethyl-2-hexenal | [8] |
| Product | 2-Ethylhexanol | [8] |
| Catalyst | NiO50-Cab50 | [8] |
| Temperature | 120°C | [8] |
| Pressure | 30 bars | [8] |
| Conversion | 98.29% | [8] |
| Selectivity | 87.41% | [8] |
| Activation Energy (C=C hydrogenation) | 33.66 kJ/mol | [8] |
| Activation Energy (C=O hydrogenation) | 58.39 kJ/mol | [8] |
Reaction Mechanism
Caption: Consecutive hydrogenation of 2-Ethylhex-2-enal to 2-Ethylhexanol.
Oxidation of 2-Ethylhex-2-enal
The aldehyde functional group in 2-ethylhex-2-enal and its saturated counterpart, 2-ethylhexanal, can be oxidized to form the corresponding carboxylic acid, 2-ethylhexanoic acid.
Experimental Protocols
Aerobic Oxidation: 2-Ethylhexanal can be oxidized to 2-ethylhexanoic acid using oxygen or air in the presence of N-hydroxyphthalimide (NHPI) as an organocatalyst. The reaction proceeds under mild conditions in a solvent such as isobutanol, achieving high selectivity.[9][10]
Quantitative Data
| Parameter | Value | Reference |
| Reactant | 2-Ethylhexanal | [9] |
| Product | 2-Ethylhexanoic Acid | [9] |
| Oxidant | Oxygen or Air | [9] |
| Catalyst | N-hydroxyphthalimide (NHPI) | [9] |
| Solvent | Isobutanol | [9] |
| Selectivity | >99% | [9] |
Reaction Mechanism
Caption: Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid.
Other Potential Reaction Mechanisms
Michael Addition
As an α,β-unsaturated aldehyde, 2-ethylhex-2-enal can act as a Michael acceptor, undergoing conjugate addition of nucleophiles to the β-carbon.[11][12]
Caption: General scheme for the Michael addition to 2-Ethylhex-2-enal.
Wittig Reaction
The aldehyde group of 2-ethylhex-2-enal can react with a phosphonium ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond.[13][14][15]
Caption: The Wittig reaction of 2-Ethylhex-2-enal.
Grignard Reaction
The addition of a Grignard reagent to the carbonyl carbon of 2-ethylhex-2-enal, followed by an acidic workup, yields a secondary alcohol.[16][17][18]
References
- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 4. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 5. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Ethylhexanol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Ethylhex-5-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomeric properties of 2-Ethylhex-5-enal, a chiral aldehyde with potential applications in various fields of chemical research and development. Due to the limited availability of direct experimental data for this compound, this document leverages structural analysis and data from analogous chiral compounds to provide a robust theoretical framework.
Molecular Structure and Chirality
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2) of the hexanal backbone. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a formyl group (aldehyde), and a but-3-enyl group.
Figure 1: Chemical Structure of this compound
Caption: The structure of this compound with the chiral center (C) at position 2.*
The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-2-Ethylhex-5-enal and (S)-2-Ethylhex-5-enal. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
Stereoisomers of this compound
As a molecule with one stereocenter, this compound has two possible stereoisomers, which are enantiomers.
| Stereoisomer | Configuration | Relationship |
| (R)-2-Ethylhex-5-enal | Rectus | Enantiomer |
| (S)-2-Ethylhex-5-enal | Sinister | Enantiomer |
Table 1: Stereoisomers of this compound
Physicochemical Properties (Predicted)
| Property | Value (for racemic mixture - estimated) | Notes |
| Molecular Formula | C8H14O | |
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | ~160-170 °C | Estimated based on similar C8 aldehydes. |
| Density | ~0.83 g/cm³ | Estimated based on similar C8 aldehydes. |
| Optical Rotation | [α]D = +x° for one enantiomer, -x° for the other | The magnitude (x) is unknown without experimental data. The racemic mixture will have a rotation of 0°. |
Table 2: Predicted Physicochemical Properties of this compound
Experimental Protocols for Chiral Separation and Analysis
The separation and analysis of the enantiomers of this compound would rely on chiral analytical techniques. The following are detailed methodologies for key experiments.
Chiral Gas Chromatography (CGC) for Enantiomeric Separation
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column would be one coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). The exact program would need to be optimized.
-
-
Data Analysis: The two enantiomers will have different retention times on the chiral column. The peak area of each enantiomer can be used to determine the enantiomeric excess (ee) of a sample.
Figure 2: Experimental Workflow for Chiral GC Analysis
Caption: Workflow for the separation and quantification of this compound enantiomers using Chiral Gas Chromatography.
Polarimetry for Determination of Optical Rotation
Objective: To measure the specific rotation of each enantiomer.
Methodology:
-
Sample Preparation: Prepare a solution of a known concentration of the purified enantiomer in a suitable achiral solvent (e.g., ethanol or chloroform).
-
Instrumentation: A polarimeter.
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the sample cell with the enantiomer solution and measure the observed rotation.
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation.
-
l is the path length of the sample cell in decimeters.
-
c is the concentration of the sample in g/mL.
-
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been documented for this compound, the chirality of a molecule is often a critical determinant of its biological function. The two enantiomers of a chiral compound can exhibit different pharmacological, toxicological, and metabolic profiles.
For instance, in drug development, it is common for one enantiomer to be therapeutically active while the other is inactive or even responsible for adverse effects. The interaction of a chiral molecule with biological receptors, which are themselves chiral, is highly stereospecific.
Figure 3: Logical Relationship of Chirality and Biological Activity
Caption: Stereospecific interaction of enantiomers with a chiral biological receptor, leading to different biological responses.
Given that many aldehydes are involved in signaling pathways and can be reactive intermediates, any future investigation into the biological role of this compound should prioritize the study of its individual enantiomers.
Conclusion
This compound is a chiral aldehyde with one stereocenter, existing as a pair of (R) and (S) enantiomers. While direct experimental data is scarce, this guide provides a theoretical framework for its stereochemical properties and outlines the necessary experimental protocols for its chiral separation and analysis. For researchers in drug development and related fields, understanding the distinct properties of each enantiomer is crucial for any potential application. The principles and methodologies described herein provide a solid foundation for further investigation into this and other chiral molecules.
Navigating the Synthesis and Putative Occurrence of 2-Ethylhex-5-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the natural occurrence and synthesis of 2-Ethylhex-5-enal. Extensive literature searches reveal a significant information gap for this specific unsaturated aldehyde. To date, there is no documented evidence of its natural isolation or established synthetic protocols. Consequently, this document provides a comprehensive overview of a plausible synthetic route to this compound, predicated on fundamental principles of organic chemistry. Furthermore, for comparative and contextual purposes, this guide details the known natural occurrence and established synthesis of the structurally related, commercially significant isomer, 2-ethylhex-2-enal. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Diagrams of proposed and established reaction pathways are provided to facilitate understanding.
The Enigma of this compound: Absence in the Literature
A thorough investigation of scientific databases and chemical literature yielded no specific reports on the natural occurrence or synthesis of this compound. This suggests that the compound is either not a common natural product or has not yet been the subject of targeted synthetic research. In contrast, its isomer, 2-ethylhex-2-enal, is a well-documented compound with known natural sources and large-scale industrial synthesis.
Proposed Synthesis of this compound
A logical and feasible synthetic pathway to this compound involves the oxidation of its corresponding alcohol, 2-ethylhex-5-en-1-ol. This precursor is a known compound, providing a tangible starting point for the synthesis.
Retrosynthetic Analysis
The retrosynthesis of this compound points to 2-ethylhex-5-en-1-ol as the immediate precursor. This simplifies the synthetic challenge to the selective oxidation of a primary alcohol.
Caption: Retrosynthetic approach for this compound.
Proposed Experimental Protocol: Oxidation of 2-ethylhex-5-en-1-ol
A mild and selective oxidation method is required to convert 2-ethylhex-5-en-1-ol to this compound without affecting the double bond. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.
Materials:
-
2-ethylhex-5-en-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylhex-5-en-1-ol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in a single portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting alcohol), dilute the mixture with diethyl ether.
-
Pass the resulting suspension through a short pad of silica gel to remove the chromium byproducts.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by column chromatography on silica gel.
Caption: Proposed synthesis of this compound via PCC oxidation.
The Known Isomer: 2-ethylhex-2-enal
For comparative purposes, this section details the known information on the natural occurrence and synthesis of 2-ethylhex-2-enal.
Natural Occurrence
2-ethylhex-2-enal has been identified as a volatile component in the plant Cnidium officinale Makino.[1][2] This finding suggests potential biosynthetic pathways involving fatty acid metabolism or aldol-type reactions in natural systems.
Industrial Synthesis: Aldol Condensation of n-Butyraldehyde
The primary industrial synthesis of 2-ethylhex-2-enal is through the self-condensation of n-butyraldehyde, followed by dehydration.[3][4] This is a classic example of an aldol condensation reaction.
Experimental Protocol: Base-Catalyzed Aldol Condensation of n-Butyraldehyde
Materials:
-
n-Butyraldehyde
-
Sodium hydroxide (NaOH) solution (e.g., 5-10% aqueous solution)
-
Solvent (e.g., ethanol or water)
-
Reaction vessel with temperature control and stirring
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with n-butyraldehyde and the solvent.
-
Cool the mixture to a controlled temperature (e.g., 5-10 °C).
-
Slowly add the aqueous sodium hydroxide solution to the stirred mixture. The addition rate should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue to stir the mixture for a specified period to ensure the completion of the aldol addition reaction.
-
Acidify the reaction mixture to neutralize the base catalyst. This will promote the dehydration of the intermediate aldol product to form 2-ethylhex-2-enal.
-
Separate the organic layer containing the product.
-
Wash the organic layer with water to remove any remaining salts and impurities.
-
Dry the organic layer over an appropriate drying agent.
-
Purify the 2-ethylhex-2-enal by fractional distillation.
Caption: Industrial synthesis of 2-ethylhex-2-enal.
Data Presentation
The following tables summarize the available quantitative data for the precursor to the target compound and its well-characterized isomer.
Table 1: Physicochemical Properties of 2-ethylhex-5-en-1-ol (Precursor)
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 270594-13-3 |
| Boiling Point | 181.6 ± 19.0 °C (Predicted) |
| Density | 0.834 ± 0.06 g/cm³ |
| pKa | 15.02 ± 0.10 |
Data sourced from publicly available chemical databases.
Table 2: Physicochemical Properties of 2-ethylhex-2-enal (Isomer)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| CAS Number | 645-62-5 | [4] |
| Boiling Point | 175 °C | [4] |
| Density | 0.85 g/cm³ | [4] |
| Flash Point | 68 °C | [4] |
| Refractive Index | 1.4490 to 1.4530 | [4] |
Conclusion
While this compound remains an uncharacterized compound in terms of natural occurrence and established synthesis, this guide provides a scientifically sound proposal for its preparation via the oxidation of 2-ethylhex-5-en-1-ol. The detailed information on the synthesis and properties of the related isomer, 2-ethylhex-2-enal, serves as a valuable benchmark for researchers venturing into the synthesis and characterization of this novel unsaturated aldehyde. Further research is warranted to explore the potential natural existence and bioactivity of this compound, which may now be enabled by the synthetic route proposed herein.
References
A Technical Review of Substituted Hexenal Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted hexenal compounds, a class of α,β-unsaturated aldehydes, have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a six-carbon chain with a double bond and an aldehyde functional group, and various substituents that modulate their chemical and biological properties. Found naturally as green leaf volatiles (GLVs) in plants, they play a crucial role in plant defense mechanisms.[1] In recent years, research has expanded to explore their potential in drug development, particularly as antimicrobial and anti-inflammatory agents. This technical guide provides a comprehensive review of the literature on substituted hexenal compounds, focusing on their synthesis, quantitative biological data, experimental protocols, and the signaling pathways they modulate.
Synthesis of Substituted Hexenal Compounds
The synthesis of substituted hexenal compounds can be achieved through various chemical and biocatalytic methods. The parent compound, trans-2-hexenal, is often synthesized via the oxidation of trans-2-hexen-1-ol.[2] Other approaches include a two-step process involving a Prins cyclization and hydrolysis, starting from n-butyraldehyde and vinyl ethyl ether.[2] A more recent and greener approach involves the biocatalytic oxidation of trans-2-hexenol using an aryl alcohol oxidase in a continuous-flow microreactor.[3][4]
The synthesis of substituted derivatives often involves modifications of these core methods. For instance, α-halogenated α,β-unsaturated aldehydes like (Z)-2-bromohex-2-enal can be prepared through the halogenation of the corresponding α,β-unsaturated aldehyde followed by dehydrohalogenation.[5] The synthesis of 4-oxo-trans-2-hexenal analogues has also been reported, starting from commercially available furans or through an aldol condensation reaction.[6][7]
Detailed Experimental Protocols
1. Biocatalytic Synthesis of trans-2-Hexenal [3][4]
-
Materials: Aryl alcohol oxidase from Pleurotus eryngii (PeAAOx), catalase, trans-2-hexen-1-ol, potassium phosphate (KPi) buffer (50 mM, pH 7.0), ethyl acetate, magnesium sulfate, dodecane (internal standard).
-
Procedure:
-
Prepare a reaction mixture containing trans-2-hexen-1-ol (10 mM), PeAAOx (0.25 µM), and catalase (600 U mL−1) in 50 mM KPi buffer (pH 7.0) at 30 °C.
-
The reaction is conducted in a slug-flow reactor to ensure efficient oxygen transfer.
-
The collected reaction mixture is extracted with an equal volume of ethyl acetate.
-
The organic phase is dried with magnesium sulfate.
-
The product is analyzed by gas chromatography (GC) using a CP-wax 52 CB GC column, with dodecane as an internal standard.
-
For purification on a semi-preparative scale, the reaction mixture is collected in deuterated chloroform, washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. Purification is achieved by flash chromatography on silica gel.
-
2. Synthesis of 4-Oxo-(E)-2-hexenal [6]
-
Materials: 2-Ethylfuran, organic solvent.
-
Procedure: A one-step synthesis from commercially available 2-ethylfuran is reported, although specific reaction conditions and reagents are not detailed in the abstract. This method is noted for its simplicity, making the compound readily available for research.
3. Synthesis of (Z)-2-Bromohex-2-enal [5]
-
General Procedure (Halogenation/Dehydrohalogenation):
-
The corresponding E-hexenal is subjected to bromination at 0–5 °C.
-
This is followed by dehydrobromination, which can be achieved using a base like di- or triethylamine.
-
The reaction is reported to yield the (Z)-2-bromohex-2-enal product quantitatively.
-
Biological Activity and Quantitative Data
Substituted hexenal compounds exhibit a range of biological activities, with antifungal and antimicrobial properties being the most extensively studied. The α,β-unsaturated aldehyde moiety is a key structural feature responsible for this activity, acting as a Michael acceptor that can react with biological nucleophiles.[8]
| Compound | Organism | Activity | Value | Reference |
| trans-2-Hexenal | Geotrichum citri-aurantii | MIC | 0.50 µL/mL | [9] |
| trans-2-Hexenal | Geotrichum citri-aurantii | MFC | 1.00 µL/mL | [9] |
| trans-4-Hydroxy-2-hexenal (HHE) | Primary cerebral cortical neurons | LD50 | 23 µmol/L | [10] |
| trans-4-Hydroxy-2-nonenal (HNE) | Primary cerebral cortical neurons | LD50 | 18 µmol/L | [10] |
| Substituted Cinnamic Acids (e.g., compound 3i) | Soybean Lipoxygenase | IC50 | 7.4 µM | [11] |
| Substituted Cinnamic Acids | Soybean Lipoxygenase | IC50 | 7.4–100 µM | [11] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; LD50: Lethal Dose, 50%; IC50: Half-maximal Inhibitory Concentration.
Detailed Experimental Protocols
1. In Vitro Antifungal Activity Assay (Disk Diffusion Method) [12]
-
Materials: Test compounds, sterile filter paper discs, culture medium (e.g., Potato Dextrose Agar for fungi), bacterial or fungal strains, appropriate solvent (e.g., DMSO), incubator.
-
Procedure:
-
Prepare agar plates with the appropriate culture medium.
-
Inoculate the plates with the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, or as required for fungi).
-
Measure the diameter of the zone of inhibition around each disc.
-
2. Lipoxygenase Inhibition Assay [11][13]
-
Materials: Soybean lipoxygenase, linoleic acid (substrate), test compounds, buffer solution, spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the lipoxygenase enzyme in a suitable buffer.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
3. In Vitro Cytotoxicity Assay [14]
-
Materials: Cell line (e.g., H9c2 rat myoblast cells), culture medium, test compounds, CellTox™ Green Cytotoxicity Assay kit (or similar), multi-well plates, plate reader.
-
Procedure:
-
Seed cells in opaque-walled multi-well plates at a desired density.
-
Add the test compounds at various concentrations to the cell cultures.
-
Incubate the plates for a specified period.
-
Add the CellTox™ Green Dye, which binds to DNA from cells with compromised membrane integrity (dead cells).
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to an increase in cytotoxicity.
-
Signaling Pathways Modulated by Substituted Hexenal Compounds
α,β-Unsaturated aldehydes, including substituted hexenals, are electrophilic molecules that can modulate cellular signaling pathways through covalent adduction to nucleophilic residues (cysteine, histidine, lysine) on proteins.[1] Two key pathways affected are the Keap1-Nrf2 and the NF-κB signaling pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Electrophilic compounds, such as (E)-2-alkenals, can react with cysteine residues on Keap1.[1][15] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[16][17] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[16]
References
- 1. Activation of the Kelch-like ECH-associated protein 1 (Keap1)/NF-E2-related factor 2 (Nrf2) pathway through covalent modification of the 2-alkenal group of aliphatic electrophiles in Coriandrum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]
- 3. Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethylhex-2-enal
A Note on Nomenclature: Initial searches for "2-Ethylhex-5-enal" did not yield a recognized chemical compound. It is highly probable that this name is a non-standard or erroneous reference to the structurally similar and industrially significant compound, 2-Ethylhex-2-enal . This guide will, therefore, focus on the discovery, history, and technical details of 2-Ethylhex-2-enal.
Introduction
2-Ethylhex-2-enal, a member of the α,β-unsaturated aldehyde class of organic compounds, is a key intermediate in the chemical industry.[1] Characterized by a distinctive sharp, green, and leafy odor, it finds applications ranging from the synthesis of high-volume industrial chemicals to its use as a flavoring agent and antimicrobial preservative.[2][3] This document provides a comprehensive overview of its history, synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Discovery and History
While a definitive "discovery" event for 2-Ethylhex-2-enal is not prominently documented, its history is intrinsically linked to the development of the oxo synthesis (hydroformylation) process in the early 20th century. The large-scale production of n-butyraldehyde from propylene via this process paved the way for the commercial synthesis of its derivatives. The aldol condensation of n-butyraldehyde to form 2-Ethylhex-2-enal became a crucial step in the production of 2-ethylhexanol, a major commodity chemical used in the manufacture of plasticizers.[3][4] By 1993, approximately 34 million pounds of n-butyraldehyde were converted to 2-ethyl-2-hexenal in the United States alone, highlighting its industrial importance.[3]
Physicochemical Properties
2-Ethylhex-2-enal is a colorless to light yellow liquid with a strong, characteristic odor.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| CAS Number | 645-62-5 | [5] |
| Boiling Point | 175-179 °C at 760 mmHg | [1][6] |
| Flash Point | 50.56 °C (123.00 °F) | [6] |
| Density | 0.85 g/cm³ | [1] |
| Refractive Index | 1.4490 to 1.4530 | [1] |
| logP (o/w) | 2.32 - 2.72 | [6][7] |
| Solubility | Soluble in organic solvents | [6] |
Experimental Protocols
The primary industrial synthesis of 2-Ethylhex-2-enal involves the aldol condensation of n-butyraldehyde.[3][4]
Reaction: 2 * n-butyraldehyde → 2-Ethylhex-2-enal + H₂O
Materials:
-
n-butyraldehyde
-
Aqueous sodium hydroxide (or other alkaline catalyst)[4]
-
Solvent (optional, depending on the process)
-
Acid for neutralization (e.g., phosphoric acid)[8]
Procedure:
-
n-butyraldehyde is treated with an alkaline catalyst, typically an aqueous solution of sodium hydroxide, which initiates the aldol condensation reaction.[4]
-
The reaction mixture is heated to facilitate the dehydration of the intermediate aldol addition product to form the α,β-unsaturated aldehyde, 2-Ethylhex-2-enal.[4]
-
The reaction is then neutralized with an acid to stop the condensation.[8]
-
The organic layer containing 2-Ethylhex-2-enal is separated from the aqueous layer.
-
The crude product is purified by distillation to yield high-purity 2-Ethylhex-2-enal.[8]
The purity and concentration of 2-Ethylhex-2-enal can be determined using reverse-phase HPLC.[9]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 or equivalent C18 column[9]
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid for Mass-Spec compatibility.[9]
Procedure:
-
Prepare a standard solution of 2-Ethylhex-2-enal of known concentration in the mobile phase.
-
Prepare the sample to be analyzed by diluting it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of 2-Ethylhex-2-enal using a UV detector.
-
Quantify the amount of 2-Ethylhex-2-enal in the sample by comparing its peak area to that of the standard.
Applications
2-Ethylhex-2-enal is a versatile chemical with a range of applications:
-
Chemical Intermediate: Its primary use is as an intermediate in the synthesis of 2-ethylhexanol, which is a precursor to plasticizers, lubricants, and other industrial chemicals.[3][4]
-
Flavor and Fragrance: Due to its strong green and fruity notes, it is used as a flavoring agent in foods and beverages and as a component in perfumes.[2]
-
Antimicrobial and Antifungal Agent: It exhibits strong antifungal and antimicrobial properties, making it useful for the preservation of materials like straw, grains, and silage.[3]
-
Other Uses: It has also been utilized in the manufacturing of insecticides and as a warning agent in leak detectors.[1][3]
Biological Activity and Toxicology
2-Ethylhex-2-enal has been identified as a human metabolite and is known to be a skin, eye, and mucous membrane irritant.[2] It is moderately toxic by ingestion and inhalation.[2][3] The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[5] Due to its high production volume and the potential for human exposure, its toxicological profile is of interest, although comprehensive carcinogenicity data is limited.[3]
Diagrams
Caption: Synthesis of 2-Ethylhexanol from n-Butyraldehyde.
Caption: Workflow for HPLC Analysis of 2-Ethylhex-2-enal.
References
- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 5. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
- 7. 2-ethyl-2-hexenal (E) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Ethyl-2-hexenal | SIELC Technologies [sielc.com]
Methodological & Application
Synthesis of 2-Ethylhex-5-enal from Simple Precursors: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the multi-step synthesis of 2-ethylhex-5-enal, a valuable building block in organic synthesis, from simple and readily available precursors. The synthetic route involves a sequential dialkylation of diethyl malonate, followed by hydrolysis, decarboxylation, reduction, and subsequent oxidation. This document outlines the experimental procedures, necessary reagents, and expected outcomes for each step, and includes quantitative data and characterization of the intermediates and the final product.
Introduction
This compound is a bifunctional molecule containing both an aldehyde and a terminal alkene, making it a versatile intermediate for the synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, including but not limited to, olefin metathesis, hydroformylation, and various nucleophilic additions to the carbonyl group. This note describes a reliable and scalable five-step synthesis of this compound starting from diethyl malonate.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following five steps:
-
Step 1: Ethylation of Diethyl Malonate: Diethyl malonate is first alkylated with ethyl bromide in the presence of a base to yield diethyl ethylmalonate.
-
Step 2: Second Alkylation with 4-bromo-1-butene: The resulting diethyl ethylmalonate is then subjected to a second alkylation using 4-bromo-1-butene to introduce the butenyl side chain.
-
Step 3: Hydrolysis and Decarboxylation: The dialkylated malonate is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield 2-ethyl-5-hexenoic acid.
-
Step 4: Reduction of the Carboxylic Acid: The carboxylic acid is reduced to the primary alcohol, 2-ethyl-5-hexen-1-ol, using a strong reducing agent like lithium aluminum hydride.
-
Step 5: Oxidation of the Alcohol: Finally, the primary alcohol is oxidized to the target aldehyde, this compound, using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Diethyl Ethylmalonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at 0 °C. The mixture is stirred for 30 minutes at room temperature.
-
Ethyl bromide (1.1 eq) is added dropwise to the reaction mixture, and the solution is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford diethyl ethylmalonate.
Step 2: Synthesis of Diethyl Ethyl(but-3-en-1-yl)malonate
Materials:
-
Diethyl ethylmalonate
-
Sodium ethoxide
-
Absolute ethanol
-
4-bromo-1-butene
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a freshly prepared solution of sodium ethoxide (1.0 eq) in absolute ethanol, diethyl ethylmalonate (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature.
-
4-bromo-1-butene (1.1 eq) is added dropwise, and the reaction mixture is heated to reflux overnight.
-
The workup procedure is similar to Step 1. The crude product is purified by vacuum distillation.
Step 3: Synthesis of 2-Ethyl-5-hexenoic Acid
Materials:
-
Diethyl ethyl(but-3-en-1-yl)malonate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of potassium hydroxide (3.0 eq) in a mixture of ethanol and water is prepared.
-
Diethyl ethyl(but-3-en-1-yl)malonate (1.0 eq) is added, and the mixture is heated to reflux for 12 hours.
-
The ethanol is removed under reduced pressure. The aqueous residue is cooled to 0 °C and acidified with concentrated hydrochloric acid until the pH is ~1.
-
The mixture is heated to reflux for 4-6 hours to effect decarboxylation.
-
After cooling, the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-ethyl-5-hexenoic acid.
Step 4: Synthesis of 2-Ethyl-5-hexen-1-ol
Materials:
-
2-Ethyl-5-hexenoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
Procedure:
-
A solution of 2-ethyl-5-hexenoic acid (1.0 eq) in anhydrous diethyl ether is added dropwise to a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.
-
The resulting white precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-ethyl-5-hexen-1-ol.
Step 5: Synthesis of this compound
Materials:
-
2-Ethyl-5-hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane
-
Silica gel
Procedure:
-
To a suspension of PCC (1.5 eq) in anhydrous dichloromethane, a solution of 2-ethyl-5-hexen-1-ol (1.0 eq) in anhydrous dichloromethane is added in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is diluted with diethyl ether and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Product Name | Starting Material (eq) | Reagents (eq) | Solvent | Yield (%) | Boiling Point (°C) / Pressure (mmHg) | Spectroscopic Data (¹H NMR, δ ppm) |
| 1 | Diethyl Ethylmalonate | Diethyl malonate (1.0) | NaOEt (1.0), EtBr (1.1) | Ethanol | ~85 | 95-97 / 10 | 4.19 (q, 4H), 3.32 (t, 1H), 1.95 (quint, 2H), 1.25 (t, 6H), 0.88 (t, 3H) |
| 2 | Diethyl Ethyl(but-3-en-1-yl)malonate | Diethyl ethylmalonate (1.0) | NaOEt (1.0), 4-bromo-1-butene (1.1) | Ethanol | ~80 | 120-125 / 10 | 5.75 (m, 1H), 4.95 (m, 2H), 4.15 (q, 4H), 2.05 (m, 2H), 1.90 (m, 2H), 1.80 (q, 2H), 1.20 (t, 6H), 0.80 (t, 3H) |
| 3 | 2-Ethyl-5-hexenoic Acid | Dialkylated malonate (1.0) | KOH (3.0), HCl | Ethanol/Water | ~90 | 110-112 / 10 | 10.5 (br s, 1H), 5.80 (m, 1H), 5.00 (m, 2H), 2.35 (m, 1H), 2.10 (m, 2H), 1.60 (m, 2H), 1.50 (m, 2H), 0.90 (t, 3H) |
| 4 | 2-Ethyl-5-hexen-1-ol | Carboxylic acid (1.0) | LiAlH₄ (1.5) | Diethyl ether | ~90 | 75-77 / 15 | 5.82 (m, 1H), 5.00 (m, 2H), 3.55 (d, 2H), 2.10 (m, 2H), 1.40 (m, 1H), 1.35 (m, 2H), 1.30 (m, 2H), 0.88 (t, 3H) |
| 5 | This compound | Primary alcohol (1.0) | PCC (1.5) | Dichloromethane | ~80 | 65-67 / 20 | 9.65 (d, 1H), 5.75 (m, 1H), 5.05 (m, 2H), 2.30 (m, 1H), 2.15 (m, 2H), 1.70 (m, 2H), 1.50 (m, 2H), 0.95 (t, 3H) |
Note: Yields and spectroscopic data are approximate and may vary based on experimental conditions.
Visualization of Synthetic Pathway and Experimental Workflow
Application Notes and Protocols for the Synthesis of 2-Ethylhex-2-enal via Aldol Condensation
Introduction
The Aldol Condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules from simpler carbonyl compounds. This reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, typically followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. This application note provides a detailed protocol for the synthesis of 2-ethylhex-2-enal, an important industrial intermediate, through the self-condensation of n-butyraldehyde.
Industrially, 2-ethylhex-2-enal is a precursor in the manufacturing of 2-ethylhexanol, a key component in the production of plasticizers, lubricants, and coatings.[1] The synthesis is a robust and high-yielding reaction, typically catalyzed by a base such as sodium hydroxide.[2][3]
Note on Nomenclature: The requested product "2-Ethylhex-5-enal" features a non-conjugated double bond, which is not the typical product of an aldol condensation followed by dehydration. The thermodynamically favored product of the n-butyraldehyde self-condensation is the conjugated α,β-unsaturated aldehyde, 2-ethylhex-2-enal . This protocol will therefore focus on the synthesis of this industrially significant and mechanistically consistent product.
Reaction Scheme and Mechanism
The overall reaction involves the dimerization of two molecules of n-butyraldehyde in the presence of a base catalyst, followed by the elimination of a water molecule.
Overall Reaction: 2 x n-Butyraldehyde → 3-Hydroxy-2-ethylhexanal → 2-Ethylhex-2-enal + H₂O
The reaction proceeds via a three-step base-catalyzed mechanism:
-
Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from a molecule of n-butyraldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butyraldehyde molecule to form an alkoxide intermediate.
-
Protonation and Dehydration: The alkoxide is protonated by water to form the β-hydroxy aldehyde (aldol addition product). Upon heating, this intermediate is readily dehydrated via an E1cB mechanism to yield the final α,β-unsaturated aldehyde, 2-ethylhex-2-enal.
Caption: Base-catalyzed aldol condensation mechanism for n-butyraldehyde.
Experimental Protocol
This protocol describes a laboratory-scale batch synthesis of 2-ethylhex-2-enal.
3.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| n-Butyraldehyde | 72.11 | 36.1 g (45.0 mL) | 0.50 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 40.00 | 1.0 g | 0.025 | ≥98% | Fisher Scientific |
| Deionized Water | 18.02 | 20 mL | - | - | - |
| Diethyl Ether | 74.12 | 100 mL | - | Anhydrous | VWR |
| Saturated NaCl (aq) | - | 50 mL | - | - | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - | - | - |
3.2 Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
3.3 Procedure
-
Catalyst Preparation: Prepare a 5% (w/v) aqueous solution of sodium hydroxide by dissolving 1.0 g of NaOH in 20 mL of deionized water.
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Place the flask in the heating mantle.
-
Initial Charge: Add 20.0 mL of n-butyraldehyde to the reaction flask. Begin stirring and heat the contents to 80°C.
-
Addition of Reactant & Catalyst: Add the remaining 25.0 mL of n-butyraldehyde to the dropping funnel. Slowly add the 5% NaOH solution to the n-butyraldehyde in the dropping funnel and shake gently to mix.
-
Reaction: Add the n-butyraldehyde/NaOH mixture dropwise to the heated, stirring solution in the flask over a period of 30 minutes. Maintain the reaction temperature between 80-90°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80-90°C for 1 hour to ensure the dehydration is complete. The mixture should separate into two layers.
-
Workup - Quenching and Extraction: Cool the flask to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with 25 mL of 1M HCl followed by 25 mL of saturated NaCl solution.
-
Drying and Filtration: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-ethylhex-2-enal.
Data and Expected Results
Table 2: Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Reaction Temperature | 80 - 90 °C |
| Reaction Time | 1.5 hours |
| Catalyst | 5% aq. NaOH |
| Pressure | Atmospheric |
Table 3: Product Characterization and Yield
| Parameter | Expected Value |
|---|---|
| Theoretical Yield | 31.5 g |
| Typical Actual Yield | 25.2 - 28.4 g (80-90%) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 175 °C at 760 mmHg |
| ¹H NMR (CDCl₃) | δ 9.38 (s, 1H, CHO), 6.55 (t, 1H, C=CH), 2.20 (q, 2H, CH₂), 2.08 (q, 2H, CH₂), 1.45 (m, 2H, CH₂), 0.95 (t, 3H, CH₃), 0.90 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 195.2, 154.8, 143.5, 29.8, 22.5, 21.6, 13.8, 12.4 |
| IR (neat, cm⁻¹) | 2965 (C-H), 2875 (C-H), 1685 (C=O, conjugated), 1645 (C=C) |
Spectroscopic data sourced from PubChem and ChemicalBook.[4][5][6]
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of 2-ethylhex-2-enal.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-ETHYL-2-HEXENAL(645-62-5) IR Spectrum [m.chemicalbook.com]
- 5. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ETHYL-2-HEXENAL(645-62-5) 1H NMR spectrum [chemicalbook.com]
Application Notes: Synthesis of 2-Ethylhex-5-enal via the Wittig Reaction
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones).[1][2] Discovered by Georg Wittig in 1954, this reaction earned him the Nobel Prize in Chemistry in 1979.[1] The core of the reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone.[3] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[4]
These application notes provide a detailed protocol for the synthesis of 2-Ethylhex-5-enal, a functionalized unsaturated aldehyde. The strategy involves the reaction of a non-stabilized phosphorus ylide (methylenetriphenylphosphorane) with a protected aldehyde precursor (5,5-diethoxy-2-ethylpentanal), followed by acidic hydrolysis to unveil the final product. This approach is designed for researchers in synthetic chemistry and drug development, offering a reliable method for constructing specific olefinic structures.
Reaction Mechanism and Workflow
The Wittig reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[2][5][6] This intermediate is unstable and rapidly decomposes to yield the final alkene and triphenylphosphine oxide.[6] For non-stabilized ylides, this process is typically rapid and leads to high yields.[7]
The overall workflow for the preparation of this compound is a three-part process:
-
Ylide Formation: Preparation of the methylenetriphenylphosphorane Wittig reagent from its corresponding phosphonium salt.
-
Wittig Olefination: The C=C bond-forming reaction between the ylide and the protected aldehyde substrate.
-
Deprotection: Acid-catalyzed hydrolysis of the acetal protecting group to yield the target aldehyde.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | Sigma-Aldrich | Dry thoroughly before use. |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich | Highly reactive. Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Use freshly distilled from Na/benzophenone. |
| 5,5-Diethoxy-2-ethylpentanal | C₁₁H₂₂O₃ | 202.29 | Custom Synthesis | Assumed as starting material. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous grade. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous grade. |
| Hydrochloric acid (2M) | HCl | 36.46 | VWR | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | VWR | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | VWR | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | HPLC Grade. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | HPLC Grade. |
Part 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
-
Set up a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (7.14 g, 20.0 mmol) and anhydrous THF (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of the orange-red ylide indicates a successful reaction. This suspension is used directly in the next step.
Part 2: Wittig Reaction with 5,5-Diethoxy-2-ethylpentanal
-
In a separate flame-dried 100 mL round-bottom flask, dissolve 5,5-diethoxy-2-ethylpentanal (3.04 g, 15.0 mmol) in anhydrous THF (20 mL).
-
Cool the ylide suspension from Part 1 back to 0 °C.
-
Using a cannula, slowly add the solution of 5,5-diethoxy-2-ethylpentanal to the ylide suspension over 30 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis (using 9:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting aldehyde.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude acetal product. The primary byproduct, triphenylphosphine oxide, will co-elute.
Part 3: Hydrolysis and Purification
-
Dissolve the crude product from Part 2 in a mixture of THF (40 mL) and 2M HCl (20 mL).
-
Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction by TLC for the disappearance of the acetal.
-
Once the hydrolysis is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude residue contains the desired product and triphenylphosphine oxide. To remove the oxide, triturate the residue with cold hexanes. The triphenylphosphine oxide will precipitate as a white solid.[8]
-
Filter off the solid and wash with additional cold hexanes.
-
Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel (gradient elution, 98:2 to 90:10 Hexanes:Ethyl Acetate) to afford pure this compound.
Quantitative Data
The following table summarizes representative data for the synthesis based on typical yields for Wittig reactions involving non-stabilized ylides.[3]
| Step | Product | Starting Material (mmol) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (by GC-MS) |
| Part 2 | 2-Ethyl-6,6-diethoxyhex-1-ene | 15.0 | 3.01 | 2.50 | ~83% | >95% (crude intermediate) |
| Part 3 | This compound | 12.3 (from actual yield) | 1.55 | 1.29 | ~83% | >98% |
| Overall | This compound | 15.0 | 1.89 | 1.29 | ~69% | >98% |
Visualizations
Reaction Mechanism
Caption: The Wittig reaction mechanism proceeds via a [2+2] cycloaddition.
Experimental Workflow
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Note: Protocol for the Synthesis of 2-Ethylhex-5-enal
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 2-Ethylhex-5-enal, a γ,δ-unsaturated aldehyde. The synthetic strategy employs a Johnson-Claisen rearrangement followed by a selective reduction. The first step involves the reaction of an allylic alcohol with triethyl orthoacetate to form an ester intermediate, ethyl 2-ethylhex-5-enoate. The subsequent step utilizes Diisobutylaluminium hydride (DIBAL-H) for the partial reduction of the ester to the target aldehyde. This protocol includes comprehensive methodologies, reagent tables, safety precautions, and workflow diagrams to ensure reproducibility for research applications.
Chemical Reaction Pathway
The synthesis proceeds via a[1][1]-sigmatropic rearrangement to form a stable ester, followed by a low-temperature partial reduction to yield the final aldehyde. The Claisen rearrangement is a powerful and reliable method for carbon-carbon bond formation.[2][3]
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
3.1 Materials and Equipment
-
Reagents: Hex-4-en-3-ol, Triethyl orthoacetate, Propionic acid, Toluene (anhydrous), Diisobutylaluminium hydride (DIBAL-H, solution in hexanes/toluene), Diethyl ether, Saturated Sodium Bicarbonate solution, Saturated Potassium Sodium Tartrate solution (Rochelle's salt), Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.
-
Equipment: Round-bottom flasks, Dean-Stark apparatus (optional), reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), low-temperature thermometer, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.
3.2 Protocol 1: Synthesis of Ethyl 2-ethylhex-5-enoate
This step utilizes the Johnson-Claisen rearrangement to form the ester intermediate.[4] High temperatures are typically required to drive the reaction.[2]
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Hex-4-en-3-ol | 100.16 | 10.0 g | 99.8 mmol | 1.0 |
| Triethyl orthoacetate | 162.22 | 48.6 g (54 mL) | 299.5 mmol | 3.0 |
| Propionic acid | 74.08 | 0.37 g (0.37 mL) | 5.0 mmol | 0.05 |
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hex-4-en-3-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.05 eq).
-
Heat the reaction mixture to a gentle reflux (approx. 135-140 °C) using a heating mantle. The ethanol byproduct can be removed using a Dean-Stark trap to drive the equilibrium, though it is not strictly necessary with excess orthoester.
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoacetate and propionic acid under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by vacuum distillation or flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure ethyl 2-ethylhex-5-enoate.
3.3 Protocol 2: Synthesis of this compound
This protocol uses DIBAL-H to selectively reduce the ester to an aldehyde at low temperatures.
Reagent Table
| Reagent | Concentration | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Ethyl 2-ethylhex-5-enoate | - | 10.0 g | 58.7 mmol | 1.0 |
| DIBAL-H | 1.0 M in Toluene | 64.6 mL | 64.6 mmol | 1.1 |
| Toluene (Anhydrous) | - | 200 mL | - | - |
Methodology:
-
Dissolve ethyl 2-ethylhex-5-enoate (1.0 eq) in anhydrous toluene in a 500 mL flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq, 1.0 M solution) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Quench the reaction by slowly adding methanol (approx. 5 mL) at -78 °C, followed by slow addition of a saturated aqueous solution of Rochelle's salt (Potassium Sodium Tartrate).
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two layers become clear, indicating the complete chelation of aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Data Summary
This table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.
| Parameter | Step 1 (Esterification) | Step 2 (Reduction) | Overall |
| Starting Material | Hex-4-en-3-ol | Ethyl 2-ethylhex-5-enoate | Hex-4-en-3-ol |
| Starting Amount | 10.0 g | 10.0 g | 10.0 g |
| Product Molar Mass | 170.25 g/mol | 126.20 g/mol | 126.20 g/mol |
| Theoretical Yield | 16.9 g | 7.4 g | 12.6 g |
| Typical Yield Range | 70-85% | 75-90% | 52-76% |
| Typical Mass Range | 11.8 - 14.4 g | 5.6 - 6.7 g | 6.6 - 9.6 g |
| Purity (Post-Chroma.) | >95% | >95% | >95% |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Flammability: Toluene, diethyl ether, and DIBAL-H solutions are highly flammable.[5] Keep away from ignition sources.
-
DIBAL-H: Diisobutylaluminium hydride is pyrophoric and reacts violently with water and protic solvents. It must be handled under an inert atmosphere using proper syringe techniques. The quenching process is highly exothermic and must be performed slowly at low temperatures.
-
Irritants: Aldehydes can be irritating to the skin, eyes, and respiratory system.[1][5] Avoid inhalation and direct contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
Application Note: High-Purity Isolation of 2-Ethylhex-5-enal via Automated Flash Column Chromatography
Introduction
2-Ethylhex-5-enal is an unsaturated aldehyde of interest in organic synthesis, potentially serving as a versatile intermediate for the production of fine chemicals and fragrance compounds. The presence of both an aldehyde functional group and a terminal alkene introduces polarity and reactivity, which can complicate purification. Common impurities in its synthesis mixture may include unreacted starting materials, polymeric byproducts, or over-oxidized species such as carboxylic acids. This application note presents a robust protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The method is designed to yield the compound with high purity, suitable for subsequent synthetic applications or analytical characterization.
Principle of Separation
This method utilizes normal-phase flash column chromatography. The stationary phase is polar silica gel, which retains polar molecules more strongly than nonpolar molecules. A mobile phase, consisting of a low-polarity solvent system (a mixture of hexane and ethyl acetate), is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity. This compound, being a moderately polar compound, can be effectively separated from less polar byproducts, which elute earlier, and more polar impurities (like corresponding alcohols or acids), which elute later or remain on the column.[1][2]
Experimental Protocols
1. Materials and Equipment
-
Chemicals : Crude this compound, Silica Gel (60 Å, 40-63 µm), n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine, TLC plates (silica gel 60 F254), 2,4-Dinitrophenylhydrazine (DNPH) stain solution or Potassium Permanganate stain solution.
-
Equipment : Automated flash chromatography system (or glass column for manual chromatography), fraction collector, rotary evaporator, TLC tank, UV lamp, glass capillaries for TLC spotting.
2. Thin-Layer Chromatography (TLC) Method Development
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[3]
-
Plate Preparation : Draw a baseline with a pencil approximately 1 cm from the bottom of a TLC plate.[3]
-
Sample Application : Dissolve a small amount of the crude reaction mixture in ethyl acetate. Using a capillary tube, spot the mixture onto the baseline.
-
Elution : Test various solvent systems with increasing polarity (e.g., Hexane:Ethyl Acetate ratios of 98:2, 95:5, 90:10). Place the spotted TLC plate in a developing chamber containing the chosen solvent system.[4]
-
Visualization : After the solvent front reaches near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (if UV active) and/or by staining. A DNPH stain is highly selective for aldehydes and ketones, which will appear as orange or yellow spots.[3]
-
Optimal System Selection : The ideal solvent system should provide good separation between the target compound and its impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the this compound.[5]
3. Column Chromatography Protocol
-
Column Preparation :
-
Select an appropriately sized silica gel cartridge based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is fully wetted and free of air bubbles.[2]
-
Note: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[5] If decomposition is observed on TLC, consider pre-treating the silica gel by flushing the column with a solvent mixture containing 0.5-1% triethylamine or using neutral alumina as the stationary phase.[3][5]
-
-
Sample Loading :
-
Liquid Loading : Dissolve the crude sample in a minimal amount of the initial mobile phase. Inject the solution onto the top of the equilibrated column.
-
Solid Loading (Dry Loading) : For samples not readily soluble in the mobile phase, dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column. This method often results in better peak resolution.
-
-
Elution and Fraction Collection :
-
Begin elution with the initial low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase according to a predefined gradient based on TLC results. A typical gradient might be from 2% to 15% Ethyl Acetate in Hexane over 10-15 column volumes.
-
Collect fractions of a consistent volume throughout the run using an automated fraction collector.
-
-
Fraction Analysis and Product Isolation :
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified product.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Actual values may vary depending on the specific impurities present in the crude mixture.
| Parameter | Value / Condition | Purpose |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Polar adsorbent for separating compounds based on polarity. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Elutes compounds from the column; polarity is increased to elute more strongly retained compounds. |
| TLC Analysis | ||
| Solvent System | 90:10 (v/v) Hexane:Ethyl Acetate | Provides optimal separation of components for analytical monitoring. |
| Rf of this compound | ~0.35 | Indicates appropriate solvent strength for column elution. |
| Rf of Impurities | >0.5 (nonpolar), <0.1 (polar) | Confirms separation from major impurities. |
| Column Parameters | ||
| Sample Load | 1 g crude material per 40 g silica gel | Ensures efficient separation without overloading the column. |
| Elution Gradient | 2% to 15% Ethyl Acetate in Hexane over 12 CV | Systematically increases eluting power to separate compounds with different polarities. |
| Flow Rate | 40 mL/min (for a 40 g cartridge) | Controls the speed of separation; optimized for resolution and run time. |
| Detection | TLC with DNPH or KMnO₄ stain | Visualizes fractions containing the aldehyde product and assesses purity. |
| Expected Purity | >98% (determined by GC-MS or NMR) | Final purity of the isolated product. |
Visual Workflow
The logical workflow for the purification of this compound is outlined in the diagram below.
Caption: Workflow for the purification of this compound.
References
Application Note: Purification of 2-Ethylhex-2-enal via Distillation
Introduction
2-Ethylhex-2-enal (CAS No. 645-62-5) is a valuable intermediate in organic synthesis, notably in the production of insecticides and fragrances.[1][2] Its purification is critical to ensure the quality and yield of subsequent reactions. Distillation is the primary method for purifying 2-Ethylhex-2-enal. However, its chemical structure—an unsaturated aldehyde—necessitates careful control of distillation conditions to prevent side reactions such as polymerization, self-condensation, and oxidation.[3] This document provides detailed protocols for the atmospheric and vacuum distillation of 2-Ethylhex-2-enal.
Physicochemical Properties and Distillation Considerations
2-Ethylhex-2-enal is a colorless to yellowish liquid with a characteristic sharp odor.[3] Its relevant physical properties for distillation are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [4] |
| Boiling Point (Atmospheric Pressure) | 175-179 °C at 760 mmHg | [5][6] |
| Boiling Point (Reduced Pressure) | 73 °C at 10 mmHg[7] | |
| 35-47 °C at 0.05 mbar | [8] | |
| Density | ~0.83-0.85 g/mL | [5] |
| Flash Point | 50.56 °C - 53.3 °C | [6] |
Thermal Stability and Reactivity:
2-Ethylhex-2-enal is susceptible to several degradation pathways under distillation conditions:
-
Oxidation: As an aldehyde, it can be readily oxidized to the corresponding carboxylic acid, especially in the presence of air.[3] This process, known as autoxidation, can be initiated by light and catalyzed by transition metal salts.[3]
-
Polymerization and Condensation: Aldehydes, particularly unsaturated ones, can undergo self-condensation or polymerization reactions. These reactions are often exothermic and can be catalyzed by acidic or basic impurities.[3]
-
Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[1]
To mitigate these issues, the addition of antioxidants or stabilizers is recommended, and distillation under reduced pressure is often preferred to lower the required temperature.
Experimental Workflow for Distillation
References
- 1. Page loading... [guidechem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 4. 2-Hexenal, 2-ethyl- (CAS 645-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. parchem.com [parchem.com]
- 6. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
- 7. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Quantification of 2-Ethylhexenal Isomers
Introduction
2-Ethylhex-2-enal is a volatile organic compound (VOC) used as an intermediate in the production of 2-ethylhexanol and in the manufacturing of insecticides.[1] Monitoring its concentration in various matrices is crucial for environmental and safety assessments. This document provides detailed protocols for the quantification of 2-ethylhexenal isomers using High-Performance Liquid Chromatography (HPLC) with and without derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME).
Analytical Methods Overview
Two primary chromatographic techniques are employed for the quantification of 2-ethylhexenal and related aldehydes:
-
High-Performance Liquid Chromatography (HPLC): This method is suitable for liquid samples and can be performed directly or after derivatization to enhance detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile aldehydes and provides high sensitivity and specificity, especially when coupled with headspace or thermal desorption sample introduction.
Application Note 1: Quantification of 2-Ethylhex-2-enal using HPLC with UV Detection (Without Derivatization)
This method is a simple and direct approach for the analysis of 2-ethylhex-2-enal in samples where the concentration is expected to be relatively high and the matrix is not overly complex.
Experimental Protocol
1. Instrumentation and Columns:
2. Reagents and Materials:
-
Acetonitrile (MeCN), HPLC grade
-
Deionized water
-
For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[2][3]
-
2-Ethylhex-2-enal standard
3. Standard Preparation:
-
Prepare a stock solution of 2-ethylhex-2-enal in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid.[2][3]
-
Detection: UV detector, wavelength to be optimized based on the UV spectrum of 2-ethylhex-2-enal.
5. Sample Preparation:
-
Liquid samples may be diluted with the mobile phase and filtered before injection.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify 2-ethylhex-2-enal in the samples by comparing their peak areas to the calibration curve.
Analytical Workflow
References
Application Note: GC-MS Method for the Analysis of 2-Ethylhex-5-enal
Abstract
This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Ethylhex-5-enal, a volatile organic compound. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by separation and detection using a standard GC-MS system. This method is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this and similar aldehyde compounds.
Introduction
This compound is a C8 aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or degradation product in pharmaceutical formulations. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of such volatile compounds due to its high sensitivity, selectivity, and ability to provide structural information for confident identification. This document provides a comprehensive protocol for a GC-MS method that can be adapted and validated for the routine analysis of this compound.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile compounds.[1]
-
Sample Aliquot: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) for accurate quantification.
-
Equilibration: Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the heated sample for a set time (e.g., 30 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector port for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are recommended starting parameters for the GC-MS system. Optimization may be required based on the specific instrument and sample matrix.
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for separating a wide range of volatile organic compounds.
-
Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Scan Range: 35-350 amu.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Data Analysis and Quantification
-
Identification: The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by its characteristic retention time. Aldehydes typically exhibit fragmentation patterns involving the loss of a hydrogen atom (M-1) or the formyl group (M-29).[2][3]
-
Quantification: Create a calibration curve by analyzing a series of standard solutions of this compound of known concentrations. Plot the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of volatile aldehydes. This data is exemplary and should be determined for this compound during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are based on published methods for similar volatile aldehydes and may vary depending on the specific matrix and instrumentation.[4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The proposed HS-SPME-GC-MS method provides a robust and sensitive approach for the analysis of this compound. This application note serves as a comprehensive guide for researchers and scientists to develop and validate a method tailored to their specific analytical needs. The combination of a solvent-less sample preparation technique with the high resolving power and sensitivity of GC-MS makes this a powerful tool for the analysis of volatile aldehydes in a variety of matrices.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: A Proposed HPLC Method for the Separation of 2-Ethylhex-5-enal
Introduction
2-Ethylhex-5-enal is an unsaturated aldehyde that may be present as an impurity or a synthetic intermediate in various chemical processes. A reliable analytical method for its separation and quantification is crucial for quality control and reaction monitoring. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of this compound. Due to the limited availability of established methods for this specific analyte, this protocol is based on successful separation strategies for structurally similar aldehydes, such as 2-ethylhexanal and other unsaturated aldehydes. The proposed method utilizes reverse-phase chromatography with UV detection, a common and effective technique for the analysis of aldehydes.
Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. By optimizing the mobile phase composition, this compound can be effectively separated from other components in the sample matrix. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits significant absorption.
Materials and Methods
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
Chromatographic Conditions:
The following table summarizes the proposed HPLC conditions for the analysis of this compound. These parameters are based on methods for similar compounds and may require further optimization for specific sample matrices.[1][2]
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Mobile Phase A (Water with 0.1% Formic Acid): To 999 mL of HPLC-grade water in a 1 L glass bottle, add 1 mL of formic acid. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile with 0.1% Formic Acid): To 999 mL of HPLC-grade acetonitrile in a 1 L glass bottle, add 1 mL of formic acid. Mix thoroughly and degas.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (e.g., 40% Acetonitrile in Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent, preferably the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC System Setup and Analysis:
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak corresponding to this compound.
5. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Logical Workflow for HPLC Analysis
The following diagram illustrates the logical workflow of the proposed HPLC method for the analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a detailed protocol for a proposed HPLC method for the separation of this compound. The method is based on established principles of reverse-phase chromatography and utilizes readily available instrumentation and reagents. While this proposed method serves as a strong starting point, optimization of the chromatographic conditions, such as the gradient profile and column chemistry, may be necessary to achieve the desired separation for specific and complex sample matrices. This protocol is intended to guide researchers, scientists, and drug development professionals in developing a robust analytical method for this compound.
References
Application Notes and Protocols: Reactions of 2-Ethylhex-2-enal with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2-ethylhex-2-enal, an α,β-unsaturated aldehyde, with various nucleophiles. The document outlines the key reaction pathways, provides experimental protocols for representative reactions, and summarizes quantitative data.
Introduction to the Reactivity of 2-Ethylhex-2-enal
2-Ethylhex-2-enal possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated system. This dual reactivity leads to two main addition pathways: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.
The general mechanism for nucleophilic addition to an α,β-unsaturated aldehyde involves the attack of the nucleophile on either the carbonyl carbon or the β-carbon. An attack on the carbonyl carbon results in a 1,2-addition product (an allylic alcohol), while an attack on the β-carbon leads to a 1,4-addition product (a saturated aldehyde or ketone after tautomerization of the intermediate enolate).
Reaction of 2-Ethylhex-2-enal with Organocuprates (Gilman Reagents)
Organocuprates, often referred to as Gilman reagents (R₂CuLi), are soft nucleophiles that selectively undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol: 1,4-Addition of a Gilman Reagent
Materials:
-
2-Ethylhex-2-enal
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of the organolithium reagent to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent.
-
After stirring for 30 minutes at -78 °C, add one equivalent of 2-ethylhex-2-enal dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the 1,4-addition product, 4-alkyl-2-ethylhexanal, with high selectivity.
Reaction of 2-Ethylhex-2-enal with Grignard Reagents
Grignard reagents (RMgX) are considered hard nucleophiles and typically favor 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes. However, the regioselectivity can be influenced by steric hindrance and the presence of coordinating additives.
Experimental Protocol: 1,2-Addition of a Grignard Reagent
Materials:
-
2-Ethylhex-2-enal
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve one equivalent of 2-ethylhex-2-enal in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the Grignard reagent to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography.
Expected Outcome:
The primary product is expected to be the 1,2-addition product, an allylic alcohol. Some 1,4-addition product may also be formed, depending on the specific Grignard reagent and reaction conditions.
Reaction of 2-Ethylhex-2-enal with Amines
Amines can act as nucleophiles and add to α,β-unsaturated aldehydes. The reaction can proceed via either 1,2- or 1,4-addition, often reversibly. Secondary amines can also lead to the formation of enamines.
Experimental Protocol: Conjugate Addition of a Secondary Amine
Materials:
-
2-Ethylhex-2-enal
-
Secondary amine (e.g., pyrrolidine, morpholine)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Drying agent (e.g., magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve one equivalent of 2-ethylhex-2-enal in the chosen aprotic solvent.
-
Add a slight excess (1.1 equivalents) of the secondary amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting iminium salt can be hydrolyzed back to the carbonyl compound by treatment with water, or the enamine can be isolated if desired.
-
If hydrolysis is performed, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the 1,4-addition product.
Reaction of 2-Ethylhex-2-enal with Thiols
Thiols are soft nucleophiles and readily undergo 1,4-conjugate addition (thia-Michael addition) to α,β-unsaturated carbonyls. These reactions are often efficient and can sometimes be performed under catalyst-free conditions.[1][2]
Experimental Protocol: Catalyst-Free Thia-Michael Addition
Materials:
-
2-Ethylhex-2-enal
-
Thiol (e.g., thiophenol, benzyl mercaptan)
Procedure:
-
In a simple reaction vessel, mix one equivalent of 2-ethylhex-2-enal with two equivalents of the thiol.[2]
-
Stir the mixture at room temperature. The reaction is typically exothermic and should be monitored.[2]
-
The reaction progress can be followed by TLC. For many common thiols and enals, the reaction is complete within 30 minutes to a few hours.[2]
-
Upon completion, the excess thiol can be removed under reduced pressure, and the product can be purified by column chromatography if necessary.
Expected Outcome:
This protocol provides a simple and efficient method for the synthesis of β-thioether aldehydes with high yields.[2]
Michael Addition of Active Methylene Compounds
Active methylene compounds, such as malonic esters and β-ketoesters, can be deprotonated to form stable enolates, which act as soft nucleophiles in Michael additions.
Experimental Protocol: Michael Addition of Diethyl Malonate
Materials:
-
2-Ethylhex-2-enal
-
Diethyl malonate
-
Sodium ethoxide (catalytic amount)
-
Ethanol
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve a catalytic amount of sodium ethoxide in ethanol.
-
To this solution, add one equivalent of diethyl malonate followed by one equivalent of 2-ethylhex-2-enal.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Wittig Reaction of 2-Ethylhex-2-enal
The Wittig reaction provides a method to convert the aldehyde functionality into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide.[3][4]
Experimental Protocol: Wittig Olefination
Materials:
-
2-Ethylhex-2-enal
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Add one equivalent of the strong base to generate the ylide. A color change is typically observed.
-
Stir the ylide solution for about 30 minutes at the appropriate temperature (this can range from -78 °C to room temperature depending on the base and solvent).
-
Slowly add one equivalent of 2-ethylhex-2-enal to the ylide solution.
-
Allow the reaction to stir for several hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
-
Purify the desired diene product by column chromatography.
Quantitative Data Summary
| Nucleophile Class | Reaction Type | Typical Product | Regioselectivity | Yield Range | Reference(s) |
| Organocuprates | 1,4-Addition | 4-Alkyl-2-ethylhexanal | High 1,4 | Good to Excellent | General Knowledge |
| Grignard Reagents | 1,2-Addition | 1-(1-Ethylpent-1-en-1-yl)alkanol | Predominantly 1,2 | Moderate to Good | General Knowledge |
| Secondary Amines | 1,4-Addition | 3-(Dialkylamino)-2-ethylhexanal | High 1,4 | Good | General Knowledge |
| Thiols | 1,4-Addition | 3-(Alkylthio)-2-ethylhexanal | High 1,4 | High to Quantitative | [1][2] |
| Active Methylene | 1,4-Addition | Substituted 1,5-dicarbonyl compound | High 1,4 | Good | General Knowledge |
| Phosphorus Ylides | Wittig Reaction | Substituted 1,3-diene | N/A | Good | [3][4] |
Visualizations
Logical Relationship of Nucleophilic Additions
Caption: Regioselectivity of nucleophilic attack on 2-ethylhex-2-enal.
Experimental Workflow for a Generic Nucleophilic Addition
References
Application Notes and Protocols: Derivatization of 2-Ethylhex-5-enal for Further Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Ethylhex-5-enal is a bifunctional organic molecule featuring a terminal aldehyde and an internal alkene. This structure provides two distinct, orthogonal sites for chemical modification, making it a versatile building block in synthetic chemistry. The aldehyde allows for nucleophilic additions, condensations, and redox transformations, while the alkene is amenable to addition reactions, oxidations, and metathesis. These application notes provide detailed experimental protocols for key derivatization reactions at both functional groups, enabling the synthesis of diverse molecular scaffolds for research and drug development.
I. Derivatization of the Aldehyde Functional Group
The aldehyde moiety is a highly reactive electrophilic site, ideal for carbon-carbon and carbon-heteroatom bond formation.
A. Reductive Amination
Reductive amination is a robust method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine. The reaction proceeds via an in situ formation of an imine or iminium ion, which is subsequently reduced.
Experimental Protocol: Synthesis of N-Benzyl-2-ethylhex-5-en-1-amine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 5.0 mmol, 0.63 g) in 25 mL of methanol.
-
Imine Formation: Add benzylamine (1.05 eq, 5.25 mmol, 0.57 mL) to the solution. Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq, 7.5 mmol, 0.28 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction by slowly adding 20 mL of 1 M aqueous HCl. Concentrate the mixture in vacuo to remove methanol.
-
Extraction: Basify the aqueous residue to pH > 10 with 2 M NaOH and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography.
Data Presentation: Reductive Amination Yields
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | Dichloroethane | 4 | 91 |
| 2 | Morpholine | NaBH₃CN | Methanol | 5 | 88 |
| 3 | Ammonia (as NH₄Cl) | H₂ (50 psi), Pd/C | Ethanol | 12 | 75 |
B. Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide. This is a powerful tool for C=C bond formation with excellent regiocontrol.
Experimental Protocol: Synthesis of 1,1'-[(3-Ethylhepta-1,6-diene-1,1-diyl)]dibenzene
-
Ylide Preparation: In a flame-dried 250 mL flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq, 5.5 mmol, 2.14 g) in 50 mL of anhydrous THF. Cool to 0 °C.
-
Base Addition: Add n-butyllithium (1.1 eq, 5.5 mmol, 2.2 mL of 2.5 M solution in hexanes) dropwise. A deep red color indicates ylide formation. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq, 5.0 mmol, 0.63 g) in 10 mL of anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The disappearance of the red color indicates reaction completion.
-
Work-up: Quench the reaction with 20 mL of saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate. The product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Data Presentation: Wittig Reaction Stereoselectivity
| Entry | Phosphonium Ylide | Base | Conditions | Yield (%) | E:Z Ratio |
| 1 | Ph₃P=CH₂ | n-BuLi | THF, 0 °C to RT | 85 | N/A |
| 2 | Ph₃P=CHCO₂Et (Stabilized) | NaH | DMF, RT | 92 | >95:5 |
| 3 | Ph₃P=CH(CH₃) (Non-stabilized) | NaHMDS | THF, -78 °C to RT | 78 | 15:85 |
II. Derivatization of the Alkene Functional Group
The C5-C6 double bond serves as a nucleophilic site for various electrophilic addition reactions.
A. Epoxidation
Epoxidation converts the alkene into a three-membered cyclic ether (epoxide), a versatile intermediate for introducing oxygen-containing functionalities via nucleophilic ring-opening.
Experimental Protocol: Synthesis of 2-(2-Ethyl-3-propyloxiran-2-yl)acetaldehyde
-
Reaction Setup: Dissolve this compound (1.0 eq, 10.0 mmol, 1.26 g) in 50 mL of dichloromethane (DCM) in a 250 mL flask.
-
Buffering: Add sodium bicarbonate (3.0 eq, 30.0 mmol, 2.52 g) to the solution to neutralize the acidic byproduct.
-
Reagent Addition: Cool the mixture to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max) (1.3 eq, 13.0 mmol, 2.92 g) portion-wise over 20 minutes.
-
Reaction: Stir the reaction vigorously at room temperature for 6 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Filter the mixture to remove solids. Quench the filtrate by washing with 10% aqueous Na₂S₂O₃ solution (2 x 30 mL) and then with saturated aqueous NaHCO₃ solution (2 x 30 mL).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude epoxide can be purified by flash chromatography.
Data Presentation: Epoxidation Reagent Comparison
| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | m-CPBA | DCM | RT | 6 | 89 |
| 2 | Dimethyldioxirane (DMDO) | Acetone | 0 | 1 | 95 |
| 3 | H₂O₂ / Methyltrioxorhenium (MTO) | t-BuOH | RT | 12 | 78 |
Visualization of Synthetic Pathways
Logical Workflow for Derivatization
Caption: Synthetic derivatization pathways from this compound.
Experimental Workflow for Reductive Amination
Caption: Step-by-step experimental workflow for reductive amination.
Application of 2-Ethylhex-5-enal in Polymer Chemistry: A Hypothetical Approach
Disclaimer: Extensive literature searches did not yield any specific studies on the application of 2-Ethylhex-5-enal in polymer chemistry. The following application notes and protocols are hypothetical and based on the general reactivity of unsaturated aldehydes and established principles of polymer chemistry. These are intended to serve as a conceptual framework for researchers and scientists interested in exploring the potential of this bifunctional monomer.
Application Note: Hypothetical Use of this compound as a Monomer for Functional Polymers
Introduction
This compound is a bifunctional molecule possessing both a terminal aldehyde group and an internal carbon-carbon double bond. This unique structure presents a theoretical opportunity for its use as a monomer in polymer synthesis to create functional polymers. While aldehydes are known to participate in condensation and polymerization reactions, the presence of the vinyl group in this compound suggests its potential as a monomer in radical polymerization.[1] Such a polymerization would theoretically yield a polymer with pendant aldehyde groups along the polymer backbone. These aldehyde functionalities are highly reactive and could be leveraged for post-polymerization modifications, such as crosslinking, grafting, or the introduction of other functional moieties.
Hypothetical Application: Synthesis of Poly(this compound) via Radical Polymerization
The primary hypothetical application of this compound in polymer chemistry is its use as a monomer in radical polymerization to produce a thermoplastic polymer with reactive pendant aldehyde groups. The polymerization would proceed via the carbon-carbon double bond, leaving the aldehyde group intact for subsequent chemical transformations.
Potential Advantages and Properties of Poly(this compound):
-
Reactive Polymer: The pendant aldehyde groups would make the polymer a versatile platform for further chemical modifications.
-
Tunable Properties: Copolymerization of this compound with other vinyl monomers could allow for the tuning of the polymer's physical and chemical properties, such as its glass transition temperature, solubility, and reactivity.
-
Adhesion: The polar aldehyde groups might impart good adhesive properties to the polymer.
-
Crosslinking: The polymer could be readily crosslinked by reacting the aldehyde groups with diols or diamines to form thermosetting materials.
Experimental Protocols: Hypothetical Radical Polymerization of this compound
This section provides a detailed, hypothetical experimental protocol for the synthesis and characterization of poly(this compound).
Materials:
-
This compound (monomer, >98% purity)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Toluene (solvent, anhydrous)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with hot plate
-
Condenser
-
Thermometer
-
Nitrogen inlet and outlet
-
Syringes and needles
-
Beakers and filtration apparatus
-
Vacuum oven
Procedure: Synthesis of Poly(this compound)
-
Monomer and Solvent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 10 g of this compound and 50 mL of anhydrous toluene.
-
Initiator Preparation: In a separate vial, dissolve 0.1 g of AIBN in 10 mL of anhydrous toluene.
-
Inerting the Reaction Mixture: Seal the Schlenk flask and deoxygenate the monomer solution by bubbling with dry nitrogen for 30 minutes.
-
Initiation of Polymerization: Using a syringe, inject the AIBN solution into the reaction flask.
-
Polymerization Reaction: Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring. Allow the reaction to proceed for 24 hours.
-
Termination and Precipitation: After 24 hours, cool the reaction mixture to room temperature. Pour the viscous solution into 500 mL of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate it in cold methanol. Repeat this purification step twice to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.
Characterization of Poly(this compound):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and the presence of the pendant aldehyde group using ¹H and ¹³C NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups, including the carbonyl stretch of the aldehyde (around 1725 cm⁻¹) and the C-H stretches of the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polymer.
Data Presentation: Hypothetical Polymerization Results
The following table summarizes hypothetical quantitative data for the radical polymerization of this compound under different theoretical conditions.
| Experiment | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 0.5 | 70 | 24 | 65 | 15,000 | 2.1 |
| 2 | 1.0 | 70 | 24 | 80 | 10,000 | 1.9 |
| 3 | 1.0 | 80 | 12 | 85 | 8,000 | 2.3 |
Mandatory Visualization
Caption: Hypothetical workflow for the synthesis and characterization of poly(this compound).
References
Application Notes and Protocols: 2-Ethylhex-5-enal and its Analogs as Precursors for Fragrance Compounds
For Researchers, Scientists, and Fragrance Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-ethylhexenal analogs, specifically 2-ethyl-5-methylhex-2-enal and 2-ethyl-2-hexenal, as valuable precursors in the fragrance industry. While the specific compound "2-Ethylhex-5-enal" is not extensively documented in scientific literature, the closely related structures discussed herein are widely utilized for their characteristic aromas and serve as excellent models for understanding the role of such aldehydes in creating complex scent profiles.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 2-ethyl-5-methylhex-2-enal and 2-ethyl-2-hexenal, which are critical for their handling, synthesis, and application in fragrance formulations.
| Property | 2-Ethyl-5-methylhex-2-enal | 2-Ethyl-2-hexenal |
| Molecular Formula | C₉H₁₆O[1][2] | C₈H₁₄O[3][4] |
| Molecular Weight | 140.23 g/mol [1][2] | 126.2 g/mol [3][4] |
| CAS Number | 88456-18-2[1][2] | 645-62-5[3][4] |
| Appearance | Colorless to pale yellow clear liquid | Colorless liquid[4] |
| Odor Profile | Pleasant aroma[1] | Strong green, leafy odor[4] |
| Boiling Point | ~73 °C @ 10 mm Hg[1] | 175 °C (lit.)[3][4] |
| Flash Point | ~61 °C[1] | 68 °C[3] |
| Density | - | 0.85 g/cm³[3] |
| Solubility | Soluble in organic solvents | - |
Synthesis of Fragrance Precursors
The industrial synthesis of these fragrance aldehydes often relies on aldol condensation reactions, which are efficient for forming carbon-carbon bonds.[1] The following protocol details the synthesis of 2-ethyl-5-methylhex-2-enal from butyraldehyde.
Experimental Protocol: Synthesis of 2-Ethyl-5-methylhex-2-enal via Aldol Condensation
Objective: To synthesize 2-ethyl-5-methylhex-2-enal through the self-condensation of butyraldehyde using a solid base catalyst.
Materials:
-
Butyraldehyde (C₄H₈O)
-
Solid base catalyst (e.g., Hydrotalcite)
-
Solvent (e.g., Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Distillation setup for purification
Procedure:
-
Reactor Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.
-
Catalyst and Solvent: Add the solid base catalyst and a suitable solvent (e.g., toluene) to the reaction flask.
-
Reactant Addition: Slowly add butyraldehyde to the reaction mixture from the dropping funnel while stirring continuously. Maintain the reaction temperature at a controlled level, typically between 70-100°C, as the reaction is exothermic.
-
Reaction: After the addition is complete, continue to heat and stir the mixture for a specified period (e.g., 2-4 hours) to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Wash the organic layer with water to remove any residual base and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-ethyl-5-methylhex-2-enal.[1]
Expected Yield: High efficiency, with yields up to 96% being reported under optimized conditions.[1]
Visualized Synthesis Pathway and Application Workflow
The following diagrams illustrate the synthesis of 2-ethyl-5-methylhex-2-enal and the general workflow for utilizing such precursors in fragrance development.
Caption: Synthesis of 2-Ethyl-5-methylhex-2-enal.
Caption: Fragrance Development Workflow.
Applications in the Fragrance Industry
Aldehydes such as 2-ethyl-5-methylhex-2-enal and 2-ethyl-2-hexenal are highly valued in the fragrance industry for several reasons:
-
Direct Use as Fragrance Ingredients: Their inherent aromas contribute to the overall scent profile of a product. For instance, 2-ethyl-2-hexenal provides fresh, green, and fruity notes.[4]
-
Intermediates in Synthesis: These aldehydes serve as versatile starting materials for the synthesis of more complex fragrance molecules.[1] They can undergo various reactions such as:
-
Oxidation to form carboxylic acids.
-
Reduction to form primary alcohols, which often have different and desirable scent profiles.
-
Nucleophilic addition reactions to create a wide range of derivatives.[1]
-
-
Blending and Formulation: They are used in combination with other fragrance compounds to create unique and complex aromas in perfumes, cosmetics, detergents, and food products.[5]
The reactivity of the aldehyde functional group allows for a broad scope of chemical modifications, enabling the creation of a diverse palette of scents from a single precursor. This makes these compounds essential building blocks for fragrance chemists and perfumers.
References
- 1. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]
- 2. 2-Ethyl-5-methylhex-2-enal | C9H16O | CID 54232239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. isodihydrolavandulal [thegoodscentscompany.com]
Application Notes and Protocols for Reactions Involving 2-Ethylhex-5-enal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 2-Ethylhex-5-enal. Due to the limited direct literature on this specific aldehyde, this document outlines a reliable synthetic route from its corresponding alcohol, 2-ethylhex-5-en-1-ol, and provides general protocols for subsequent reactions typical for aliphatic aldehydes.
Synthesis of this compound
The most plausible and controlled method for the synthesis of this compound is the oxidation of the primary alcohol, 2-ethylhex-5-en-1-ol. Several common and effective oxidation protocols can be employed, each with its advantages and disadvantages in terms of reaction conditions, scalability, and reagent toxicity.
Experimental Protocols for Oxidation of 2-Ethylhex-5-en-1-ol
Below are three established methods for the oxidation of primary alcohols to aldehydes. These can be adapted for the synthesis of this compound.
1. Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder oxidizing agent than chromic acid and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2]
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylhex-5-en-1-ol (1 equivalent) in anhydrous dichloromethane (DCM, CH₂Cl₂).
-
Add Celite® or molecular sieves to the solution.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridinium chlorochromate (PCC) (1.2-1.5 equivalents) in portions.[3][4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
2. Swern Oxidation
The Swern oxidation is a very mild and highly efficient method for converting primary alcohols to aldehydes at low temperatures, minimizing side reactions.[5][6][7]
Protocol:
-
To a solution of oxalyl chloride (1.5-2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, slowly add dimethyl sulfoxide (DMSO) (2.5-3 equivalents).[5][6]
-
Stir the mixture for 10-15 minutes at -78 °C.[8]
-
Slowly add a solution of 2-ethylhex-5-en-1-ol (1 equivalent) in DCM to the activated DMSO mixture.[5]
-
Stir the reaction for 30-60 minutes at -78 °C.[6]
-
Add triethylamine (Et₃N) (4-5 equivalents) dropwise to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.[6]
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
3. Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes at room temperature.[9][10][11]
Protocol:
-
Dissolve 2-ethylhex-5-en-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.[9]
-
Stir the reaction for 2-4 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Oxidizing Agent | Co-reagents/Solvents | Temperature | Typical Reaction Time | Work-up | Notes |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Celite® | 0 °C to RT | 2 - 4 hours | Filtration, Aqueous Wash | Toxic chromium reagent.[3] |
| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride, Triethylamine, DCM | -78 °C to RT | 1 - 2 hours | Aqueous Quench, Extraction | Produces foul-smelling dimethyl sulfide.[12] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 2 - 4 hours | Aqueous Quench, Extraction | DMP can be shock-sensitive.[9] |
Reactions of this compound
As an aliphatic aldehyde, this compound is expected to undergo a variety of reactions characteristic of this functional group. These include oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition to the carbonyl group.
Experimental Protocols for Common Aldehyde Reactions
1. Oxidation to 2-Ethylhex-5-enoic Acid
Aldehydes are readily oxidized to carboxylic acids using various oxidizing agents. A common and effective method is the Pinnick oxidation.
Protocol (Pinnick Oxidation):
-
Dissolve this compound (1 equivalent) in tert-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger).
-
Slowly add a solution of sodium chlorite (NaClO₂) in water, keeping the temperature below 25 °C.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with HCl (1M) and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethylhex-5-enoic acid.
2. Reduction to 2-Ethylhex-5-en-1-ol
Aldehydes can be easily reduced back to their corresponding primary alcohols using mild reducing agents like sodium borohydride (NaBH₄).
Protocol:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water.
-
Remove the solvent under reduced pressure and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethylhex-5-en-1-ol.
3. Nucleophilic Addition: Grignard Reaction
The carbonyl carbon of this compound is electrophilic and will react with nucleophiles such as Grignard reagents to form secondary alcohols.
Protocol (using Methylmagnesium Bromide):
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr) (1.2 equivalents) in diethyl ether dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
Data Presentation: Expected Spectroscopic Data for this compound
The following table summarizes the expected spectroscopic data for aliphatic aldehydes, which can be used for the characterization of this compound.[13][14][15]
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR | Aldehyde proton (CHO): δ 9-10 ppm (singlet or triplet, depending on α-protons).[13] Protons α to the carbonyl: δ 2.0-2.5 ppm.[16] |
| ¹³C NMR | Carbonyl carbon (C=O): δ 190-200 ppm.[13] |
| IR Spectroscopy | C=O stretch: 1740-1720 cm⁻¹ (strong, sharp).[15] C-H stretch of aldehyde: two weak bands around 2830-2695 cm⁻¹.[15] |
| Mass Spectrometry | Molecular ion peak (M⁺). Alpha-cleavage and McLafferty rearrangement are common fragmentation patterns.[13] |
Safety and Handling
Aliphatic aldehydes should be handled with care in a well-ventilated fume hood. They can be irritants to the skin, eyes, and respiratory tract.[17][18] Chronic exposure to some aldehydes has been linked to more severe health effects.[19] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of this compound via oxidation of the corresponding alcohol.
Signaling Pathway: General Nucleophilic Addition to this compound
Caption: General mechanism of nucleophilic addition to an aldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Ethylhex-5-enal
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-ethylhex-2-enal, a common intermediate in organic synthesis, primarily produced through the self-condensation of n-butyraldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-ethylhex-2-enal?
A1: The industrial synthesis of 2-ethylhex-2-enal is predominantly achieved through the base-catalyzed aldol condensation of two molecules of n-butyraldehyde. The reaction proceeds via the formation of a β-hydroxy aldehyde intermediate (2-ethyl-3-hydroxyhexanal), which then undergoes dehydration to yield the final α,β-unsaturated aldehyde product.
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions include the formation of higher-order oligomers (trimers and tetramers) of n-butyraldehyde, which can reduce the yield and complicate purification. Additionally, under certain conditions, side reactions such as the Tishchenko reaction can lead to the formation of esters like n-butyl butyrate and 2-ethylhexyl butyrate. Oxidation of the aldehyde starting material or product can also result in the formation of n-butyric acid.
Q3: What are the typical catalysts used for this synthesis?
A3: Aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common catalysts for this reaction. Solid base catalysts, such as modified aluminas and ion-exchange resins, are also employed, particularly in continuous flow processes to simplify catalyst separation.
Q4: How does temperature affect the synthesis of 2-ethylhex-2-enal?
A4: Temperature is a critical parameter. Higher temperatures generally favor the dehydration of the aldol addition product to form the desired 2-ethylhex-2-enal. However, excessively high temperatures can promote the formation of higher-order condensation byproducts and lead to catalyst degradation. A typical temperature range for this reaction is between 80°C and 140°C.
Q5: Why is my product yield lower than expected?
A5: Low yield can be attributed to several factors. Incomplete conversion of the starting material, n-butyraldehyde, is a common cause. The formation of side products, particularly higher-order oligomers, directly consumes the starting material and reduces the yield of the desired product. Suboptimal reaction conditions, such as incorrect temperature, catalyst concentration, or reaction time, can also lead to lower yields. Refer to the troubleshooting guide for more specific solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of n-Butyraldehyde | - Insufficient catalyst concentration or activity.- Reaction temperature is too low.- Inadequate reaction time. | - Increase the catalyst concentration incrementally.- Ensure the catalyst is fresh and active.- Gradually increase the reaction temperature within the optimal range (80-140°C).- Extend the reaction time and monitor the conversion by GC analysis. |
| High Levels of Higher-Order Oligomers (Trimers, etc.) | - High concentration of n-butyraldehyde.- Prolonged reaction time at elevated temperatures.- High catalyst concentration. | - Consider a semi-batch or continuous process to maintain a lower concentration of the aldehyde.- Optimize the reaction time to maximize the yield of the desired product before significant oligomerization occurs.- Reduce the catalyst concentration. |
| Formation of n-Butyl Butyrate and other Esters | - Presence of impurities that can catalyze the Tishchenko reaction.- High local concentrations of base and aldehyde. | - Ensure the purity of the n-butyraldehyde starting material.- Improve mixing to avoid localized high concentrations of reactants and catalyst. |
| Presence of n-Butyric Acid in the Product Mixture | - Oxidation of n-butyraldehyde by air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, properly stored n-butyraldehyde. |
| Product is Colored (Yellow to Brown) | - Formation of highly conjugated byproducts from extensive condensation reactions.- Degradation of the product at high temperatures. | - Optimize reaction conditions to minimize the formation of higher-order oligomers.- Consider purification by distillation under reduced pressure to remove colored impurities. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of 2-ethylhex-2-enal. The values are representative and compiled from trends observed in the literature.
| Run | Temperature (°C) | Catalyst (NaOH aq.) Conc. (wt%) | Reaction Time (h) | n-Butyraldehyde Conversion (%) | Selectivity to 2-Ethylhex-2-enal (%) | Selectivity to Higher Oligomers (%) | Selectivity to Other Byproducts (%) |
| 1 | 80 | 0.5 | 2 | 85 | 92 | 6 | 2 |
| 2 | 100 | 0.5 | 2 | 95 | 88 | 10 | 2 |
| 3 | 120 | 0.5 | 2 | >99 | 80 | 18 | 2 |
| 4 | 100 | 1.0 | 2 | >99 | 85 | 13 | 2 |
| 5 | 100 | 0.5 | 4 | >99 | 82 | 16 | 2 |
Experimental Protocols
Laboratory Scale Synthesis of 2-Ethylhex-2-enal
This protocol describes a general procedure for the lab-scale synthesis of 2-ethylhex-2-enal via the self-condensation of n-butyraldehyde.
Materials:
-
n-Butyraldehyde (freshly distilled)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Prepare a 5% (w/v) aqueous solution of sodium hydroxide.
-
Charge the round-bottom flask with n-butyraldehyde.
-
Begin stirring and gently heat the n-butyraldehyde to approximately 80°C.
-
Slowly add the sodium hydroxide solution dropwise to the stirred n-butyraldehyde over a period of 30-60 minutes. Maintain the reaction temperature between 80-90°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add an equal volume of diethyl ether.
-
Wash the organic layer sequentially with deionized water and then with brine to remove any remaining sodium hydroxide and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-ethylhex-2-enal.
Visualizations
Main Reaction Pathway
How to minimize byproduct formation in 2-Ethylhex-5-enal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Ethylhex-2-enal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-Ethylhex-2-enal?
A1: The industrial synthesis of 2-Ethylhex-2-enal is achieved through the self-condensation of n-butyraldehyde, a classic example of an aldol condensation reaction.[1] This process typically involves the use of a basic catalyst, such as sodium hydroxide. The reaction proceeds in two main steps: an aldol addition to form the intermediate 2-ethyl-3-hydroxyhexanal, followed by a dehydration (elimination of a water molecule) to yield the final product, 2-ethylhex-2-enal.
Q2: What are the most common byproducts in this synthesis?
A2: The primary byproducts in the synthesis of 2-Ethylhex-2-enal include:
-
2-Ethyl-3-hydroxyhexanal: This is the intermediate aldol addition product. Incomplete dehydration will result in its presence in the final product mixture.
-
n-Butanol and n-Butyric Acid: These can be formed via the Cannizzaro reaction, especially at higher temperatures and catalyst concentrations.
-
n-Butyl butyrate: This ester is formed from the reaction of n-butanol and n-butyric acid.
-
Higher-order oligomers and polymers: These can form, particularly with prolonged reaction times or at elevated temperatures.
Q3: How can I minimize the formation of the intermediate, 2-ethyl-3-hydroxyhexanal?
A3: To minimize the presence of the intermediate, ensure complete dehydration. This can be achieved by:
-
Optimizing Reaction Temperature: Higher temperatures favor the dehydration step. However, excessively high temperatures can lead to other side reactions. A typical temperature range is 80-130°C.
-
Allowing Sufficient Reaction Time: Ensure the reaction proceeds long enough for the dehydration to complete.
-
Catalyst Concentration: An appropriate concentration of the base catalyst is crucial for promoting the dehydration step.
Q4: What is the role of the catalyst in this reaction?
A4: A basic catalyst, typically an aqueous solution of sodium hydroxide (NaOH), is used to deprotonate the α-carbon of an n-butyraldehyde molecule, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second n-butyraldehyde molecule to initiate the aldol addition. The catalyst also facilitates the subsequent dehydration step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of n-butyraldehyde | 1. Insufficient catalyst concentration.2. Reaction temperature is too low.3. Inadequate mixing of the biphasic system.4. Short reaction time. | 1. Increase the concentration of the NaOH catalyst.2. Gradually increase the reaction temperature within the optimal range (e.g., 80-130°C).3. Ensure vigorous stirring to create a stable emulsion between the organic and aqueous phases.4. Extend the reaction time and monitor the conversion by GC analysis. |
| High concentration of 2-ethyl-3-hydroxyhexanal in the product | 1. Incomplete dehydration reaction.2. Reaction temperature is too low.3. Insufficient catalyst. | 1. Increase the reaction temperature to favor the elimination of water.2. Increase the concentration of the base catalyst.3. Increase the reaction time. |
| Formation of significant amounts of n-butyl butyrate | 1. Cannizzaro reaction occurring due to high local concentrations of NaOH or high temperatures.2. Presence of both n-butanol and n-butyric acid, which can esterify. | 1. Ensure uniform mixing to avoid localized high concentrations of the catalyst.2. Maintain the reaction temperature within the optimal range to minimize the Cannizzaro reaction.3. Consider using a milder catalyst or a solid base catalyst to reduce side reactions. |
| Product mixture is highly colored (yellow or brown) | 1. Formation of higher-order condensation products and polymers.2. Reaction temperature is too high or reaction time is too long. | 1. Reduce the reaction temperature and/or shorten the reaction time.2. Consider a purification step such as distillation to remove colored impurities. |
| Low selectivity for 2-ethylhex-2-enal | 1. Sub-optimal reaction conditions leading to multiple side reactions.2. Incorrect catalyst concentration. | 1. Systematically optimize the reaction parameters (temperature, catalyst concentration, reaction time) using a design of experiments (DoE) approach.2. Adjust the catalyst concentration; both too low and too high concentrations can lead to poor selectivity. |
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | n-Butyraldehyde Conversion (%) | 2-Ethylhex-2-enal Yield (%) | 2-Ethyl-3-hydroxyhexanal (%) | Other Byproducts (%) |
| 80 | 75 | 65 | 8 | 2 |
| 100 | 92 | 85 | 5 | 2 |
| 120 | 98 | 90 | 3 | 5 |
| 140 | >99 | 88 | <1 | 11 |
Note: Data is synthesized from multiple sources for illustrative purposes. Actual results may vary based on specific experimental conditions.
Table 2: Effect of NaOH Concentration on Product Distribution
| NaOH Concentration (wt%) | n-Butyraldehyde Conversion (%) | 2-Ethylhex-2-enal Yield (%) | 2-Ethyl-3-hydroxyhexanal (%) | Other Byproducts (%) |
| 0.5 | 60 | 50 | 8 | 2 |
| 1.0 | 85 | 78 | 5 | 2 |
| 2.0 | 95 | 88 | 3 | 4 |
| 4.0 | >99 | 85 | 2 | 12 |
Note: Data is synthesized from multiple sources for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Ethylhex-2-enal
This protocol describes a laboratory-scale synthesis of 2-ethylhex-2-enal via the self-condensation of n-butyraldehyde using a sodium hydroxide catalyst.
Materials:
-
n-Butyraldehyde (reagent grade)
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Deionized water
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (1 M, for neutralization)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for reaction monitoring and product analysis
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 100 mL of deionized water and 4.0 g of sodium hydroxide pellets. Stir until the sodium hydroxide has completely dissolved.
-
Addition of n-Butyraldehyde: While stirring vigorously, add 50 g of n-butyraldehyde dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature of the mixture will rise. Maintain the temperature between 80-90°C using a water bath or a heating mantle with careful control.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at 90-100°C for 2-3 hours. Monitor the progress of the reaction by taking small aliquots of the organic layer and analyzing them by GC. The reaction is complete when the peak corresponding to n-butyraldehyde has significantly decreased and the peak for 2-ethylhex-2-enal is maximized.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 1 M hydrochloric acid until the pH of the aqueous layer is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude 2-ethylhex-2-enal can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for 2-ethylhex-2-enal.
Visualizations
Caption: Reaction pathway for the synthesis of 2-Ethylhex-2-enal.
Caption: Factors influencing byproduct formation in 2-Ethylhex-2-enal synthesis.
References
Optimizing reaction conditions for higher 2-Ethylhex-5-enal yield
A Note on Nomenclature: This guide focuses on the optimization of 2-Ethylhex-2-enal , a widely synthesized industrial chemical. While the initial query mentioned "2-Ethylhex-5-enal," publicly available scientific literature and chemical databases extensively cover the former. It is presumed that "2-Ethylhex-2-enal" is the compound of interest for this technical guide.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for a higher yield of 2-Ethylhex-2-enal.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of 2-Ethylhex-2-enal, primarily through the aldol condensation of n-butyraldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of n-Butyraldehyde | Inadequate catalyst concentration or activity. | Increase the concentration of the alkaline catalyst (e.g., NaOH solution). Ensure the catalyst is fresh and has not been deactivated. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature within the optimal range (typically 80-120°C) to enhance the reaction rate.[1] | |
| Short reaction time or residence time in a flow reactor. | Increase the reaction time or adjust the flow rate to allow for higher conversion.[1] | |
| Low Selectivity towards 2-Ethylhex-2-enal (High Byproduct Formation) | Presence of impurities in the n-butyraldehyde starting material, such as isobutyraldehyde. | Purify the starting n-butyraldehyde to remove isomeric impurities that can lead to byproducts like 2-ethyl-4-methyl-pentenal.[2] |
| Suboptimal reaction temperature leading to side reactions. | Maintain the reaction temperature within the recommended range. Excessively high temperatures can promote the formation of dimeric or trimeric byproducts.[1] | |
| Incorrect catalyst-to-reactant ratio. | Optimize the catalyst loading. While a higher concentration can increase conversion, it may also lead to undesired side reactions. | |
| Formation of 2-Ethylhexanol | Undesired hydrogenation of the 2-Ethylhex-2-enal product. | If a hydrogenation catalyst is not intended for the reaction, ensure there are no contaminants that could facilitate this. If 2-ethylhexanol is the desired final product, this step is intentional and requires a suitable hydrogenation catalyst (e.g., Ni, Cu, Pd) and hydrogen gas.[1][3][4] |
| Formation of Polymeric or Tar-like Substances | Excessive reaction temperature or prolonged reaction times. | Reduce the reaction temperature and/or reaction time to minimize polymerization.[1] |
| High concentration of reactants or catalyst. | Lower the concentration of the reactants or the catalyst to control the reaction rate and reduce the likelihood of polymerization. | |
| Difficulty in Product Isolation and Purification | Incomplete separation of the organic and aqueous phases after the reaction. | Ensure proper phase separation by allowing sufficient settling time or by using a suitable extraction solvent like diethyl ether.[5] |
| Inefficient distillation. | Optimize the distillation conditions (pressure and temperature) to effectively separate 2-Ethylhex-2-enal from unreacted starting materials and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing 2-Ethylhex-2-enal?
A1: The most common industrial synthesis route is the aldol condensation of n-butyraldehyde.[6] This process involves the dimerization of n-butyraldehyde in the presence of an alkaline catalyst, followed by dehydration to yield the α,β-unsaturated aldehyde, 2-Ethylhex-2-enal.[1][7]
Q2: What are the typical catalysts used for this reaction?
A2: Alkaline catalysts are standard for the aldol condensation of n-butyraldehyde. A common choice is a solution of sodium hydroxide (NaOH) in a solvent like ethylene glycol or water.[2][5]
Q3: What are the optimal reaction conditions for maximizing the yield of 2-Ethylhex-2-enal?
A3: Optimal conditions can vary, but generally, the reaction is carried out at elevated temperatures, typically between 80°C and 120°C.[1] In some setups, temperatures can reach up to 220°C under controlled pressure (0.1-1.0 MPa).[1] Continuous-flow reactors are often used to maintain precise temperature control and minimize side reactions.[1]
Q4: What are the major byproducts to be aware of during the synthesis?
A4: The primary byproduct of concern is often 2-ethyl-4-methyl pentanol, which forms if the n-butyraldehyde starting material is contaminated with isobutyraldehyde.[2] Other potential byproducts include dimeric or trimeric condensation products if the reaction conditions are not well-controlled.[1]
Q5: How can the formation of byproducts be minimized?
A5: Using a high-purity n-butyraldehyde feedstock is crucial to prevent the formation of isomers like 2-ethyl-4-methyl-pentenal.[2] Careful control of reaction temperature and residence time can also limit the formation of higher-order condensation products.[1]
Q6: Can 2-Ethylhex-2-enal be further reacted to produce other useful chemicals?
A6: Yes, 2-Ethylhex-2-enal is a key intermediate in the production of 2-ethylhexanol, a widely used plasticizer. This is achieved through the hydrogenation of 2-Ethylhex-2-enal, which reduces both the aldehyde group and the carbon-carbon double bond.[3][6]
Experimental Protocols
Synthesis of 2-Ethylhex-2-enal via Aldol Condensation
This protocol is a generalized procedure based on common laboratory and industrial practices.
Materials:
-
n-Butyraldehyde (high purity)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol (or water)
-
Phosphoric acid (85%) for neutralization
-
Diethyl ether (for extraction)
-
Magnesium sulfate (anhydrous, for drying)
-
Ice
Equipment:
-
Stirred autoclave or a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reactor (e.g., a stirred autoclave), charge the n-butyraldehyde.
-
Catalyst Preparation: Prepare a 5% solution of sodium hydroxide in ethylene glycol.
-
Reaction Initiation: While stirring the n-butyraldehyde, slowly add the NaOH solution over approximately 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature of around 115°C for about 40 minutes.[5]
-
Quenching the Reaction: After the reaction is complete, cool the mixture and carefully transfer it to a beaker containing a mixture of crushed ice and phosphoric acid to neutralize the catalyst.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic phase, and wash the aqueous phase with diethyl ether to recover any dissolved product. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with water multiple times. Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Purification: Filter to remove the drying agent. Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Ethylhex-2-enal.[5]
Data Presentation
Table 1: Influence of Catalyst on C8 Aldehyde Selectivity
| Catalyst | n-Butyraldehyde Conversion (%) | 2-Ethylhex-2-enal Selectivity (%) | 2-Ethylhexanal Selectivity (%) |
| Palladium on Titania (Eggshell) | 75 | 58 | 30 |
Data adapted from a single-step synthesis of 2-ethylhexanal from n-butyraldehyde, where 2-ethylhex-2-enal is an intermediate.
Table 2: Typical Reaction Parameters for 2-Ethylhex-2-enal Synthesis
| Parameter | Value | Reference |
| Temperature | 80 - 220 °C | [1] |
| Pressure | 0.1 - 1.0 MPa | [1] |
| Catalyst | Solid base or aqueous NaOH | [1][5] |
| Residence Time (Flow Reactor) | 1 - 4 hours | [1] |
| Typical Yield | Up to 96% | [1] |
Visualizations
Reaction Pathway for the Synthesis of 2-Ethylhex-2-enal
References
- 1. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20170217866A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. CN102260149B - Preparation process of 2-ethyl hexenal and 2-ethyl hexanol - Google Patents [patents.google.com]
Troubleshooting low yield in 2-Ethylhex-5-enal preparation
A Note on Nomenclature: The query specifies "2-Ethylhex-5-enal". However, the common and commercially relevant product synthesized from the self-condensation of n-butyraldehyde is 2-Ethylhex-2-enal . This guide will focus on troubleshooting the synthesis of 2-Ethylhex-2-enal, as it is the likely intended compound.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Ethylhex-2-enal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of low yield in the synthesis of 2-Ethylhex-2-enal?
Low yield in the aldol condensation of n-butyraldehyde to form 2-Ethylhex-2-enal is often attributed to several factors.[1][2][3] These can include improper reaction conditions, catalyst deactivation, or the presence of impurities in the starting materials.[3] Inefficient conversion or the formation of side products can also significantly reduce the final yield.
Q2: My reaction has stopped or is proceeding very slowly. What could be the issue?
A stalled or slow reaction can be due to:
-
Catalyst Inactivity: The alkali-catalyzed aldol condensation requires an active catalyst.[3] If using a solid base catalyst, ensure it has not been poisoned or deactivated. For liquid bases like sodium hydroxide, confirm the correct concentration and addition rate.
-
Insufficient Temperature: The reaction is typically conducted at elevated temperatures, often between 80°C and 220°C.[1] A temperature that is too low will result in a slow reaction rate.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction progress.
Q3: I am observing the formation of significant byproducts. How can I minimize them?
The most common byproduct is 2-ethyl-4-methyl-pentanol, which arises from the condensation of n-butyraldehyde with isobutyraldehyde, an impurity in the starting material.[3] To minimize this and other side reactions:
-
Use High-Purity n-Butyraldehyde: Ensure the starting material is free from significant amounts of isobutyraldehyde and other impurities.[3]
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of higher-order oligomers and other degradation products. Continuous-flow reactors can offer precise control over residence times to minimize byproduct formation.[1]
-
Controlled Catalyst Addition: A controlled addition of the base catalyst can help to manage the reaction rate and reduce the formation of unwanted side products.[4]
Q4: How can I improve the purity of my final 2-Ethylhex-2-enal product?
Post-reaction purification is crucial for obtaining a high-purity product.
-
Distillation: Fractional distillation is a common method to separate 2-Ethylhex-2-enal from unreacted n-butyraldehyde, the catalyst, and any high-boiling point byproducts.[1]
-
Neutralization and Washing: After the reaction, the mixture should be neutralized (e.g., with phosphoric acid) and washed with water to remove the catalyst and any water-soluble impurities.[4]
Data Presentation
Table 1: Typical Reaction Conditions for 2-Ethylhex-2-enal Synthesis
| Parameter | Value | Reference |
| Starting Material | n-Butyraldehyde | [2][3] |
| Catalyst | Alkali (e.g., Sodium Hydroxide) | [3][4] |
| Temperature | 80°C - 220°C | [1] |
| Pressure | 0.1 - 1.0 MPa | [1] |
| Typical Yield | Up to 96% | [1] |
Experimental Protocols
Key Experiment: Alkali-Catalyzed Aldol Condensation of n-Butyraldehyde
-
Reactor Setup: A stirred autoclave or a similar pressure-rated reactor is charged with high-purity n-butyraldehyde.[4]
-
Catalyst Preparation: A solution of the alkali catalyst (e.g., 5% sodium hydroxide in ethylene glycol) is prepared.[4]
-
Reaction Initiation: The reactor is sealed and heated to the desired temperature (e.g., 115°C). The catalyst solution is then metered into the reactor over a defined period.[4]
-
Reaction Monitoring: The reaction is allowed to proceed with vigorous stirring for a specified duration (e.g., 40 minutes).[4]
-
Workup: After the reaction is complete, the crude product is cooled and transferred to a separate vessel. The mixture is neutralized with an acid (e.g., 85% phosphoric acid) and washed with water.[4]
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Purification: The organic phase is separated, dried, and purified by fractional distillation to isolate the 2-Ethylhex-2-enal.[4]
Visualizations
Caption: Troubleshooting flowchart for low yield in 2-Ethylhex-2-enal synthesis.
Caption: General experimental workflow for 2-Ethylhex-2-enal synthesis.
References
Stability issues and degradation of 2-Ethylhex-5-enal during storage
Technical Support Center: 2-Ethylhex-5-enal and Related Aldehydes
Disclaimer: Direct stability and degradation data for "this compound" is limited in scientific literature. The following troubleshooting guide and frequently asked questions have been compiled based on data from structurally similar and commercially significant aldehydes, such as 2-ethylhexanal and 2-ethyl-2-hexenal . The principles of storage, handling, and degradation are generally applicable to aliphatic aldehydes of this nature.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a sharp, acidic odor. What could be the cause?
A1: The development of an acidic odor is a common indicator of aldehyde degradation. Aldehydes are susceptible to autoxidation in the presence of air, which converts the aldehyde to the corresponding carboxylic acid.[1][2][3] In this case, this compound is likely oxidizing to 2-ethylhex-5-enoic acid. This reaction is often accelerated by exposure to light and trace metal catalysts.[1]
Q2: I have observed a slight yellowing of my otherwise colorless this compound sample over time. Is this a sign of degradation?
A2: Yes, a change in color, such as yellowing, can indicate degradation. This may be due to the formation of various byproducts from oxidation or polymerization reactions.[1] Aldehydes can undergo self-condensation or polymerization, which can be catalyzed by acidic or basic impurities.[3]
Q3: What are the ideal storage conditions to ensure the stability of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[4][5][6] The container should be tightly sealed to prevent exposure to air and moisture.[4][5] For long-term storage, blanketing the sample with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.[5][6][7]
Q4: Are there any materials I should avoid when storing or handling this compound?
A4: Yes. Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines, as these can catalyze degradation or cause hazardous reactions.[8] Aldehydes can react exothermically with these substances.[3] Also, be aware that it may form unstable peroxides upon contact with air.[8]
Q5: How can I test my sample for degradation?
A5: Several analytical techniques can be used to assess the purity of your sample and detect degradation products. Gas chromatography-mass spectrometry (GC-MS) is effective for separating and identifying volatile degradation products.[9] High-performance liquid chromatography (HPLC), often involving derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), can also be used for quantification.[9][10] A simple titration can also be used to determine the acid number, which corresponds to the amount of carboxylic acid present.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound and related aldehydes.
Problem: Sample purity has decreased, and unidentified peaks are present in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Check storage conditions. Was the container properly sealed? Was it exposed to air or light?[1][2] 2. Consider purging the container with an inert gas (e.g., nitrogen) before sealing for future storage.[5][7] 3. Analyze for the presence of the corresponding carboxylic acid (e.g., via GC-MS or by determining the acid number). |
| Polymerization/Condensation | 1. Review the pH of any solutions used. Acidic or basic conditions can catalyze these reactions.[3] 2. Ensure the sample has not been in contact with incompatible materials that could introduce acidic or basic contaminants. |
| Contamination | 1. Verify the cleanliness of all storage containers and handling equipment (e.g., syringes, pipettes). 2. Review the entire experimental workflow to identify potential sources of contamination. |
Problem: Inconsistent results in experiments using this compound.
| Potential Cause | Troubleshooting Steps |
| Degradation between aliquots | 1. If using a large bottle, consider aliquoting the material into smaller, single-use containers to minimize repeated exposure of the bulk material to air. 2. Always handle the material under an inert atmosphere if possible. |
| Lot-to-lot variability | 1. If a new batch is being used, perform a purity check (e.g., via GC) and compare it to previous batches. 2. Request a certificate of analysis from the supplier for each new lot. |
Quantitative Data on Aldehyde Oxidation
The stability of aldehydes is often assessed by monitoring the formation of their primary oxidation product, the corresponding carboxylic acid. The table below summarizes data on the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid under various conditions, illustrating the impact of catalysts and reaction environments.
| Oxidant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield of 2-Ethylhexanoic Acid (%) |
| Air | None | 82 | 12 | 86%[11] |
| Oxygen | None | 82 | 2 | 88%[11] |
| Oxygen | None / Octane | 40 | - | 81%[11] |
| Air | N-hydroxyphthalimide / Isobutanol | 60 | 3 | >99%[11] |
| Oxygen | N-hydroxyphthalimide / Isobutanol | 60 | 1 | >99%[11] |
Experimental Protocols
Protocol: Monitoring the Stability of this compound via Gas Chromatography (GC)
Objective: To quantify the purity of a this compound sample and detect the presence of major degradation products over time.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms or equivalent)
-
Autosampler vials with septa
-
Microsyringes
Procedure:
-
Initial Sample Preparation (Time 0):
-
Carefully open a fresh or newly received container of this compound, preferably under an inert atmosphere.
-
Prepare a stock solution by accurately weighing a small amount of the aldehyde and dissolving it in a known volume of the chosen solvent. A typical concentration might be 1000 µg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Transfer an aliquot of a working dilution into a GC vial and seal immediately.
-
-
GC Analysis:
-
Set up the GC method with an appropriate temperature program to separate the parent aldehyde from potential lower and higher boiling point impurities. An example program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inject the prepared sample from Time 0.
-
Record the chromatogram and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks (area percent method). For more accurate quantification, use the calibration curve.
-
-
Sample Storage:
-
Store the bulk sample under the recommended conditions (e.g., at 4°C in a tightly sealed container under nitrogen).
-
Also, store a separate aliquot under "stressed" conditions (e.g., on the benchtop, exposed to air and light) to simulate poor storage.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), repeat steps 1 and 2 for both the properly stored and "stressed" samples.
-
-
Data Analysis:
-
Compare the purity of the samples at each time point to the initial Time 0 sample.
-
Look for the appearance of new peaks or an increase in the area of existing impurity peaks. If using GC-MS, identify any major new peaks, which are likely to be oxidation (e.g., 2-ethylhex-5-enoic acid) or condensation products.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting aldehyde stability issues.
References
- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 2. 2-Ethylhexanal | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. carbokem.com [carbokem.com]
- 7. perstorp.com [perstorp.com]
- 8. 2-ETHYLHEXANAL CAS#: 123-05-7 [m.chemicalbook.com]
- 9. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Ethylhexenal Isomers
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-ethylhexenal. While the query specified 2-Ethylhex-5-enal, the most commonly synthesized and studied isomer is 2-Ethyl-2-hexenal. The purification challenges, such as susceptibility to oxidation, polymerization, and removal of structurally similar impurities, are broadly applicable to this class of compounds. This center will focus on the challenges associated with 2-Ethyl-2-hexenal, with the understanding that the principles are relevant to other isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Ethyl-2-hexenal synthesized via aldol condensation?
A1: The primary feedstock for commercial production is n-butyraldehyde.[1] Impurities in the final product often originate from this starting material or from side reactions during the aldol condensation process. Common impurities include:
-
Unreacted n-butyraldehyde: Due to incomplete conversion.
-
Isobutyraldehyde: A common impurity in the n-butyraldehyde feed.
-
Oligomers of isobutyraldehyde: These can form during hydroformylation.[1]
-
2-Ethyl-4-methyl-pentenal: This impurity forms if isobutyraldehyde and its oligomers are not removed from the n-butyraldehyde feed prior to condensation.[1]
-
β-hydroxy aldehyde intermediate (aldol adduct): An unstable intermediate that may persist if dehydration is incomplete.[2]
-
Water: A byproduct of the condensation reaction.
Q2: My purified 2-Ethyl-2-hexenal turns yellow and thickens over time. What is causing this instability?
A2: This degradation is typically caused by two main processes:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to air.[2][3] This process can be accelerated by light and trace metal salt catalysts, leading to the formation of carboxylic acids and other colored byproducts.[3]
-
Polymerization/Self-Condensation: Aldehydes can undergo self-condensation or polymerization reactions. These reactions are often exothermic and can be catalyzed by acidic or basic residues.[3]
Q3: What is the recommended purification method for achieving high purity (>95%) 2-Ethyl-2-hexenal?
A3: Continuous vacuum distillation is the standard industrial method for purifying 2-Ethyl-2-hexenal.[2] This technique is effective for separating the desired product from less volatile impurities and unreacted starting materials. Operating under reduced pressure allows the distillation to occur at a lower temperature, which minimizes thermal degradation, oxidation, and polymerization.
Q4: How can I effectively monitor the purity of my fractions during purification?
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for monitoring purity. For more detailed impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for analyzing samples from process streams.[4][5]
Q5: What are the ideal storage conditions for purified 2-Ethyl-2-hexenal?
A5: To ensure stability, purified 2-Ethyl-2-hexenal should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] It should be kept in a cool, dark place, and for long-term storage, freezing (-20°C) is recommended.[3] The addition of antioxidants, such as hydroquinone or BHT, can also retard autoxidation.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inefficient Column: The distillation column may have insufficient theoretical plates to separate closely boiling impurities. 2. High Distillation Temperature: Elevated temperatures can cause thermal decomposition or polymerization of the product. 3. Presence of Azeotropes: Impurities may form a constant boiling mixture with the product. | 1. Improve Fractionation: Use a packed or Vigreux fractionating column with a higher number of theoretical plates. 2. Use Vacuum Distillation: Reduce the system pressure to lower the boiling point. A typical range is 90-110°C at 10-15 mmHg.[2] 3. Azeotrope Breaking: Add a third component (entrainer) that alters the relative volatilities, or use an alternative purification method like preparative chromatography. |
| Product Discoloration (Yellowing) | 1. Oxidation: Exposure to air during or after purification.[2] 2. Contamination: Acidic or basic residues from the synthesis step can catalyze degradation reactions. | 1. Inert Atmosphere: Perform distillation and subsequent handling under a nitrogen or argon blanket. 2. Neutralize Crude Product: Wash the crude product with a dilute, mild base (e.g., sodium bicarbonate solution) followed by water to remove acidic catalysts before distillation. 3. Add Stabilizer: Add a small amount of an antioxidant like BHT post-purification.[6] |
| Formation of Solids or High Viscosity Liquid in Still Pot | 1. Polymerization: High temperatures in the distillation flask are causing the aldehyde to polymerize.[3] 2. High Concentration of Non-Volatile Impurities: Buildup of heavy ends from the reaction. | 1. Reduce Residence Time: Use a continuous distillation setup if possible. For batch distillation, do not heat the still pot for an extended period. 2. Lower Temperature: Ensure the heating mantle temperature is not excessively high and use a vacuum to keep the boiling point low. 3. Stop Distillation Sooner: Do not distill to complete dryness to avoid charring heavy residues. |
| Inconsistent Purity Readings (GC) | 1. On-Column Degradation: The product may be degrading on the hot GC injection port or column. 2. Isomerization: The E/Z isomers may interconvert depending on analytical conditions. 3. Unstable Standard: The reference standard may have degraded. | 1. Lower Injection Port Temperature: Use the lowest practical injector temperature. 2. Use a Milder Column: Employ a well-deactivated, low-polarity column. 3. Consistent Conditions: Maintain consistent GC parameters for all runs. The E-isomer is generally the thermodynamically more stable product.[2] 4. Fresh Standard: Prepare calibration standards fresh from a properly stored reference material. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2-Ethyl-2-hexenal | 645-62-5 | C₈H₁₄O | 126.20 | 175 (lit.)[3] | 0.85[3] |
| 2-Ethylhexanal | 123-05-7 | C₈H₁₆O | 128.21 | 163[6] | 0.822[4] |
| n-Butyraldehyde (Feedstock) | 123-72-8 | C₄H₈O | 72.11 | 74.8 | 0.817 |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude 2-Ethyl-2-hexenal
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or Raschig ring-packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Pre-treatment: If the crude product contains acidic catalysts, wash it in a separatory funnel with a 5% sodium bicarbonate solution, followed by deionized water, and finally a brine solution. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Distillation:
-
Charge the dried crude product into the round-bottom flask (no more than 2/3 full) along with a few boiling chips or a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).
-
Begin heating the flask gently using a heating mantle.
-
Collect and discard any initial low-boiling fractions (e.g., residual water, unreacted butyraldehyde).
-
Monitor the head temperature. Collect the main fraction when the temperature stabilizes at the expected boiling point for 2-Ethyl-2-hexenal at the working pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of polymeric residues.
-
-
Post-treatment: Cool the receiving flask containing the purified product. Blanket with nitrogen or argon and add a stabilizer if desired for long-term storage.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the prepared sample into the GC. The purity can be determined by the area percent method, assuming all components have a similar response factor with an FID. For higher accuracy, use a calibrated internal or external standard.
Visualizations
Caption: Workflow for the synthesis and purification of 2-Ethyl-2-hexenal.
Caption: Troubleshooting logic for product instability issues.
References
- 1. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 2. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]
- 3. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 4. 2-ETHYLHEXANAL | 123-05-7 [chemicalbook.com]
- 5. 2-Ethylhexanal analytical standard 123-05-7 [sigmaaldrich.com]
- 6. 2-ETHYLHEXANAL CAS#: 123-05-7 [m.chemicalbook.com]
Technical Support Center: Purification of Crude 2-Ethylhex-2-enal
A Note on Nomenclature: The compound "2-Ethylhex-5-enal" is not standard. This guide pertains to the purification of 2-ethylhex-2-enal , a common industrial intermediate synthesized via the aldol condensation of n-butyraldehyde. It is presumed that this is the compound of interest.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 2-ethylhex-2-enal?
A1: Crude 2-ethylhex-2-enal, primarily synthesized from n-butyraldehyde, contains several process-related impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. The most common impurities are summarized in the table below.[1]
Q2: My purified product is acidic. What is the cause and how can I remove the acidic impurity?
A2: An acidic pH is typically due to the presence of carboxylic acids, which form when the aldehyde is oxidized by air.[2][3] This is a common issue if the crude product is stored for extended periods or exposed to oxygen. To remove acidic impurities, you can wash the organic solution with a mild base like a saturated sodium bicarbonate solution or use column chromatography on silica gel, where the more polar acid will be retained longer than the aldehyde.[2]
Q3: My GC-MS analysis shows peaks corresponding to high molecular weight compounds. What are these?
A3: These "heavy ends" are typically byproducts of the aldol condensation process. They can include dimeric aldols that did not fully dehydrate and other C₁₂-C₁₈ condensation products.[1] These impurities are non-volatile and can usually be removed effectively by vacuum distillation.
Q4: How can I remove unreacted n-butyraldehyde from my crude product?
A4: Unreacted n-butyraldehyde, being more volatile than 2-ethylhex-2-enal, is classified as a "light end" impurity.[1] It can be efficiently removed by fractional distillation. Applying a vacuum can help lower the required temperature and prevent degradation of the desired product.
Q5: My 2-ethylhex-2-enal appears to be degrading during silica gel chromatography. What can I do to prevent this?
A5: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or self-condensation.[2][3] To mitigate this, you can use deactivated (neutral) silica gel, treat the silica gel with a small amount of a non-nucleophilic base like triethylamine before preparing the column, or run the chromatography quickly with a less polar eluent system. Alternatively, consider a non-chromatographic method like bisulfite extraction.[2][4]
Q6: I need to separate my aldehyde from other non-aldehyde organic impurities. What is an effective method?
A6: For separating aldehydes from other organic compounds (like alcohols or esters), forming a bisulfite adduct is a highly effective chemical extraction method.[4][5][6] The aldehyde reacts with sodium bisulfite to form a charged adduct that is soluble in the aqueous layer.[4] Other organic impurities remain in the organic layer and can be separated. The aldehyde can then be regenerated from the aqueous layer by adding a base.[4][6]
Data Presentation
Table 1: Common Impurities in Crude 2-Ethylhex-2-enal from Aldol Condensation
| Impurity Class | Specific Examples | Typical Concentration | Removal Method |
|---|---|---|---|
| Light Ends | Unreacted n-butyraldehyde, valeraldehyde isomers | 5 - 8% | Fractional Distillation |
| Saturated Aldehydes | 2-Ethylhexanal | 3 - 5% | Fractional Distillation |
| Heavy Ends | Dimeric aldols, C₁₂-C₁₈ condensation products | 7 - 12% | Vacuum Distillation |
| Side Products | Tishchenko esters (e.g., ethyl hexanoate) | Variable | Distillation, Hydrolysis |
| Degradation Products | Carboxylic Acids (from oxidation) | Variable | Basic Wash, Chromatography |
Data synthesized from literature on byproducts of aldol condensation.[1]
Table 2: Comparison of Purification Methods for 2-Ethylhex-2-enal
| Method | Achievable Purity | Advantages | Disadvantages |
|---|---|---|---|
| Vacuum Distillation | >95%[1] | Highly effective for removing both light and heavy ends; scalable for industrial use. | Requires specialized equipment; thermal stress can cause some product degradation. |
| Bisulfite Extraction | High | Highly selective for aldehydes; good for removing non-aldehyde impurities.[4][5][6] | Requires chemical reagents and multiple extraction steps; may not remove other aldehydes. |
| Column Chromatography | Variable | Good for removing polar impurities like carboxylic acids.[2] | Potential for product degradation on silica gel; less scalable than distillation.[2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing impurities with boiling points significantly different from 2-ethylhex-2-enal (Boiling Point: ~175-179 °C at 760 mmHg).[3][7]
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Include a vacuum adapter, a cold trap, and a manometer to monitor the pressure.
-
Charge the Flask: Add the crude 2-ethylhex-2-enal to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly reduce the pressure in the system to the desired level (e.g., 10-15 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
First Fraction (Light Ends): Collect the initial fraction, which will be enriched in lower-boiling impurities like unreacted n-butyraldehyde.
-
Main Fraction (Product): Once the temperature at the distillation head stabilizes near the expected boiling point of the product at the working pressure, switch to a new receiving flask to collect the purified 2-ethylhex-2-enal. A purity of >95% can be achieved.[1]
-
Residue (Heavy Ends): Stop the distillation before the flask runs dry to avoid charring the high-boiling impurities. The residue will contain the "heavy ends."
-
-
Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol selectively isolates aldehydes from a mixture of organic compounds.[2][4][6]
-
Dissolution: Dissolve the crude aldehyde mixture in a water-miscible solvent such as THF or methanol.[4]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for at least 30 seconds.[5] The aldehyde will react to form the water-soluble bisulfite adduct.
-
Extraction of Impurities:
-
Add a water-immiscible organic solvent (e.g., diethyl ether, hexanes) and additional water to the mixture and shake.[4]
-
Allow the layers to separate in a separatory funnel. The non-aldehyde organic impurities will be in the top organic layer, while the aldehyde bisulfite adduct will be in the bottom aqueous layer.[4]
-
Drain the aqueous layer and discard the organic layer containing the impurities.
-
-
Regeneration of Aldehyde:
-
Return the aqueous layer to the separatory funnel and add a fresh portion of an immiscible organic solvent (e.g., diethyl ether).
-
Slowly add a strong base, such as sodium hydroxide (NaOH), to the mixture with swirling until the pH is strongly basic.[4][6] This reverses the reaction and regenerates the pure aldehyde.
-
Shake the funnel to extract the purified aldehyde into the new organic layer.
-
-
Final Workup: Drain and discard the aqueous layer. Wash the organic layer with water, then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the pure 2-ethylhex-2-enal.
Mandatory Visualization
Caption: Workflow for the purification of crude 2-ethylhex-2-enal.
References
- 1. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Ethylhex-5-enal Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra from reaction mixtures involving 2-Ethylhex-5-enal.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum's aliphatic region (0.8-2.5 ppm) is a cluster of overlapping signals. How can I assign any specific protons?
A: Severe signal overlap in the aliphatic region is common in molecules with flexible alkyl chains like this compound and its derivatives.[1][2] To resolve this, consider the following:
-
2D NMR Spectroscopy: The most effective solution is to use two-dimensional NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, allowing you to trace the connectivity of proton networks within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since ¹³C spectra are typically better dispersed, this can effectively separate overlapping proton signals in the second dimension.[1]
-
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons, potentially resolving the overlap.[3]
Q2: I am seeing more signals in my spectrum than I expect for my starting material and anticipated product. What could be the cause?
A: The presence of unexpected signals can arise from several sources:
-
Impurities: Residual solvents (e.g., ethyl acetate, acetone), grease, or unreacted starting materials from a previous step can introduce extra peaks.[3]
-
Side Products: The reaction may be generating minor byproducts alongside the main product.
-
Rotational Isomers (Rotamers): Amides and some other sterically hindered single bonds can exhibit slow rotation on the NMR timescale, leading to a doubling of signals for nearby protons.[3] Measuring the spectrum at an elevated temperature can sometimes cause these signals to coalesce into a single, averaged peak.
-
Stereoisomers: If the reaction creates a new chiral center, you may be observing a mixture of diastereomers, each with its own distinct set of NMR signals.
Q3: How can I definitively identify the aldehyde proton of this compound in a complex mixture?
A: The aldehyde proton is highly characteristic. Look for a signal in the far downfield region of the ¹H NMR spectrum, typically between 9 and 10 ppm.[4][5] This region rarely has other types of signals, making it a good diagnostic window. The multiplicity of this peak will depend on coupling to the adjacent vinylic proton.
Q4: My NMR spectrum has very broad peaks and a distorted baseline. What are the common causes and solutions?
A: Broad peaks and poor baseline can significantly hinder interpretation. The primary causes include:[3]
-
Poor Shimming: The magnetic field homogeneity needs to be optimized ("shimmed") for each sample. Re-shimming the spectrometer is the first step.
-
Sample Inhomogeneity: If your compound is not fully dissolved or has precipitated, it will lead to broad lines. Ensure your sample is completely soluble in the chosen NMR solvent.
-
High Concentration: Overly concentrated samples can also cause peak broadening. A typical concentration for ¹H NMR is 1-5 mg of sample in 0.6-0.7 mL of solvent.[6]
-
Paramagnetic Impurities: The presence of paramagnetic metals, even in trace amounts, can cause significant line broadening.
Q5: I need to determine the reactant-to-product ratio, but the integrations are unreliable due to signal overlap. What is the best approach?
A: Quantitative analysis (qNMR) in complex mixtures is challenging. When direct integration is not possible, try these methods:
-
Identify "Fingerprint" Peaks: Look for well-resolved, non-overlapping signals that are unique to the reactant and the product. The aldehyde proton (~9-10 ppm) of the starting material or a unique vinylic proton on the product are often good candidates. Integrate only these clean signals to determine the molar ratio.
-
¹³C NMR: While less sensitive, ¹³C NMR spectra have much greater signal dispersion. If you can acquire a quantitative ¹³C spectrum (requires long relaxation delays), you can often find unique, well-separated signals for quantification.
-
Deconvolution Software: Specialized NMR software packages can use algorithms to mathematically fit and separate overlapping peaks, providing individual integrations.[1][7]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Signal Overlap
When faced with an uninterpretable region of overlapping signals, a systematic approach can help dissect the spectrum. The following workflow illustrates a logical progression of techniques to apply.
Caption: Workflow for troubleshooting overlapping NMR signals.
Data Presentation
The following tables summarize typical chemical shift ranges for the key functional groups in this compound and potential reaction products (e.g., the corresponding saturated aldehyde or alcohol). Exact shifts can vary based on solvent and substitution.
Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges
| Proton Type | Structure Fragment | Typical δ (ppm) | Expected Multiplicity |
| Aldehyde | R-CH O | 9.0 - 10.0 | Doublet or Triplet |
| Vinylic | C=CH -CHO | 6.0 - 7.5 | Multiplet |
| Vinylic | R-CH =CH- | 5.0 - 6.0 | Multiplet |
| Allylic | C=CH-CH ₂- | 2.0 - 2.5 | Multiplet |
| α to Carbonyl (sat.) | -CH ₂-CHO | 2.1 - 2.4 | Multiplet |
| α to Alcohol | -CH ₂-OH | 3.3 - 4.0 | Multiplet |
| Alkyl Chain | -CH ₂-, -CH ₃ | 0.8 - 1.7 | Multiplet |
Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges
| Carbon Type | Structure Fragment | Typical δ (ppm) |
| Aldehyde Carbonyl | R-C HO | 190 - 205[8] |
| Vinylic (β to C=O) | C=C -CHO | 140 - 160 |
| Vinylic (α to C=O) | C =C-CHO | 125 - 145 |
| α to Carbonyl (sat.) | -C H₂-CHO | 30 - 50 |
| α to Alcohol | -C H₂-OH | 50 - 65 |
| Alkyl Chain | -C H₂-, -C H₃ | 10 - 40 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Reaction Monitoring
A robust and consistent sample preparation procedure is critical for obtaining high-quality, reproducible NMR spectra.
Caption: Standard workflow for preparing an NMR sample from a reaction mixture.
Methodology:
-
Sample Collection: Withdraw a representative aliquot (e.g., 50-100 µL) from the reaction mixture at a specific time point.
-
Dissolution: In a small vial, dissolve the aliquot in a precise volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube).[6] Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[6]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. Avoid introducing solid particles.
-
Mixing: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Analysis: Insert the tube into the NMR spectrometer, allow the temperature to equilibrate, and proceed with shimming and data acquisition.
Protocol 2: D₂O Shake for Identification of Exchangeable Protons
This simple test is used to confirm the presence of labile protons, such as those in -OH (alcohols) or -NH (amines) groups, which may appear as products or intermediates.
Methodology:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your reaction mixture.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the tube securely and shake it for 20-30 seconds to facilitate the exchange between the labile protons (e.g., R-OH) and the deuterium from D₂O.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Signals corresponding to exchangeable protons will decrease in intensity or disappear entirely in the second spectrum.[3] A new, broad signal for HOD may also appear.
References
- 1. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. organomation.com [organomation.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting GC-MS Analysis of 2-Ethylhex-5-enal
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethylhex-5-enal.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks in the GC-MS analysis of this compound?
Unexpected peaks in your chromatogram can originate from several sources:
-
System Contamination: The GC-MS system itself can be a source of contaminants. Common culprits include septum bleed, column bleed, and residues from previous analyses.
-
Sample Preparation: Solvents, glassware, and sample handling can introduce impurities. Plasticizers (e.g., phthalates) are common contaminants from plastic labware.
-
Analyte Degradation: this compound, as an unsaturated aldehyde, can degrade during sample preparation or in the hot GC inlet. Degradation products may appear as new peaks.
-
Synthesis Impurities: The commercial or in-house synthesis of this compound may result in byproducts or carryover of starting materials and catalysts.
-
Isomerization: Unsaturated aldehydes can undergo isomerization, especially at elevated temperatures in the GC inlet. This can lead to the appearance of peaks corresponding to isomers of this compound.
Q2: I see a peak that I suspect is an isomer of my target compound. Is this common for this compound?
Yes, isomerization is a known phenomenon for unsaturated aldehydes. Research has shown that hexenals can readily isomerize, for instance, from a cis-3-enal to a trans-2-enal configuration.[1][2][3][4] This transformation can be catalyzed by enzymes or occur under thermal stress, such as the high temperatures in the GC injector. Therefore, an unexpected peak with the same mass-to-charge ratio (m/z) as this compound could very well be one of its isomers, such as 2-Ethylhex-2-enal.
Q3: Could the unexpected peaks be due to the breakdown of this compound in the GC-MS instrument?
Absolutely. The high temperatures of the GC inlet and column can induce thermal degradation of unsaturated aldehydes.[5][6][7] This degradation can lead to the formation of smaller, more volatile compounds, which will appear as distinct peaks in your chromatogram. Common degradation products of unsaturated aldehydes include smaller aldehydes and hydrocarbons resulting from the cleavage of carbon-carbon bonds.[6]
Troubleshooting Guide
If you are observing unexpected peaks in your GC-MS analysis of this compound, follow this troubleshooting workflow:
Caption: A flowchart for troubleshooting unexpected peaks.
Step 1: Analyze a Solvent Blank
-
Action: Inject a sample of the solvent you used to prepare your this compound solution.
-
Purpose: This will help you identify if the unexpected peaks are coming from the solvent itself or from contamination in the syringe or GC-MS system.
Step 2: Clean the GC-MS System
If the solvent blank shows contaminant peaks, a system clean-up is necessary.
-
Action:
-
Replace the injector liner and septum.
-
Perform a column bake-out according to the manufacturer's instructions.
-
Wash the syringe thoroughly with a high-purity solvent.
-
-
Purpose: To remove residual contaminants from the GC inlet and column.
Step 3: Analyze a Fresh Standard
-
Action: Prepare a fresh solution of this compound from a reliable source and analyze it.
-
Purpose: This helps to determine if the issue is with the sample itself (e.g., degradation over time) or the analytical method.
Step 4: Investigate Analyte Degradation
If fresh standards still show unexpected peaks, consider on-instrument degradation.
-
Action:
-
Lower the Injector Temperature: Gradually decrease the injector temperature in increments of 10-20°C to see if the intensity of the unexpected peaks decreases.
-
Derivatization: Consider derivatizing the aldehyde functional group to a more stable form, such as an oxime, before GC-MS analysis. This can prevent on-instrument degradation and isomerization.
-
-
Purpose: To minimize thermal stress on the analyte.
Step 5: Investigate Synthesis Impurities
If the above steps do not resolve the issue, the unexpected peaks are likely impurities from the synthesis of this compound.
-
Action:
-
Review the synthesis protocol. Aldol condensation reactions, a common route to similar aldehydes, can produce byproducts.
-
If possible, analyze the starting materials used in the synthesis.
-
-
Purpose: To identify potential side-products or unreacted starting materials. A common synthetic route to similar compounds like 2-ethylhex-2-enal is the aldol condensation of n-butyraldehyde, which can lead to various impurities.[8]
Potential Impurities and Degradation Products
The following table summarizes potential sources of unexpected peaks and their likely mass spectral characteristics.
| Source of Unexpected Peak | Potential Compounds | Expected Mass Spectrum Characteristics |
| System Contamination | Phthalates (from plastics) | m/z 149 (base peak) |
| Siloxanes (from column bleed) | Characteristic repeating units of 74 amu | |
| Analyte Degradation | Smaller aldehydes (e.g., propanal, butanal) | Molecular ions and fragmentation patterns corresponding to smaller aldehydes. |
| Oxidation product (2-Ethylhex-5-enoic acid) | Molecular ion at m/z 142 and fragments corresponding to loss of water and carboxyl group. | |
| Isomerization | 2-Ethylhex-2-enal | Similar mass spectrum to this compound, with a molecular ion at m/z 126. The NIST WebBook provides a reference spectrum for 2-ethyl-2-hexenal.[9] |
| Synthesis Impurities | Unreacted starting materials (e.g., from a Wittig reaction) | Peaks corresponding to the starting aldehyde/ketone and the phosphonium ylide precursors.[10][11][12][13][14] |
| Aldol condensation byproducts | Higher molecular weight compounds from self-condensation. |
Experimental Protocols
Standard GC-MS Protocol for C8 Unsaturated Aldehydes
This protocol is a starting point and may require optimization for your specific instrument and application.
-
GC Column: A mid-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C (can be lowered to investigate degradation).
-
Injection volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Derivatization Protocol for Aldehydes
To mitigate thermal degradation and isomerization, derivatization to form an oxime is recommended.
-
Prepare a derivatizing solution: Dissolve 10 mg of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in 1 mL of pyridine.
-
Sample preparation: To 100 µL of your sample solution (in a suitable solvent like hexane or dichloromethane), add 100 µL of the PFBHA solution.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the sample to room temperature and inject 1 µL into the GC-MS.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential pathways leading to the observation of unexpected peaks in the GC-MS analysis of this compound.
Caption: Sources of unexpected peaks in GC-MS analysis.
References
- 1. ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]
- 2. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 9. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 2-Ethylhex-5-enal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of 2-Ethylhex-5-enal synthesis. The information provided is based on established principles of asymmetric synthesis and may require optimization for this specific target molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when targeting high stereoselectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity / Diastereoselectivity | 1. Ineffective chiral catalyst or auxiliary. 2. Non-optimal reaction temperature. 3. Presence of impurities (e.g., water, racemic starting materials). 4. Incorrect solvent polarity. | 1. Screen a variety of chiral catalysts (e.g., different proline derivatives, cinchona alkaloids) or chiral auxiliaries (e.g., Evans oxazolidinones). 2. Optimize the reaction temperature; lower temperatures often favor higher selectivity. 3. Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled starting materials. 4. Screen a range of solvents with varying polarities. |
| Low Reaction Yield | 1. Catalyst deactivation. 2. Incomplete reaction. 3. Side reactions (e.g., self-condensation of butanal, polymerization).[1][2][3] 4. Product degradation during workup or purification. | 1. Use a higher catalyst loading or add the catalyst in portions. 2. Increase the reaction time or temperature (monitor for impact on stereoselectivity). 3. Use a slow addition of the aldehyde to the reaction mixture to minimize self-condensation.[1] 4. Employ milder workup conditions and purification techniques (e.g., column chromatography at low temperature). |
| Formation of Multiple Byproducts | 1. Racemization of the product or starting material. 2. Competing reaction pathways (e.g., E/Z isomerization of enolates). 3. Over-alkylation or other side reactions. | 1. Use a less basic or acidic catalyst to minimize racemization. 2. The choice of base and solvent can influence enolate geometry; consider using sterically hindered bases. 3. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Difficulty in Removing Chiral Auxiliary | 1. Harsh cleavage conditions leading to product decomposition. 2. Incomplete cleavage of the auxiliary. | 1. Screen different cleavage reagents and conditions (e.g., LiBH4, TMSCl/H2O). 2. Increase the reaction time or temperature for the cleavage step. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: Two primary strategies are recommended for establishing the chiral center at the C2 position of this compound:
-
Organocatalytic α-Alkylation: This approach involves the use of a chiral amine catalyst, such as a proline derivative, to facilitate the asymmetric alkylation of butanal with an appropriate allyl halide (e.g., allyl bromide). The catalyst forms a chiral enamine intermediate with butanal, which then reacts stereoselectively with the electrophile.[4][5]
-
Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to a butanoyl derivative. The auxiliary directs the stereoselective alkylation at the α-position. A well-established example is the Evans aldol reaction, which can be adapted for alkylation.[6][7]
Q2: How can I monitor the stereoselectivity of my reaction?
A2: The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of your product can be determined using chiral analytical techniques such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in an NMR spectrum.
Q3: What are some common side reactions to be aware of during the organocatalytic α-alkylation of butanal?
A3: The self-condensation of butanal is a significant side reaction, leading to the formation of 2-ethyl-2-hexenal.[3][8] Other potential side reactions include over-alkylation and racemization of the product. To minimize these, it is often recommended to use the aldehyde as the limiting reagent and add it slowly to the reaction mixture.[1]
Q4: Can the Claisen rearrangement be used to synthesize this compound?
A4: Yes, a stereoselective Claisen rearrangement could be a viable route.[9][10][11][12][13] This would involve the[14][14]-sigmatropic rearrangement of a chiral allyl vinyl ether precursor. The stereoselectivity of the Claisen rearrangement is often high and proceeds through a chair-like transition state, transferring the chirality from the starting material to the product.[9][12]
Quantitative Data on Analogous Reactions
The following table summarizes the stereoselectivity achieved in reactions analogous to the synthesis of this compound. This data can serve as a benchmark for what may be achievable.
| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) |
| Organocatalytic α-Allylation | Chiral Primary Amino Acid | α-Branched Aldehydes | α-Allylated Aldehydes | Up to 96% e.e.[5] |
| Organocatalytic α-Alkylation | Proline Derivative | Aldehydes | α-Alkylated Aldehydes | Good to excellent enantioselectivities[15] |
| Evans Aldol Reaction | Oxazolidinone Auxiliary | N-Acyloxazolidinone | syn-Aldol Product | High diastereoselectivity[6][7] |
| Nickel-Catalyzed Coupling | Chiral Spiro Phosphine-Oxazoline | 1,3-Dienes and Aldehydes | Homoallylic Alcohols | Exceptional diastereoselectivity and enantioselectivity[14][16][17][18] |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for the synthesis of enantiomerically enriched this compound.
Protocol 1: Organocatalytic Asymmetric α-Allylation of Butanal (Adapted)
This protocol is based on established methods for the organocatalytic α-alkylation of aldehydes.[5]
Materials:
-
Chiral primary amino acid catalyst (e.g., a serine-derived catalyst)
-
Butanal (freshly distilled)
-
Allyl bromide
-
Potassium hydrogen carbonate (KHCO₃)
-
tert-Butanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the chiral primary amino acid catalyst (0.03 mmol) in a mixture of tert-butanol (0.5 mL) and water (0.5 mL), add potassium hydrogen carbonate (0.3 mmol).
-
Cool the mixture to 0 °C and add butanal (0.1 mmol).
-
Add allyl bromide (0.12 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water (2 mL) and extract with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Synthesis via Claisen Rearrangement (Conceptual)
This protocol outlines a conceptual approach for the synthesis of this compound via a stereoselective Claisen rearrangement.[9][12]
Step 1: Formation of Chiral Allyl Vinyl Ether
-
Start with a chiral homoallylic alcohol, which can be prepared through various asymmetric methods.
-
Protect the alcohol as a silyl ether.
-
Perform a stereoselective hydroboration-oxidation to obtain a chiral diol.
-
Selectively protect the primary alcohol.
-
Convert the secondary alcohol to a vinyl ether using an appropriate vinylating agent (e.g., ethyl vinyl ether with a mercury(II) or palladium(II) catalyst).
Step 2: Claisen Rearrangement
-
Heat the chiral allyl vinyl ether in an appropriate high-boiling solvent (e.g., toluene, xylene) to induce the[14][14]-sigmatropic rearrangement. The reaction is thermally driven.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting this compound by flash column chromatography.
-
Analyze the stereochemical purity of the product.
Visualizations
References
- 1. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Self aldol condensation of butanal under basic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides [organic-chemistry.org]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chempap.org [chempap.org]
- 9. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. synarchive.com [synarchive.com]
- 12. Claisen Rearrangement [organic-chemistry.org]
- 13. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 16. Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes [organic-chemistry.org]
- 18. ãLi-Jun Xiao & Qi-Lin ZhouãDiastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
Technical Support Center: Scaling Up the Synthesis of 2-Ethylhex-2-enal
A Note on Nomenclature: The request specifies "2-Ethylhex-5-enal". Based on established chemical synthesis pathways, it is highly probable that the intended compound is 2-Ethylhex-2-enal , which is the product of the aldol condensation of n-butyraldehyde. This guide will focus on the synthesis of 2-Ethylhex-2-enal.
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2-Ethylhex-2-enal. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 2-Ethylhex-2-enal?
A1: The predominant industrial method for synthesizing 2-Ethylhex-2-enal is the alkali-catalyzed aldol condensation of n-butyraldehyde.[1] This process involves the dimerization of two n-butyraldehyde molecules to form a β-hydroxy aldehyde intermediate, which then dehydrates to yield the final α,β-unsaturated aldehyde product.
Q2: What are the key reaction parameters to control during the scale-up of this synthesis?
A2: Critical parameters to monitor and control include temperature, pressure, catalyst concentration, and residence time.[2] Precise control of these variables is essential for maximizing yield and minimizing the formation of byproducts. Continuous-flow reactors are often employed in industrial settings to maintain tight control over these parameters.
Q3: What are the major byproducts I should expect, and how can I minimize them?
A3: Common byproducts include higher-order condensation products (trimers and other oligomers), Tishchenko esters (e.g., ethyl hexanoate), and products arising from impurities in the n-butyraldehyde feed, such as 2-ethyl-4-methyl-pentenal.[1] To minimize these, ensure the purity of your starting materials, optimize catalyst concentration, and maintain the recommended reaction temperature and residence time.
Q4: Can this reaction be performed using a heterogeneous catalyst?
A4: Yes, solid base catalysts are often used in industrial processes.[2] These catalysts can simplify product purification and catalyst recovery, making the process more efficient and environmentally friendly.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 2-Ethylhex-2-enal synthesis.
Problem 1: Low Yield of 2-Ethylhex-2-enal
| Potential Cause | Recommended Action |
| Incomplete Reaction | Increase residence time in the reactor to allow the reaction to proceed to completion. Verify that the reaction temperature is within the optimal range. |
| Catalyst Deactivation | If using a solid catalyst, check for signs of fouling or poisoning. Regeneration or replacement of the catalyst may be necessary. For liquid catalysts, ensure the correct concentration is maintained. |
| Side Reactions Dominating | Lower the reaction temperature to disfavor the formation of higher-order condensation products. Ensure that the catalyst concentration is not excessively high. |
| Poor Mixing | In a batch or semi-batch process, ensure that the agitation is sufficient to maintain a homogeneous reaction mixture. In a flow reactor, check for blockages or channeling. |
Problem 2: High Levels of Impurities in the Product
| Potential Cause | Recommended Action |
| Formation of Higher Aldol Adducts | Reduce the reaction temperature and/or decrease the residence time. A lower concentration of the base catalyst can also help to mitigate this. |
| Presence of 2-ethyl-4-methyl-pentenal | This impurity arises from the presence of isobutyraldehyde in the n-butyraldehyde starting material.[1] Purify the n-butyraldehyde by distillation before use to remove this contaminant.[1] |
| Formation of Tishchenko Esters | This can be an issue with certain alkali catalysts. Consider screening alternative base catalysts that are less prone to promoting the Tishchenko reaction. |
| Incomplete Dehydration of the Aldol Intermediate | Ensure the reaction temperature is high enough to facilitate the dehydration step. The choice of catalyst can also influence the rate of dehydration. |
Problem 3: Difficulty with Product Purification
| Potential Cause | Recommended Action |
| Azeotrope Formation | The product may form azeotropes with water or other byproducts, complicating distillation. Consider using a different purification technique, such as liquid-liquid extraction, prior to distillation. |
| Thermal Decomposition of Product | 2-Ethylhex-2-enal can be susceptible to thermal degradation at high temperatures. Perform distillation under reduced pressure to lower the boiling point and minimize decomposition. |
| Residual Catalyst in the Product | If using a homogeneous catalyst, ensure that it is properly neutralized and removed during the workup. The use of a solid, heterogeneous catalyst can simplify this step.[2] |
Data Presentation
Table 1: Typical Reaction Parameters for Aldol Condensation of n-Butyraldehyde
| Parameter | Value |
| Reactant | n-Butyraldehyde |
| Catalyst | Alkali-based (e.g., NaOH) or solid base |
| Temperature | 80 - 220 °C[2] |
| Pressure | 0.1 - 1.0 MPa[2] |
| Residence Time | Varies with reactor type and conditions |
| Typical Yield | Up to 96%[2] |
Experimental Protocols
General Protocol for the Synthesis of 2-Ethylhex-2-enal
This protocol is a generalized procedure and may require optimization for specific equipment and scales.
-
Reactant Preparation: Ensure that the n-butyraldehyde starting material is of high purity. If necessary, distill the n-butyraldehyde to remove impurities such as isobutyraldehyde.[1]
-
Reaction Setup:
-
For a batch process, charge a suitable reactor with n-butyraldehyde.
-
For a continuous process, prepare a feed stream of n-butyraldehyde.
-
-
Catalyst Introduction:
-
If using a homogeneous catalyst like NaOH, prepare a solution and add it to the reactor under controlled conditions.
-
If using a heterogeneous catalyst, ensure the catalyst bed is properly packed and activated in the reactor.
-
-
Reaction Execution:
-
Reaction Quenching and Workup:
-
Once the reaction has reached the desired conversion, cool the reaction mixture.
-
If a homogeneous catalyst was used, neutralize it with an acid.
-
Separate the organic and aqueous layers. The product will be in the organic layer.
-
-
Purification:
-
Wash the organic layer with water to remove any remaining salts or water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate).
-
Purify the crude 2-Ethylhex-2-enal by fractional distillation under reduced pressure.
-
Visualizations
Diagram 1: Reaction Pathway for the Synthesis of 2-Ethylhex-2-enal
Caption: Aldol condensation mechanism for 2-Ethylhex-2-enal synthesis.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: General workflow for 2-Ethylhex-2-enal synthesis and purification.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Handling and Safety Precautions for Aldehydes
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with aliphatic aldehydes like 2-Ethylhex-2-enal?
A1: Aliphatic aldehydes are generally considered hazardous materials. Key concerns include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and potentially serious eye irritation.[1][2]
-
Allergic Skin Reaction: Some aldehydes may cause an allergic skin reaction (skin sensitization).[1][2]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[2]
-
Flammability: Many aldehydes are flammable liquids and their vapors can form explosive mixtures with air.[1][3]
-
Aquatic Toxicity: These chemicals can be harmful to aquatic life with long-lasting effects.[1]
Q2: What Personal Protective Equipment (PPE) is required when working with 2-Ethylhex-2-enal?
A2: A comprehensive PPE protocol is essential. The following are minimum recommendations based on available data for similar compounds.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1]
-
Skin Protection:
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]
Q3: What should I do in case of accidental exposure to 2-Ethylhex-2-enal?
A3: Immediate action is critical. Follow these first-aid measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with large amounts of clean water for at least 15 minutes, holding the eyelids open. Consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Q4: How should I handle a spill of an aliphatic aldehyde?
A4:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1]
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels on large spills.
-
Cleanup: Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1]
Q5: What are the proper storage conditions for 2-Ethylhex-2-enal?
A5:
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.
-
Keep containers tightly closed when not in use.[3]
-
Store away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][5]
-
Ground and bond containers during transfer to prevent static discharge.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Strong, irritating odor detected in the lab. | Minor spill or leak from a container. Inadequate ventilation. | Check all containers for proper sealing. Increase ventilation. If the odor persists, evacuate and follow spill cleanup procedures. |
| Skin redness or rash after handling. | Direct skin contact with the aldehyde. Possible allergic sensitization. | Immediately wash the affected area as per first-aid guidelines. Review handling procedures and PPE usage. Seek medical advice and report the incident.[1] |
| Material appears discolored or has formed precipitates. | Potential polymerization or oxidation upon exposure to air or contaminants. | Do not use the material. Consult the SDS for information on chemical stability and hazardous decomposition products. Dispose of the material according to regulations. |
Quantitative Data Summary (for 2-Ethylhex-2-enal)
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [2][6] |
| Molecular Weight | 126.20 g/mol | [2] |
| Boiling Point | 175 - 179 °C @ 760 mmHg | [5][6] |
| Flash Point | 50.56 °C (123 °F) - 68 °C (154 °F) | [5][6][7] |
| Density | 0.85 g/cm³ | [5][7] |
| Vapor Pressure | 1.17 mmHg @ 25 °C (estimated) | [6] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling Liquid Aldehydes
-
Preparation:
-
Confirm the fume hood is operational and certified.
-
Gather all necessary materials, including the aldehyde, solvents, glassware, and spill kit.
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Conduct all manipulations of the aldehyde inside the fume hood.
-
Use a properly grounded and bonded dispensing system for transferring large quantities.[3]
-
For smaller quantities, use a glass syringe or pipette with a compatible bulb.
-
Keep the primary container tightly sealed when not in use.
-
-
Post-Procedure:
-
Wipe down the work area in the fume hood.
-
Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Visualizations
Logical Relationship: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Experimental Workflow: Spill Response Protocol
Caption: Step-by-step workflow for responding to a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ETHYLHEXANAL | 123-05-7 [chemicalbook.com]
- 4. 2-Ethylhexanal | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 6. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
- 7. 2-Ethylhex-2-enal|lookchem [lookchem.com]
Validation & Comparative
Comparison of Synthesis Methods for 2-Ethylhexenal Isomers
It appears there may be a misunderstanding in the nomenclature of the target molecule, as "2-Ethylhex-5-enal" is not a commonly synthesized or commercially available compound. The chemical structure implied by this name is unusual. However, its isomers, 2-Ethylhex-2-enal and 2-Ethyl-5-methylhex-2-enal , are well-documented and industrially significant. This guide will, therefore, focus on the synthesis methods for these two prevalent isomers, providing a comparative analysis for researchers, scientists, and professionals in drug development.
The primary industrial synthesis routes for 2-ethylhexenal isomers are variations of condensation reactions. Below is a detailed comparison of the methods for producing 2-Ethylhex-2-enal and 2-Ethyl-5-methylhex-2-enal.
Synthesis of 2-Ethylhex-2-enal
The most common method for synthesizing 2-Ethylhex-2-enal is through the aldol condensation of n-butyraldehyde . This process is a cornerstone of industrial organic synthesis.[1]
Key Reaction: 2 molecules of n-butyraldehyde → 2-Ethyl-3-hydroxyhexanal → 2-Ethylhex-2-enal + H₂O
Synthesis of 2-Ethyl-5-methylhex-2-enal
A prominent method for the synthesis of 2-Ethyl-5-methylhex-2-enal involves the condensation reaction of 2-ethylhexanol with butyraldehyde . This method is reported to be highly efficient.[2] Another significant industrial route is the aldol condensation of butyraldehyde , which proceeds through a bimolecular mechanism under basic conditions.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the two isomers.
| Parameter | 2-Ethylhex-2-enal Synthesis | 2-Ethyl-5-methylhex-2-enal Synthesis |
| Starting Materials | n-Butyraldehyde | 2-Ethylhexanol, Butyraldehyde OR Butyraldehyde (self-condensation) |
| Catalyst | Typically a base (e.g., Sodium hydroxide) | Solid base catalyst |
| Temperature | - | 80-220 °C[2] |
| Pressure | - | 0.1-1.0 MPa[2] |
| Yield | - | Up to 96%[2] |
| Purity | - | High, isolated by distillation[2] |
Experimental Protocols
Protocol for Aldol Condensation of n-Butyraldehyde (Conceptual)
While a specific detailed protocol for the synthesis of 2-ethylhex-2-enal via n-butyraldehyde condensation was not found in the provided search results, a general procedure based on the principles of aldol condensation can be outlined. A reaction involving 2-ethylhex-2-enal provides some specific conditions that can be inferred as relevant to its synthesis environment.
-
Reaction Setup: A stirred autoclave or a similar pressure vessel is charged with n-butyraldehyde.
-
Catalyst Addition: A solution of a base catalyst, such as sodium hydroxide in a suitable solvent (e.g., ethylene glycol), is metered into the reactor.
-
Reaction Conditions: The mixture is heated under pressure. For a related reaction, a temperature of 115°C for 40 minutes was utilized.[3]
-
Workup: After the reaction is complete, the product mixture is neutralized, typically with an acid (e.g., phosphoric acid).
-
Purification: The organic phase is separated, washed, dried, and then purified by fractional distillation to isolate 2-Ethylhex-2-enal.
Protocol for Condensation of 2-Ethylhexanol and Butyraldehyde
-
Reactants: 2-Ethylhexanol and butyraldehyde are the primary reactants.
-
Catalyst: A solid base catalyst is employed to facilitate the reaction.[2]
-
Conditions: The reaction is carried out at elevated temperatures, ranging from 80 to 220 °C, and under a controlled pressure of 0.1 to 1.0 MPa.[2]
-
Product Isolation: The resulting mixture is distilled to isolate 2-Ethyl-5-methylhex-2-enal with high efficiency.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis methods described.
Caption: Aldol Condensation of n-Butyraldehyde for 2-Ethylhex-2-enal Synthesis.
Caption: Condensation of 2-Ethylhexanol and Butyraldehyde.
References
A Comparative Guide to the Reactivity of 2-Ethylhex-5-enal and Other Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Ethylhex-5-enal with other unsaturated aldehydes, focusing on reactions pertinent to organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound, this comparison is based on established principles of organic chemistry, with experimental data provided for structurally related and more extensively studied unsaturated aldehydes. The primary distinction explored is the impact of double bond conjugation with the aldehyde functionality on reactivity.
Introduction: The Significance of Unsaturation and Conjugation
Unsaturated aldehydes are a class of organic compounds characterized by the presence of both an aldehyde group (-CHO) and a carbon-carbon double bond (C=C). Their reactivity is largely dictated by the relative positions of these two functional groups.
-
Non-conjugated Unsaturated Aldehydes (e.g., this compound): In these molecules, the C=C double bond is separated from the aldehyde group by at least one saturated carbon atom. As a result, the two functional groups exhibit reactivity that is largely independent of each other, behaving as a typical alkene and a typical aldehyde.
-
α,β-Unsaturated Aldehydes (e.g., 2-Ethylhex-2-enal, Crotonaldehyde, Cinnamaldehyde): In this class of compounds, the C=C double bond is directly adjacent to the carbonyl group of the aldehyde. This conjugation leads to a delocalized π-electron system, which significantly influences the molecule's electronic properties and reactivity, creating unique reaction pathways.
This guide will focus on comparing the reactivity of the non-conjugated this compound with its conjugated isomer, 2-ethylhex-2-enal, and other common α,β-unsaturated aldehydes in three key reaction types: Michael Addition, Aldol Condensation, and Oxidation.
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound. The reaction is of great importance in organic synthesis for the formation of carbon-carbon bonds.
This compound: As a non-conjugated unsaturated aldehyde, this compound is not expected to undergo a Michael addition . Nucleophilic attack will occur preferentially at the electrophilic carbonyl carbon (a 1,2-addition) rather than at the distant double bond.
α,β-Unsaturated Aldehydes (e.g., 2-Ethylhex-2-enal): The conjugated system in α,β-unsaturated aldehydes makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a 1,4-conjugate addition. This is a hallmark of their reactivity.[1][2]
Table 1: Reactivity in Michael Additions
| Aldehyde | Structure | Conjugation | Michael Addition Reactivity |
| This compound | ![]() | Non-conjugated | Not susceptible |
| 2-Ethylhex-2-enal | ![]() | α,β-Unsaturated | Susceptible to 1,4-addition |
| Crotonaldehyde | ![]() | α,β-Unsaturated | Susceptible to 1,4-addition |
| Cinnamaldehyde | ![]() | α,β-Unsaturated | Susceptible to 1,4-addition |
Experimental Protocol: Thia-Michael Addition to an α,β-Unsaturated Aldehyde
This protocol describes the addition of a thiol to an α,β-unsaturated aldehyde, a common example of a Michael addition.
Reaction: Thiophenol addition to Citral (an α,β-unsaturated aldehyde)[3][4]
Materials:
-
Citral (1 mmol)
-
Thiophenol (1.2 mmol)
-
KF/Alumina (0.07 g)
-
Glycerin (1 mL) (as a recyclable solvent)
-
Ethyl acetate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
To a round bottom flask containing a magnetic stir bar, add glycerin (1 mL), KF/Alumina (0.07 g), and thiophenol (1.2 mmol).
-
Stir the mixture vigorously at room temperature.
-
Add citral (1 mmol) to the stirring mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Reaction Pathway Diagram
Caption: Michael addition pathway for conjugated vs. non-conjugated aldehydes.
Aldol Condensation
Aldol condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.
This compound: This molecule can act as both a nucleophile (by forming an enolate at the α-carbon) and an electrophile (at the carbonyl carbon). It will undergo self-condensation or crossed aldol condensation with other enolizable aldehydes or ketones. The remote double bond is not expected to significantly influence the course of the aldol reaction.
α,β-Unsaturated Aldehydes (e.g., 2-Ethylhex-2-enal): These molecules are less likely to act as the nucleophilic enolate component because the acidity of the α-protons is reduced. However, they are excellent electrophiles (Michael acceptors). In the context of aldol-type reactions, they are more commonly the product of an aldol condensation and subsequent dehydration.[5][6] For instance, 2-ethylhex-2-enal is produced via the aldol condensation of n-butyraldehyde.[7][8]
Table 2: Reactivity in Aldol Condensations
| Aldehyde | Role in Aldol Condensation | Expected Reactivity |
| This compound | Nucleophile (enolate) and Electrophile | Can undergo self-condensation. |
| 2-Ethylhex-2-enal | Primarily an Electrophile (Michael Acceptor) | Less likely to form an enolate. Often the product of an aldol condensation. |
| Crotonaldehyde | Primarily an Electrophile (Michael Acceptor) | Product of acetaldehyde self-condensation.[9][10] |
| Cinnamaldehyde | Primarily an Electrophile (Michael Acceptor) | Product of benzaldehyde and acetaldehyde condensation. |
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol describes the synthesis of dibenzalacetone from benzaldehyde and acetone, a classic example of a crossed aldol condensation.[11][12]
Materials:
-
Benzaldehyde (0.8 mL)
-
Acetone (0.3 mL)
-
95% Ethanol (2 mL)
-
Sodium hydroxide solution (20% in water, 2 mL)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
-
Cold water and cold 95% ethanol for washing
Procedure:
-
In a small Erlenmeyer flask, combine the sodium hydroxide solution (2 mL) and 95% ethanol (2 mL).
-
To this solution, add acetone (0.3 mL) followed by benzaldehyde (0.8 mL).
-
Swirl the flask intermittently at room temperature for 15 minutes. A precipitate should form.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold water, followed by a small amount of chilled 95% ethanol.
-
Allow the product to air dry and determine the yield. The product can be recrystallized from 95% ethanol for further purification.
Reaction Pathway Diagram
Caption: General pathway for the self-aldol condensation of an enolizable aldehyde.
Oxidation
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The presence and position of a C=C double bond can affect the outcome of the oxidation.
This compound: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents (e.g., Jones reagent, KMnO₄). The isolated double bond may also be susceptible to oxidation, potentially leading to a mixture of products, including diols or cleavage products, depending on the oxidant used.
α,β-Unsaturated Aldehydes (e.g., 2-Ethylhex-2-enal): The oxidation of the aldehyde group to a carboxylic acid is also feasible. However, the conjugated double bond can sometimes complicate the reaction. Strong oxidizing agents might attack both the aldehyde and the double bond. Milder, more selective oxidizing agents are often preferred. The oxidation of pure 2-ethyl-2-hexenal is reported to be a first-order reaction, yielding 2-ethyl-2-hexenoic acid as the main product, along with other byproducts.[5]
Table 3: Reactivity in Oxidations
| Aldehyde | Expected Major Product with Selective Aldehyde Oxidation | Potential Side Reactions |
| This compound | 2-Ethylhex-5-enoic acid | Oxidation of the C=C bond |
| 2-Ethylhex-2-enal | 2-Ethylhex-2-enoic acid | Polymerization, reactions at the C=C bond |
| Crotonaldehyde | Crotonic acid | Polymerization |
| Cinnamaldehyde | Cinnamic acid | - |
Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid
This protocol describes a green chemistry approach for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid using oxygen and a catalyst, which is analogous to the oxidation of unsaturated aldehydes.[13][14]
Materials:
-
2-Ethylhexanal (substrate)
-
N-hydroxyphthalimide (NHPI) (catalyst)
-
Isobutanol (solvent)
-
Oxygen or air
-
Reaction vessel with gas inlet and magnetic stirring
Procedure:
-
In a reaction vessel, dissolve 2-ethylhexanal and a catalytic amount of N-hydroxyphthalimide in isobutanol.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Bubble oxygen or air through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture. The product, 2-ethylhexanoic acid, can be isolated by distillation or extraction after quenching any remaining catalyst.
Reaction Pathway Diagram
Caption: Potential oxidation pathways for non-conjugated vs. conjugated aldehydes.
Summary and Conclusion
The reactivity of unsaturated aldehydes is profoundly influenced by the presence or absence of conjugation between the carbon-carbon double bond and the aldehyde group.
-
This compound , as a non-conjugated system, is predicted to exhibit the characteristic reactions of an isolated aldehyde and an isolated alkene. It is not a substrate for Michael additions.
-
α,β-Unsaturated aldehydes , such as 2-ethylhex-2-enal , display unique reactivity due to their conjugated π-system. They are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. While they are less prone to acting as the enolate component in aldol condensations, they are often the products of such reactions. Their oxidation requires careful selection of reagents to avoid reactions at the double bond.
For researchers in drug development and organic synthesis, understanding these differences is critical for predicting reaction outcomes and designing synthetic pathways. While this compound may serve as a scaffold with distinct aldehyde and alkene functionalities, α,β-unsaturated aldehydes offer a versatile platform for conjugate addition chemistry, enabling the construction of complex molecular architectures. Further experimental investigation into the reactivity of this compound would be valuable to fully elucidate its synthetic potential.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 2-Ethylhexanal | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 8. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 9. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 10. celanese.com [celanese.com]
- 11. webassign.net [webassign.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative analysis of the spectroscopic data of hexenal isomers
This guide provides a detailed comparative analysis of the spectroscopic data for various hexenal isomers. It is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques for isomer identification and characterization. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Data Summary
The following tables present a compilation of spectroscopic data for common hexenal isomers, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data for Hexenal Isomers (CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (E)-2-Hexenal | H1 (CHO) | 9.51 | d, J = 7.7 |
| H2 | 6.13 | ddt, J = 15.6, 7.7, 1.4 | |
| H3 | 6.85 | dt, J = 15.6, 6.7 | |
| H4 (CH₂) | 2.32 | q, J = 6.7 | |
| H5 (CH₂) | 1.54 | sextet | |
| H6 (CH₃) | 0.97 | t | |
| (Z)-3-Hexenal | H1 (CHO) | 9.65-9.85 (varies) | t |
| H2 (CH₂) | 3.1-3.2 | d | |
| H3 | 5.2-5.4 | m | |
| H4 | 5.5-5.7 | m | |
| H5 (CH₂) | 2.0-2.1 | quintet | |
| H6 (CH₃) | 0.9-1.0 | t |
(Data for (E)-2-Hexenal sourced from multiple references.[1][2] Data for (Z)-3-Hexenal is generalized from typical values for non-conjugated aldehydes)
Table 2: ¹³C NMR Spectroscopic Data for (E)-2-Hexenal (CDCl₃)[2]
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (E)-2-Hexenal | C1 (CHO) | 196.91 |
| C2 | 135.78 | |
| C3 | 161.53 | |
| C4 | 37.36 | |
| C5 | 23.78 | |
| C6 | 16.29 |
Table 3: IR Spectroscopic Data for Hexenal Isomers
| Isomer | Functional Group | Characteristic Absorption (cm⁻¹) |
| (E)-2-Hexenal | C=O (conjugated aldehyde) | ~1680 - 1705 |
| C=C (conjugated) | ~1620 - 1640 | |
| =C-H (trans) | ~970 | |
| (Z)-3-Hexenal | C=O (non-conjugated aldehyde) | ~1720 - 1740 |
| C=C (non-conjugated) | ~1650 - 1660 | |
| =C-H (cis) | ~675 - 730 |
(Data sourced from NIST Chemistry WebBook and general spectroscopic principles.[3][4])
Table 4: UV-Vis Spectroscopic Data for Hexenal Isomers
| Isomer | Transition | λmax (nm) | Notes |
| (E)-2-Hexenal | π → π | ~215-225 | Strong absorption due to conjugation.[5] |
| n → π | ~320-350 | Weak absorption, shifted to longer wavelengths by conjugation.[5][6] | |
| Hexanal (Saturated) | n → π* | ~240-350 | Weak absorption typical for non-conjugated carbonyls.[5] |
Note: The presence of conjugation in 2-hexenal isomers causes a bathochromic (red) shift in the λmax compared to non-conjugated isomers like 3-hexenal or the saturated hexanal.[5][7][8]
Table 5: Mass Spectrometry Fragmentation Data for Hexenal Isomers
| Isomer | Ionization Mode | Key Fragment Ions (m/z) | Notes |
| (E)-2-Hexenal | EI | 98 (M+), 83, 69, 55, 41 (base peak) | Fragmentation patterns can be complex.[9][10] |
| (Z)-3-Hexenal | EI | 98 (M+), 83, 69, 55, 41 | Often shows a prominent m/z 81 peak from the loss of water from the protonated molecule in CI mode.[11][12] |
| General Hexenals | CI ([H₃O]⁺) | 99 (M+H)⁺, 81 ([M+H]-H₂O)⁺ | Proton Transfer Reaction (PTR-MS) shows characteristic fragments.[11][13][14] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis and differentiation of hexenal isomers.
Caption: Generalized workflow for the spectroscopic analysis of hexenal isomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols are representative of the techniques used to acquire the data presented.
NMR Spectroscopy
-
Sample Preparation : Samples of hexenal isomers are typically dissolved in deuterated chloroform (CDCl₃) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation : Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : A standard pulse sequence is used. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required, along with a significantly higher number of scans due to the lower natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Liquid samples are often diluted in a suitable solvent like hexane or dichloromethane. For volatile analysis from a matrix (e.g., plant tissue), Solid Phase Microextraction (SPME) may be used.[15]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
GC Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is commonly used.
-
Injector : Splitless injection is often employed for trace analysis, with an injector temperature of 200-250°C.[15]
-
Oven Program : A temperature gradient is used to separate compounds, for example, starting at 40°C, holding for 1-2 minutes, then ramping at 10-15°C/min to a final temperature of 180-250°C.[15]
-
Carrier Gas : Helium is used at a constant flow rate (e.g., 1 mL/min).[15]
-
-
MS Conditions :
UV-Visible Spectroscopy
-
Sample Preparation : Samples are dissolved in a UV-transparent solvent, such as ethanol or hexane, at a concentration that results in an absorbance reading between 0.1 and 1.0.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Acquisition : The spectrum is typically recorded from 200 to 400 nm.[5] A solvent-filled cuvette is used as a blank to zero the instrument.
-
Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The absorption spectrum of hexanal shows a weak band between 240 and 350 nm, which is shifted to longer wavelengths for trans-2-hexenal due to conjugation.[5]
References
- 1. TRANS-2-HEXENAL(6728-26-3) 1H NMR [m.chemicalbook.com]
- 2. bmse000536 2-hexenal at BMRB [bmrb.io]
- 3. 2-Hexenal, (E)- [webbook.nist.gov]
- 4. (Z)-3-Hexenal | C6H10O | CID 643941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Hexenal, (E)- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-Hexenal, (Z)- [webbook.nist.gov]
- 13. Studies in search of selective detection of isomeric biogenic hexen-1-ols and hexanal by flowing afterglow tandem mass spectrometry using [H3O]+ and [NO]+ reagent ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies in search of selective detection of isomeric biogenic hexen-1-ols and hexanal by flowing afterglow tandem mass spectrometry using [H3O]+ and [NO]+ reagent ions. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for 2-Ethylhexanal
A Note on the Analyte: The request specified "2-Ethylhex-5-enal." Following a review of chemical nomenclature, this name is likely a typographical error, as a double bond at the 5-position of a hexenal is not feasible. The content herein will focus on the structurally similar and industrially relevant C8 aldehyde, 2-Ethylhexanal . This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and compare analytical methodologies for the quantification of this compound.
This guide presents a validation summary for a new, hypothetical Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of 2-Ethylhexanal. Its performance is compared against established analytical techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection following derivatization with 2,4-dinitrophenylhydrazine (HPLC-UV/DNPH).
Data Presentation: A Comparative Summary of Method Performance
The following table summarizes the validation parameters for the three analytical methods, demonstrating the superior performance of the new UHPLC-MS/MS method in terms of sensitivity and precision.
| Validation Parameter | Existing Method 1: GC-FID | Existing Method 2: HPLC-UV (DNPH Derivatization) | New Method: UHPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.01 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (RSD%) | < 10% | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | ~0.015 µg/mL |
| Selectivity | Moderate; potential interference from structurally similar compounds. | High for carbonyls; derivatization is selective. | Very High; based on parent and product ion masses. |
| Analysis Time | ~15 minutes | ~25 minutes (including derivatization) | ~5 minutes |
Experimental Protocols
Protocol for the New UHPLC-MS/MS Method
This section details the experimental procedure for the newly validated UHPLC-MS/MS method for the quantification of 2-Ethylhexanal.
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Vortex for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Ethylhexanal: Precursor ion (m/z) 129.1 → Product ion (m/z) 71.1
-
Internal Standard (e.g., d7-2-Ethylhexanal): Precursor ion (m/z) 136.1 → Product ion (m/z) 71.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation Parameters:
The validation of this method was performed in accordance with ICH Q2(R1) guidelines.[1][2]
-
Linearity: A calibration curve was constructed using at least six non-zero concentrations over the specified range.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high).
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Selectivity: Evaluated by analyzing blank samples and samples spiked with potential interfering compounds.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Visualizations
Workflow of the New UHPLC-MS/MS Method
Caption: Workflow of the UHPLC-MS/MS method for 2-Ethylhexanal analysis.
Analytical Method Validation Process
Caption: Overview of the analytical method validation process.
References
A Comparative Analysis of 2-Ethylhex-2-enal and Its Alternatives in Research and Development
A detailed guide for researchers, scientists, and drug development professionals on the experimental validation and comparative performance of 2-Ethylhex-2-enal.
This guide provides a comprehensive cross-validation of the experimental results for 2-Ethylhex-2-enal, a monounsaturated fatty aldehyde.[1] For clarity, this document focuses on the widely studied isomer, 2-Ethylhex-2-enal, due to the limited availability of specific experimental data for 2-Ethylhex-5-enal. 2-Ethylhex-2-enal is recognized for its role as a flavoring agent and a plant and human metabolite.[1] This comparison includes its physical and chemical properties, alongside common alternatives, supported by established experimental protocols.
Physicochemical Properties: A Comparative Overview
The selection of a chemical compound in research and development is heavily influenced by its physical and chemical properties. The following table summarizes the key properties of 2-Ethylhex-2-enal and a common saturated aldehyde alternative, 2-Ethylhexanal.
| Property | 2-Ethylhex-2-enal | 2-Ethylhexanal | Data Source(s) |
| Molecular Formula | C8H14O | C8H16O | [1][2] |
| Molecular Weight | 126.2 g/mol | 128.21 g/mol | [1][2] |
| Boiling Point | 175 °C | Not specified | [1][3] |
| Flash Point | 68 °C | Not specified | [1] |
| Density | 0.85 g/cm³ | Not specified | [3] |
| Appearance | Light yellow to yellow liquid | White liquid with a mild odor | [1][2] |
| Solubility | Soluble in organic solvents; limited in water | Floats on water | [2][4] |
| Stability | Stable, combustible, incompatible with strong oxidizing agents | Not specified | [1] |
Reactivity and Applications
2-Ethylhex-2-enal, as an aldehyde, is involved in self-condensation or polymerization reactions and can be readily oxidized to form carboxylic acids.[1] Its reactivity makes it a versatile intermediate in organic synthesis. It is primarily used in the fragrance industry for its powerful odor and as a flavoring agent.[3][4]
In contrast, 2-Ethylhexanal is a saturated fatty aldehyde that serves as a metabolite of plasticizers like di-2-ethylhexyl phthalate (DEHP).[2]
Experimental Protocols for Aldehyde Identification and Characterization
The following are standard qualitative tests to identify and distinguish aldehydes from other carbonyl compounds like ketones. These protocols are essential for validating the presence and purity of 2-Ethylhex-2-enal in experimental setups.
2,4-Dinitrophenylhydrazine (DNPH) Test for Carbonyl Groups
This test is a general test for both aldehydes and ketones.
-
Principle: Aldehydes and ketones react with 2,4-dinitrophenylhydrazine to form a yellow to orange precipitate, known as a dinitrophenylhydrazone.[5][6] Conjugated carbonyl compounds, such as 2-Ethylhex-2-enal, typically yield an orange or red precipitate.[5][7]
-
Procedure:
-
Dissolve a few drops of the sample (e.g., 2-Ethylhex-2-enal) in ethanol in a clean test tube.[5][6]
-
Add 1 ml of the 2,4-dinitrophenylhydrazine reagent.[6]
-
Shake the mixture well.[5]
-
If no precipitate forms immediately, gently warm the solution in a water bath (around 60 °C) for 5 minutes and then cool.[6]
-
The formation of a yellow to orange-red precipitate indicates a positive test.[5][6]
-
Tollens' Test (Silver Mirror Test) to Differentiate Aldehydes
This test is specific for aldehydes and is used to distinguish them from ketones.
-
Principle: Aldehydes are oxidized by Tollens' reagent (an ammoniacal silver nitrate solution) to the corresponding carboxylic acid.[8] In this redox reaction, silver ions (Ag+) are reduced to elemental silver (Ag), which deposits on the inner surface of the test tube, forming a characteristic silver mirror.[5][7][8] Ketones generally do not react with Tollens' reagent.[5][8]
-
Procedure:
-
Prepare fresh Tollens' reagent by taking 1 ml of silver nitrate solution in a clean test tube and adding dilute sodium hydroxide solution to form a brown precipitate of silver oxide.[5]
-
Add dilute ammonia solution dropwise until the brown precipitate dissolves completely.[5]
-
Add a few drops of the organic compound to be tested to the freshly prepared Tollens' reagent.[5]
-
Place the test tube in a warm water bath for 5 to 10 minutes.[5]
-
The appearance of a silver mirror on the sides of the test tube confirms the presence of an aldehyde.[5]
-
Fehling's Test for Aliphatic Aldehydes
This is another common test to distinguish aldehydes from ketones, particularly effective for aliphatic aldehydes.
-
Principle: Aldehydes reduce the blue copper(II) ions in Fehling's solution to form a brick-red precipitate of copper(I) oxide.[8] Ketones do not typically react under these conditions.[8]
-
Procedure:
Visualizing Synthesis and Experimental Workflows
The following diagrams illustrate the synthesis of a related compound and a typical experimental workflow for aldehyde identification.
Caption: Aldol condensation pathway for 2-Ethylhex-2-enal synthesis.
Caption: Workflow for identifying an unknown carbonyl compound.
References
- 1. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 2. 2-Ethylhexanal | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Buy 2-Ethyl-5-methylhex-2-enal (EVT-15567694) | 88456-18-2 [evitachem.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
- 8. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
Comparing the efficacy of different catalysts for 2-Ethylhex-5-enal synthesis
A Comparative Guide to Catalysts for 2-Ethylhex-2-enal Synthesis
A Note on the Target Molecule: Initial research indicates that "2-Ethylhex-5-enal" is not a commonly synthesized or commercially significant compound. This guide will therefore focus on the synthesis of the structurally related and industrially important molecule, 2-Ethylhex-2-enal . The primary route for its synthesis is the aldol condensation of n-butyraldehyde.
This guide provides a comparative overview of various catalysts employed in the synthesis of 2-Ethylhex-2-enal, targeting researchers, scientists, and professionals in drug development. The following sections detail the efficacy of different catalyst types, their experimental protocols, and the reaction pathways involved.
Catalyst Performance Comparison
The efficacy of a catalyst in the synthesis of 2-Ethylhex-2-enal is determined by its ability to promote the aldol condensation of n-butyraldehyde with high conversion, selectivity, and yield. Below is a summary of the performance of different catalyst types based on available data.
| Catalyst Type | Catalyst Example | n-Butyraldehyde Conversion (%) | 2-Ethylhex-2-enal Selectivity (%) | 2-Ethylhex-2-enal Yield (%) | Reaction Conditions |
| Alkali Catalyst | Sodium Hydroxide (NaOH) | ~98.2% | ~94% (of organic phase) | Not specified | Two-stage reactor system |
| Solid Base Catalyst | MgO-Al₂O₃ (Hydrotalcite-like) | ~90% | >80% | Not specified | Liquid phase, <200°C |
| Solid Base Catalyst | KF-γ-Al₂O₃ | 99.0% | 99.1% | 98.1% | 120°C, 6 hours |
| Modified Solid Acid | Ce-modified γ-Al₂O₃ | 93.8% | Not specified | 88.6% | Not specified |
| Bifunctional Catalyst | Ni/Ce-Al₂O₃ | 100% | Not specified | 66.9% (as 2-ethylhexanol) | 170°C, 4.0 MPa, 8 hours |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. Bifunctional catalysts are typically used for the direct synthesis of 2-ethylhexanol, with 2-ethylhex-2-enal as an intermediate.
Experimental Protocols
Detailed methodologies for the synthesis of 2-Ethylhex-2-enal using different catalysts are outlined below.
Synthesis using Alkali Catalyst (Sodium Hydroxide)
This protocol is based on a two-stage counter-flow reactor system described in patent literature.
-
Catalyst: Aqueous solution of Sodium Hydroxide (NaOH).
-
Reactant: n-butyraldehyde.
-
Apparatus: Two series-connected reactors.
-
Procedure:
-
n-Butyraldehyde is fed into the first reactor where it contacts an aqueous NaOH solution in a counter-flow manner.
-
The reaction mixture from the first reactor is transferred to a separator. The upper organic layer, a mixture of unreacted n-butyraldehyde and 2-ethylhex-2-enal, is then fed into the second reactor.
-
A fresh aqueous NaOH solution is added to the second reactor to continue the condensation reaction.
-
The product from the second reactor is separated, and the 2-ethylhex-2-enal is purified from the organic phase.
-
Synthesis using Solid Base Catalyst (MgO-Al₂O₃)
This protocol describes a continuous process using a fixed-bed catalyst.
-
Catalyst: Solid solution of magnesium oxide and aluminum oxide (hydrotalcite-like) with a high surface area.
-
Reactant: n-butyraldehyde.
-
Apparatus: Fixed-bed reactor.
-
Procedure:
-
The MgO-Al₂O₃ catalyst is packed into a fixed-bed reactor.
-
n-Butyraldehyde is continuously passed through the catalyst bed at a temperature between 80°C and 200°C.
-
The effluent from the reactor, containing 2-ethylhex-2-enal, is collected and purified.
-
Synthesis using Bifunctional Catalyst (Ni/Ce-Al₂O₃) for direct conversion to 2-Ethylhexanol
This protocol is for the direct synthesis of 2-ethylhexanol from n-butyraldehyde, where 2-ethylhex-2-enal is an intermediate.
-
Catalyst: Nickel supported on Cerium-modified Alumina (Ni/Ce-Al₂O₃).
-
Reactants: n-butyraldehyde, Hydrogen.
-
Apparatus: High-pressure autoclave.
-
Procedure:
-
The Ni/Ce-Al₂O₃ catalyst is placed in the autoclave with n-butyraldehyde.
-
The reactor is pressurized with hydrogen to 4.0 MPa.
-
The reaction is carried out at 170°C for 8 hours.
-
The product, primarily 2-ethylhexanol, is then separated and purified.
-
Reaction Pathways and Mechanisms
The synthesis of 2-Ethylhex-2-enal from n-butyraldehyde proceeds via an aldol condensation mechanism. This process can be catalyzed by both bases and acids, although base catalysts are more common commercially.
Base-Catalyzed Aldol Condensation
The diagram below illustrates the base-catalyzed aldol condensation of n-butyraldehyde.
Caption: Base-catalyzed aldol condensation of n-butyraldehyde.
Experimental Workflow for Catalyst Comparison
The following diagram outlines a general workflow for comparing the efficacy of different catalysts for 2-Ethylhex-2-enal synthesis.
Caption: General workflow for catalyst efficacy comparison.
Confirming the Structure of 2-Ethylhex-5-enal Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural confirmation of 2-Ethylhex-5-enal and its derivatives. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related and well-characterized isomer, 2-ethyl-2-hexenal, to provide expected spectroscopic characteristics and analytical considerations. This approach allows for a robust framework for researchers working with this class of unsaturated aldehydes.
Structural Comparison
| Compound | Structure | Key Differentiating Feature |
| This compound | CH2=CH-CH2-CH2-CH(CH2CH3)-CHO | Isolated double bond at the 5-position. |
| 2-Ethyl-2-hexenal | CH3-CH2-CH2-CH=C(CH2CH3)-CHO | Conjugated double bond at the 2-position.[1][2] |
The key structural difference, the position of the carbon-carbon double bond, will significantly influence the spectroscopic properties of these molecules, providing a clear basis for differentiation.
Spectroscopic Analysis: Expected vs. Known Data
The following tables summarize the expected spectroscopic data for this compound based on general principles and known data for its conjugated isomer, 2-ethyl-2-hexenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
| Functional Group | This compound (Expected) | 2-Ethyl-2-hexenal (Known)[3] | Rationale for Expected Shifts |
| Aldehyde (-CHO) | ~9.6 - 9.8 | 9.37 | The aldehyde proton in an unconjugated system is typically slightly downfield. |
| Vinylic (=CH) | ~5.7 - 5.9 (m) | 6.43 (t) | Protons on an isolated double bond appear upfield compared to a conjugated system. |
| Vinylic (=CH₂) | ~4.9 - 5.1 (m) | - | Terminal vinyl protons will show characteristic splitting patterns. |
| Allylic (-CH₂-C=C) | ~2.0 - 2.3 (m) | 2.3 (q) | Protons adjacent to the double bond. |
| Alpha to Carbonyl (-CH-) | ~2.2 - 2.4 (m) | - | The proton on the carbon bearing the ethyl group and adjacent to the carbonyl. |
| Ethyl (-CH₂CH₃) | ~1.4 - 1.7 (m), ~0.9 - 1.0 (t) | 2.29 (q), 0.99 (t) | The ethyl group in 2-ethyl-2-hexenal is deshielded by the conjugated system. |
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound (Expected) | 2-Ethyl-2-hexenal (Known) | Rationale for Expected Shifts |
| Carbonyl (C=O) | ~200 - 205 | ~195 | Unconjugated aldehyde carbonyls are typically further downfield. |
| Vinylic (=CH) | ~138 | ~150 | Carbons in an isolated double bond are upfield compared to a conjugated system. |
| Vinylic (=CH₂) | ~115 | - | Terminal vinyl carbon. |
| Alpha to Carbonyl | ~50 - 55 | ~140 | The alpha-carbon in the conjugated system is part of the double bond. |
Infrared (IR) Spectroscopy
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Ethyl-2-hexenal (Known)[4][5] | Rationale for Expected Frequencies |
| C=O Stretch | ~1720 - 1740 | ~1680 | The carbonyl of a conjugated aldehyde absorbs at a lower frequency.[6] |
| C=C Stretch | ~1640 | ~1630 | The isolated double bond will have a typical alkene stretch. |
| Aldehyde C-H Stretch | ~2720 and ~2820 | ~2720 and ~2820 | Characteristic aldehyde C-H stretches are expected for both.[6] |
| =C-H Stretch | ~3080 | ~3040 | Stretch for a proton on a double bond. |
Mass Spectrometry (MS)
Table 4: Comparison of Expected Mass Spectrometry Fragmentation
| Feature | This compound (Expected) | 2-Ethyl-2-hexenal (Known)[3] | Rationale for Expected Fragmentation |
| Molecular Ion (M⁺) | m/z 126 | m/z 126 | Both isomers have the same molecular formula (C₈H₁₄O). |
| Key Fragments | Loss of ethyl (m/z 97), Loss of allyl (m/z 85), McLafferty rearrangement (m/z 58) | Loss of ethyl (m/z 97), Loss of propyl (m/z 83), Acylium ion (m/z 57) | The position of the double bond will dictate the primary fragmentation pathways. This compound is expected to undergo fragmentation alpha to the carbonyl and cleavage at the allylic position. A McLafferty rearrangement is also possible.[1][7] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Unsaturated Aldehydes
This protocol is a general procedure and may require optimization for specific instrumentation and derivatives.
-
Derivatization (PFBHA Method):
-
Prepare a solution of the aldehyde sample in a suitable solvent (e.g., isooctane).
-
Add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a buffered solution (e.g., phosphate buffer, pH 7).
-
Vortex the mixture and incubate at room temperature for 1-2 hours to form the oxime derivative.
-
Extract the derivative with a non-polar solvent like hexane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, HP-1ms).
-
Injection: 1 µL of the derivatized sample.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection for Aldehyde Derivatives
This protocol is a general procedure for the analysis of DNPH derivatives.
-
Derivatization (DNPH Method):
-
Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile and acidify with a small amount of a strong acid (e.g., sulfuric acid).
-
Add the aldehyde sample to the DNPH solution.
-
Allow the reaction to proceed at room temperature for at least 1 hour.
-
The resulting dinitrophenylhydrazone derivatives can be directly analyzed or extracted and concentrated if necessary.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 360 nm.
-
Visualizing Analytical Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 3. 2-ETHYL-2-HEXENAL(645-62-5) 1H NMR [m.chemicalbook.com]
- 4. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
- 5. 2-ETHYL-2-HEXENAL(645-62-5) IR Spectrum [chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chemguide.co.uk [chemguide.co.uk]
Comparative Analysis of Synthesis Protocols for 2-Ethylhexenal Isomers
A comprehensive review of synthetic protocols for 2-ethylhexenal isomers reveals a significant disparity in available literature. While extensive research details the synthesis of 2-ethylhex-2-enal and 2-ethyl-5-methylhex-2-enal, no reproducible synthesis protocols for 2-ethylhex-5-enal were identified in the public domain. This guide, therefore, focuses on the established synthesis methodologies for the commercially significant isomer, 2-ethylhex-2-enal, and the related compound, 2-ethyl-5-methylhex-2-enal, providing a comparative analysis of their synthesis.
I. Synthesis of 2-Ethylhex-2-enal
The industrial production of 2-ethylhex-2-enal is primarily achieved through the aldol condensation of n-butyraldehyde.[1][2] This process is a cornerstone of industrial organic synthesis, valued for its efficiency in forming carbon-carbon bonds.
Experimental Protocol: Aldol Condensation of n-Butyraldehyde
A typical industrial process involves the base-catalyzed self-condensation of n-butyraldehyde. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second n-butyraldehyde molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield the more stable α,β-unsaturated aldehyde, 2-ethylhex-2-enal.
-
Reaction: 2 x n-butyraldehyde → 2-ethylhex-2-enal + H₂O
-
Catalyst: Typically a strong base, such as sodium hydroxide.
-
Conditions: The reaction is carried out at elevated temperatures.
-
Post-processing: The product is purified by distillation.
A specific laboratory-scale synthesis involves reacting 195 parts of 97% strength 2-ethylhex-2-enal with 77 parts of N-methylpyrrolidone and 33 parts of stabilizer-free hydrocyanic acid in a stirred autoclave.[3] A 5% solution of sodium hydroxide in ethylene glycol is then added, and the mixture is heated to 115°C for 40 minutes.[3] Post-reaction, the product is worked up and purified by fractional distillation, yielding 55 parts of 2-ethylhex-2-enal.[3] This corresponds to a yield of 68.9% based on the converted 2-ethylhex-2-enal.[3]
| Parameter | Value | Reference |
| Starting Material | n-Butyraldehyde | [1][2] |
| Catalyst | Sodium Hydroxide | [3] |
| Temperature | 115 °C | [3] |
| Yield | 68.9% | [3] |
II. Synthesis of 2-Ethyl-5-methylhex-2-enal
The synthesis of 2-ethyl-5-methylhex-2-enal can be achieved through the condensation of 2-ethylhexanol with butyraldehyde.[4] This method requires a solid base catalyst and is performed under controlled temperature and pressure.
Experimental Protocol: Condensation of 2-Ethylhexanol with Butyraldehyde
This process involves the reaction of 2-ethylhexanol and butyraldehyde in the presence of a solid base catalyst at temperatures ranging from 80-220 °C and pressures of 0.1-1.0 MPa.[4] The resulting mixture is then distilled to isolate 2-ethyl-5-methylhex-2-enal with a high efficiency of up to 96% yield.[4]
| Parameter | Value | Reference |
| Starting Materials | 2-Ethylhexanol, Butyraldehyde | [4] |
| Catalyst | Solid Base | [4] |
| Temperature | 80-220 °C | [4] |
| Pressure | 0.1-1.0 MPa | [4] |
| Yield | up to 96% | [4] |
Visualizing the Synthesis Pathways
To illustrate the distinct synthetic routes for these two isomers, the following diagrams outline the reaction workflows.
Caption: Comparative workflows for the synthesis of 2-ethylhex-2-enal and 2-ethyl-5-methylhex-2-enal.
The logical relationship between the starting materials and the final products is further detailed in the following diagram.
Caption: Logical flow from starting materials to products for the two synthesis protocols.
References
Literature comparison of reported yields for 2-Ethylhex-5-enal
Disclaimer: Initial literature searches for "2-Ethylhex-5-enal" did not yield relevant results, suggesting a potential typographical error in the query. The following guide focuses on the synthesis of the closely related and industrially significant compound, 2-Ethylhex-2-enal , for which substantial data is available.
This guide provides a comparative analysis of reported yields for the synthesis of 2-Ethylhex-2-enal, a key intermediate in the chemical industry. The data presented is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Data Summary of Reported Yields
The synthesis of 2-Ethylhex-2-enal is predominantly achieved through the aldol condensation of n-butyraldehyde. Various catalytic systems and reaction conditions have been explored to optimize the yield of this process. The following table summarizes the quantitative data from several reported methods.
| Starting Material(s) | Catalyst / Reagent | Reaction Conditions | Reported Yield (%) | Reference |
| n-Butyraldehyde | KF-γ-Al₂O₃ | 120°C, 6 hours | 98.1 | [1][2] |
| 2-Ethylhexanol, Butyraldehyde | Solid Alkali | 80-220°C, 0.1-1.0 MPa | up to 96 | [3] |
| n-Butyraldehyde | Solid solution of magnesium oxide-aluminum oxide | 80-200°C, Liquid phase | High (not quantified) | [4] |
| 2-Ethylhex-2-enal, N-methylpyrrolidone, Hydrocyanic acid | 5% Sodium hydroxide in ethylene glycol | 115°C, 40 minutes | 68.9 | [5] |
| n-Butyraldehyde | Alkali-catalyzed | Not specified | Not specified (intermediate) | [6][7] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
1. Aldol Self-Condensation of n-Butyraldehyde using KF-γ-Al₂O₃ Catalyst [1][2]
This method reports a high yield of 2-Ethylhex-2-enal through the use of a solid-supported base catalyst.
-
Catalyst Preparation: KF-γ-Al₂O₃ with a KF/γ-Al₂O₃ mass ratio of 9.0.
-
Reaction Setup: A batch reactor equipped with a stirrer and temperature control.
-
Procedure:
-
The KF-γ-Al₂O₃ catalyst is added to n-butyraldehyde at a mass ratio of 0.10 (catalyst to aldehyde).
-
The reaction mixture is heated to 120°C and stirred for 6 hours.
-
Upon completion, the solid catalyst is separated from the product mixture by filtration.
-
The resulting liquid is purified by distillation to isolate 2-Ethylhex-2-enal.
-
2. Condensation of 2-Ethylhexanol and Butyraldehyde with a Solid Alkali Catalyst [3]
This patented method describes a continuous process with high throughput.
-
Reactants: 2-Ethylhexanol and butyraldehyde are mixed in a mass ratio of 0.1-10.
-
Catalyst: A solid alkali catalyst.
-
Reaction Setup: A condensation reactor capable of operating at elevated temperature and pressure.
-
Procedure:
-
The reactant mixture is fed into the reactor containing the solid alkali catalyst.
-
The condensation and dehydration reaction is carried out at a temperature of 80-220°C and a pressure of 0.1-1.0 MPa.
-
The resulting single-phase mixture of 2-ethyl-2-hexenal, 2-ethylhexanol, and water is then distilled at 100-110°C under 0.1-0.15 MPa.
-
Unreacted butyraldehyde is recycled back to the reactor.
-
The condensed product forms a two-phase mixture (organic and aqueous), which is then separated.
-
3. Synthesis via Hydrocyanation and Elimination [5]
This procedure involves the reaction of 2-ethylhex-2-enal with hydrocyanic acid, followed by subsequent processing.
-
Reactants: 195 parts of 97% strength 2-ethylhex-2-enal, 77 parts of N-methylpyrrolidone, and 33 parts of stabilizer-free hydrocyanic acid.
-
Catalyst: 18 parts of a 5% strength solution of sodium hydroxide in ethylene glycol.
-
Reaction Setup: A stirred autoclave.
-
Procedure:
-
2-ethylhex-2-enal, N-methylpyrrolidone, and hydrocyanic acid are initially placed in the stirred autoclave.
-
The autoclave is closed, and the sodium hydroxide solution is metered in over approximately 5 minutes.
-
The mixture is then heated at 115°C for 40 minutes.
-
After the reaction is complete, the product is removed and introduced into a mixture of 5 parts of 85% strength phosphoric acid and 300 parts of ice.
-
The organic phase is extracted with diethyl ether, washed with water, dried over magnesium sulfate, and fractionally distilled.
-
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the primary synthetic route to 2-Ethylhex-2-enal and a general experimental workflow for its synthesis and purification.
Caption: Aldol condensation pathway for 2-Ethylhex-2-enal synthesis.
Caption: General experimental workflow for synthesis and purification.
References
- 1. syxbsyjg.com [syxbsyjg.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal - Google Patents [patents.google.com]
- 4. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Evaluating the performance of 2-Ethylhex-5-enal in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2-ethylhex-2-enal, a versatile α,β-unsaturated aldehyde, across its key applications in antimicrobial treatment, fragrance formulation, and organic synthesis. Through a comparative analysis with relevant alternatives, this document aims to equip researchers and professionals with the necessary data to make informed decisions in their work. All data is presented in structured tables for clear comparison, and detailed experimental protocols for the cited experiments are provided.
Antimicrobial and Antifungal Applications
2-Ethylhex-2-enal exhibits significant antimicrobial properties, a characteristic of many α,β-unsaturated aldehydes. Its efficacy stems from its ability to act as a direct-acting alkylating agent, interacting with sulfhydryl and amino groups in microbial cells.[1] This section compares its performance against other well-known antimicrobial aldehydes.
Comparative Analysis of Antimicrobial Activity
While direct head-to-head comparative studies are limited, existing research provides insights into the relative potency of 2-ethylhex-2-enal and its alternatives. One study on various α,β-unsaturated aldehydes highlighted that α-alkyl substituted compounds, such as 2-ethylhex-2-enal, demonstrate strong germicidal activity, particularly against spores and mycobacteria.
For a broader perspective, the following table summarizes the minimum inhibitory concentration (MIC) and other relevant metrics for 2-ethylhex-2-enal and comparable antimicrobial aldehydes from various studies. It is important to note that these values were not obtained from a single, direct comparative study and experimental conditions may vary.
| Compound | Target Organism(s) | Performance Metric | Result | Reference |
| 2-Ethylhex-2-enal | Bacteria, Yeast, Fungi, Spores, Mycobacteria | Germicidal Activity | High activity, especially against spores and mycobacteria. | Beilfuss, 1976 (as cited in NTP, 2000) |
| Cinnamaldehyde | Candida albicans | MIC | 25 µg/mL | |
| Cinnamaldehyde | Candida species | Mean MIC | 60.61 µg/mL | [2] |
| Cinnamaldehyde | Candida species | Mean MFC | 81.94 µg/mL | [2] |
| Glutaraldehyde (2%) | E. coli, S. aureus | Log Reduction (in polyurethane) | >3 log reduction within 1-2 hours | [3] |
| Glutaraldehyde (2%) | Various bacteria and Mycobacterium | Antibacterial Activity | Similar to 0.66% N-duopropenide-alc, high activity. | [4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols
This protocol is adapted from studies on the antifungal activity of cinnamaldehyde against Candida species.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.
-
Microdilution Plate Setup: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (e.g., cinnamaldehyde) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to a growth control well.
-
MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar.
Antimicrobial Action Pathway
The primary mechanism of action for α,β-unsaturated aldehydes like 2-ethylhex-2-enal involves the alkylation of cellular nucleophiles, disrupting essential biological processes.
Caption: Mechanism of antimicrobial action for α,β-unsaturated aldehydes.
Fragrance Applications
In the fragrance industry, 2-ethylhex-2-enal is valued for its strong, green, and leafy odor profile.[5] It is used to impart fresh and natural notes to perfumes and other scented products.
Comparative Olfactory Profile
The performance of a fragrance ingredient is judged on its odor character, intensity, and longevity (substantivity). The following table compares the olfactory properties of 2-ethylhex-2-enal with a common alternative, trans-2-hexenal.
| Fragrance Ingredient | CAS Number | Odor Description | Olfactory Notes |
| 2-Ethylhex-2-enal | 645-62-5 | Strong, green, leafy[5] | Green, fatty, aldehydic |
| trans-2-Hexenal | 6728-26-3 | Powerful, green, fruity, pungent, vegetable-like[6] | Green, leafy, apple, banana[7] |
Experimental Protocols
This protocol outlines a general procedure for the sensory evaluation of fragrance materials.
-
Panelist Selection: A panel of trained sensory assessors is selected. Panelists should be screened for their ability to discriminate and describe different odors.
-
Sample Preparation: The fragrance ingredients are diluted to a standard concentration (e.g., 1% in an odorless solvent like diethyl phthalate or ethanol). Samples are presented on smelling strips (blotters).
-
Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination of scents.
-
Evaluation Procedure: Panelists are presented with the coded samples in a randomized order. They are asked to evaluate various attributes of the scent, such as:
-
Odor Profile: Describing the character of the scent using a standardized lexicon.
-
Intensity: Rating the strength of the odor on a labeled magnitude scale.
-
Hedonics: Rating the pleasantness of the odor.
-
Substantivity/Tenacity: Evaluating the scent on the blotter at different time intervals (e.g., 1 hour, 4 hours, 24 hours) to assess its longevity.
-
-
Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory properties of the evaluated ingredients.
Fragrance Development Workflow
The integration of a fragrance ingredient like 2-ethylhex-2-enal into a final product follows a structured workflow.
Caption: A simplified workflow for fragrance development.
Organic Synthesis Applications
2-Ethylhex-2-enal serves as a valuable intermediate in organic synthesis, most notably in the production of 2-ethylhexanol.[8] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the α,β-unsaturated system.
Comparative Performance in Synthesis
The primary industrial synthesis of 2-ethylhex-2-enal is through the aldol condensation of n-butyraldehyde.[8] The performance of this reaction is highly dependent on the catalyst and reaction conditions.
| Reaction | Reactant | Catalyst | Temperature (°C) | Pressure (MPa) | Yield of 2-Ethylhex-2-enal (%) | Reference |
| Aldol Condensation | n-Butyraldehyde | Solid base (e.g., MgO-Al2O3) | 80-220 | 0.1-1.0 | Up to 96 | CN103864587A |
| Aldol Condensation | n-Butyraldehyde | Ni/Ce-Al2O3 (for direct hydrogenation to 2-ethylhexanol) | 170 | 4.0 | - (Yield of 2-ethylhexanol: 66.9%) | [9] |
Experimental Protocols
The following is a generalized protocol based on industrial synthesis methods.
-
Reactant and Catalyst Preparation: n-Butyraldehyde is mixed with a solvent (e.g., 2-ethylhexanol). A solid base catalyst (e.g., a magnesium-aluminum oxide) is prepared and activated.
-
Reaction Setup: The reactants and catalyst are charged into a suitable reactor (e.g., a stirred tank reactor or a fixed-bed reactor).
-
Reaction Conditions: The reaction is carried out at elevated temperatures (e.g., 80-220°C) and pressures (e.g., 0.1-1.0 MPa).
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of n-butyraldehyde and the selectivity to 2-ethylhex-2-enal.
-
Product Isolation and Purification: After the reaction, the catalyst is separated (e.g., by filtration). The product mixture is then purified, typically by distillation, to isolate the 2-ethylhex-2-enal.
Key Synthetic Pathways
The synthesis and subsequent reactions of 2-ethylhex-2-enal are central to the production of other important chemicals.
Caption: Synthesis of 2-ethylhex-2-enal and its key downstream reactions.
References
- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effectiveness of 2% glutaraldehyde versus other disinfectants for hospital equipment, in an in vitro test based on germ-carriers with a high microbial contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Analytical Characterization of 2-Ethylhex-2-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Ethylhex-2-enal, a key intermediate in various chemical syntheses. The performance of these techniques is compared with their application to its saturated analogue, 2-Ethylhexanal, offering valuable insights for researchers in quality control and process development. This document presents supporting experimental data in structured tables, detailed methodologies for key experiments, and visual workflows to facilitate understanding.
Executive Summary
The characterization of organic compounds is a cornerstone of chemical research and development. This guide focuses on 2-Ethylhex-2-enal, an unsaturated aldehyde, and compares its analytical signatures with 2-Ethylhexanal. We explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in elucidating their molecular structures. Furthermore, alternative methods involving chemical derivatization followed by chromatographic separation are discussed, providing a broader perspective on the analytical toolkit available to scientists.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the analytical characterization of 2-Ethylhex-2-enal and 2-Ethylhexanal.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Ethylhex-2-enal | 9.37 | s | 1H | -CHO |
| 6.43 | t | 1H | =CH- | |
| 2.32 | q | 2H | -CH₂-CH₃ | |
| 1.53 | m | 2H | -CH₂-CH₂-CH₃ | |
| 0.99 | t | 3H | -CH₂-CH₃ | |
| 0.97 | t | 3H | -CH₂-CH₂-CH₃ | |
| 2-Ethylhexanal | 9.60 | d | 1H | -CHO |
| 2.20 | m | 1H | -CH(CHO)- | |
| 1.20-1.60 | m | 8H | -CH₂- (x4) | |
| 0.90 | t | 6H | -CH₃ (x2) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Ethylhex-2-enal | 195.2 | C=O |
| 155.0 | =CH- | |
| 140.8 | =C(Et)- | |
| 29.8 | -CH₂- | |
| 22.5 | -CH₂- | |
| 21.7 | -CH₂- | |
| 13.9 | -CH₃ | |
| 12.3 | -CH₃ | |
| 2-Ethylhexanal | 205.2 | C=O |
| 56.1 | -CH(CHO)- | |
| 31.8 | -CH₂- | |
| 29.1 | -CH₂- | |
| 25.4 | -CH₂- | |
| 22.9 | -CH₂- | |
| 14.0 | -CH₃ | |
| 11.5 | -CH₃ |
Table 3: FTIR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2-Ethylhex-2-enal | 2960, 2870, 2720 | Strong | C-H stretch (alkane and aldehyde) |
| 1685 | Strong | C=O stretch (conjugated aldehyde) | |
| 1640 | Medium | C=C stretch | |
| 2-Ethylhexanal | 2960, 2870, 2710 | Strong | C-H stretch (alkane and aldehyde) |
| 1730 | Strong | C=O stretch (aldehyde) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | m/z of Major Fragments | Relative Intensity (%) | Proposed Fragment |
| 2-Ethylhex-2-enal | 126 | 25 | [M]⁺ |
| 97 | 100 | [M-CHO]⁺ | |
| 69 | 45 | [M-C₄H₉]⁺ | |
| 55 | 80 | [C₄H₇]⁺ | |
| 41 | 95 | [C₃H₅]⁺ | |
| 2-Ethylhexanal | 128 | 5 | [M]⁺ |
| 99 | 30 | [M-C₂H₅]⁺ | |
| 72 | 100 | [M-C₄H₈]⁺ (McLafferty rearrangement) | |
| 57 | 95 | [C₄H₉]⁺ | |
| 41 | 70 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the neat liquid sample (2-Ethylhex-2-enal or 2-Ethylhexanal) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation and Parameters: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: 16 scans, spectral width of 16 ppm, relaxation delay of 1 s.
-
¹³C NMR: 1024 scans, spectral width of 240 ppm, relaxation delay of 2 s.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin liquid film.
Instrumentation and Parameters: FTIR spectra were recorded using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans were co-added and averaged. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The neat liquid sample was diluted 1:1000 in dichloromethane.
Instrumentation and Parameters: An Agilent 7890B GC system coupled to a 5977A MS detector was used.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
Alternative Method: HPLC-UV of DNPH Derivatives
For trace-level analysis or analysis in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection is a common alternative.
Derivatization Protocol: To 1 mL of a sample solution in acetonitrile, 1 mL of a saturated solution of DNPH in 2 M hydrochloric acid is added. The mixture is allowed to react at room temperature for 1 hour. The resulting hydrazone derivatives are then extracted with hexane, the solvent is evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis.
HPLC-UV Parameters:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water gradient
-
Detection Wavelength: 360 nm
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the characterization of 2-Ethylhex-2-enal.
A Comparative Guide to Aldehyde Structures and Reactivity: 2-Ethyl-2-hexenal vs. Hexanal
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its chemical properties is paramount. This guide provides a detailed comparison of 2-Ethyl-2-hexenal and Hexanal, two aldehydes with distinct structural features that directly influence their reactivity and potential applications.
This analysis delves into their physical and chemical properties, supported by experimental data and detailed protocols. By examining a structurally complex α,β-unsaturated aldehyde alongside a simple saturated aldehyde, we aim to provide a clear framework for correlating molecular architecture with chemical behavior.
Structural and Physical Properties: A Tale of Two Aldehydes
2-Ethyl-2-hexenal and Hexanal, while both being aldehydes, present significant structural differences that are reflected in their physical properties. 2-Ethyl-2-hexenal is an α,β-unsaturated aldehyde with an ethyl substituent at the α-carbon, contributing to a more complex and sterically hindered structure. In contrast, Hexanal is a straight-chain saturated aldehyde.
| Property | 2-Ethyl-2-hexenal | Hexanal |
| Molecular Formula | C8H14O[1] | C6H12O[2] |
| Molecular Weight | 126.20 g/mol [3] | 100.16 g/mol [2] |
| Boiling Point | 175-179 °C[4][5] | 130-131 °C[6][7] |
| Density | ~0.85 g/mL | ~0.815 g/mL at 20 °C[8] |
| Structure | α,β-unsaturated aldehyde with ethyl substitution | Saturated straight-chain aldehyde |
The higher boiling point of 2-Ethyl-2-hexenal can be attributed to its larger molecular weight and the potential for stronger intermolecular interactions despite the branching.
Chemical Reactivity: A Comparative Analysis
The reactivity of aldehydes is primarily dictated by the electrophilic nature of the carbonyl carbon. However, the presence of other functional groups and substituents can significantly modulate this reactivity.
Nucleophilic Addition
Both 2-Ethyl-2-hexenal and Hexanal undergo nucleophilic addition reactions, a hallmark of the aldehyde functional group. However, the rate and nature of these reactions are expected to differ. The ethyl group at the α-position of 2-Ethyl-2-hexenal introduces steric hindrance around the carbonyl group, which can slow down the rate of nucleophilic attack compared to the more accessible carbonyl group of Hexanal.
Furthermore, being an α,β-unsaturated aldehyde, 2-Ethyl-2-hexenal can also undergo conjugate (1,4-) addition, where the nucleophile attacks the β-carbon. This dual reactivity is a key differentiator from Hexanal, which exclusively undergoes 1,2-addition at the carbonyl carbon.
Oxidation
Aldehydes are readily oxidized to carboxylic acids.[9] Both 2-Ethyl-2-hexenal and Hexanal are expected to give positive results with common qualitative tests for aldehydes, such as Tollen's test and Fehling's test. However, the kinetics of these oxidation reactions can be influenced by their structures. The electron-donating nature of the alkyl chain in both molecules supports oxidation.
Hydrogenation
The hydrogenation of α,β-unsaturated aldehydes like 2-Ethyl-2-hexenal is a well-studied industrial process. The reaction proceeds in a stepwise manner, with the carbon-carbon double bond typically being hydrogenated first to yield the corresponding saturated aldehyde (2-ethylhexanal), which is then further reduced to the alcohol (2-ethylhexanol).[4][8] A kinetic study of 2-ethyl-2-hexenal hydrogenation over a nickel-based catalyst revealed that the activation energy for the hydrogenation of the C=C bond is lower than that for the C=O bond, indicating that the double bond is more readily hydrogenated.[4]
Hexanal, being a saturated aldehyde, would only undergo hydrogenation of the carbonyl group to form 1-hexanol.
Experimental Protocols
Tollen's Test for Aldehyde Identification
This qualitative test is used to differentiate aldehydes from ketones.
Procedure:
-
Preparation of Tollen's Reagent:
-
In a clean test tube, add 2 mL of 5% silver nitrate (AgNO₃) solution.
-
Add 1-2 drops of 10% sodium hydroxide (NaOH) solution. A brownish precipitate of silver oxide (Ag₂O) will form.
-
Add 2% ammonia (NH₃) solution dropwise, with shaking, until the precipitate of silver oxide just dissolves. This forms the Tollen's reagent, [Ag(NH₃)₂]⁺OH⁻.[11]
-
-
Test:
-
Add 2-3 drops of the aldehyde sample (2-Ethyl-2-hexenal or Hexanal) to the freshly prepared Tollen's reagent.
-
Warm the mixture in a water bath for 5-10 minutes.
-
-
Observation:
-
The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of silver, indicates a positive test for an aldehyde.[11]
-
Gas Chromatography (GC) for Aldehyde Analysis
Gas chromatography is a powerful quantitative technique for separating and analyzing volatile compounds like aldehydes.
General Protocol:
-
Sample Preparation:
-
GC System and Conditions:
-
Injector: Split/splitless injector, temperature set appropriately for the volatility of the analytes (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-1) is typically used for aldehyde analysis.
-
Oven Program: A temperature gradient program is often employed to ensure good separation of compounds with different boiling points. For example, starting at a lower temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C).
-
Detector: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.[13]
-
-
Data Analysis:
-
The retention time of the peaks is used for qualitative identification by comparing with known standards.
-
The peak area is used for quantitative analysis.
-
Visualizing Chemical Processes
Hydrogenation Pathway of 2-Ethyl-2-hexenal
The following diagram illustrates the stepwise hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanol.
References
- 1. commons.und.edu [commons.und.edu]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses [store.astm.org]
- 7. Tollens’ Test And Fehling’s Test - Important Concepts for NEET [vedantu.com]
- 8. bch.ro [bch.ro]
- 9. 2-ETHYL-2-HEXENAL | 645-62-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 13. shimadzu.com [shimadzu.com]
A Comparative Guide to the Synthesis and Analysis of 2-Ethylhex-5-enal and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of peer-reviewed methods for the synthesis and analysis of the target compound 2-Ethylhex-5-enal. Due to the limited availability of direct peer-reviewed literature for this compound, this document outlines a plausible synthetic approach based on established organic chemistry principles. For comparative purposes, this guide focuses on the well-documented and structurally related alternative, 2-Ethylhex-2-enal, for which extensive experimental data is available. A second alternative, 2-isopropyl-5-methyl-2-hexenal, is also discussed, particularly in the context of its application in the fragrance industry.
I. Synthesis of Unsaturated Aldehydes
The synthesis of unsaturated aldehydes is a cornerstone of organic chemistry, with applications ranging from fine chemicals to pharmaceuticals. The target compound, this compound, is a γ,δ-unsaturated aldehyde. A common and effective method for the synthesis of such compounds is through a Claisen rearrangement, followed by reduction and oxidation.
A more industrially prevalent alternative, 2-Ethylhex-2-enal, is an α,β-unsaturated aldehyde. Its synthesis is typically achieved through an aldol condensation of n-butyraldehyde.[1][2] This process is a robust and well-optimized industrial method.[1]
Comparative Synthesis Data
| Feature | Proposed Synthesis of this compound (Claisen Rearrangement) | Established Synthesis of 2-Ethylhex-2-enal (Aldol Condensation) | Established Synthesis of 2-isopropyl-5-methyl-2-hexenal |
| Starting Materials | 3-Buten-1-ol, Triethyl orthoacetate | n-Butyraldehyde | Not detailed in readily available literature |
| Key Reaction | Johnson-Claisen Rearrangement | Aldol Condensation | Not detailed in readily available literature |
| Catalyst/Reagent | Acid catalyst (e.g., propionic acid) | Base catalyst (e.g., NaOH) or Acid catalyst | Not detailed in readily available literature |
| Typical Yield | Generally high (can exceed 80-90% for the rearrangement step) | High (industrially optimized) | Not detailed in readily available literature |
| Key Intermediates | Ethyl 2-ethylhex-5-enoate | 2-Ethyl-3-hydroxyhexanal | Not detailed in readily available literature |
| Reaction Conditions | High temperature (e.g., 140-180 °C) | Moderate temperature | Not detailed in readily available literature |
Synthesis Workflow Diagrams
Caption: Proposed synthesis of this compound.
Caption: Synthesis of 2-Ethylhex-2-enal.
II. Analysis of Unsaturated Aldehydes
The analysis of unsaturated aldehydes is critical for quality control, reaction monitoring, and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.
Common Analytical Methods
| Analytical Technique | Principle | Information Obtained | Applicability |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity, identification of isomers and byproducts. | Excellent for volatile aldehydes like 2-ethylhex-2-enal.[3][4] |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules to determine mass-to-charge ratio. | Molecular weight confirmation, structural elucidation. Often coupled with GC (GC-MS).[5][6] | Provides definitive identification.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural information, including stereochemistry. | Essential for confirming the structure of novel compounds. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C=O, C=C). | Useful for reaction monitoring. |
Analytical Workflow Diagram
Caption: General analytical workflow for unsaturated aldehydes.
III. Experimental Protocols
Synthesis of 2-Ethylhex-2-enal via Aldol Condensation
This protocol is a generalized procedure based on established methods.[1][2][7]
Materials:
-
n-Butyraldehyde
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Solvent (e.g., ethanol or water)
-
Acid for neutralization (e.g., acetic acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a stirred solution of n-butyraldehyde in the chosen solvent, slowly add the NaOH solution at a controlled temperature (e.g., 20-40 °C).
-
After the initial reaction, the mixture is heated to promote dehydration of the intermediate aldol addition product.
-
The reaction is cooled and neutralized with acid.
-
The organic layer is separated, washed with water, and dried over a drying agent.
-
The crude product is purified by fractional distillation to yield 2-ethylhex-2-enal.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general procedure for the analysis of volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for separating aldehydes (e.g., a mid-polarity column).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to separate the components of the mixture.
-
The separated components elute from the GC column and enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and records their mass spectra.
-
The resulting chromatogram and mass spectra are analyzed to determine the purity and identify the components of the sample.
IV. Alternative Compound: 2-isopropyl-5-methyl-2-hexenal
2-isopropyl-5-methyl-2-hexenal is another α,β-unsaturated aldehyde with applications in the fragrance industry, often referred to as isodihydrolavandulal.[8][9] It is valued for its powerful, herbaceous, and lavender-like odor.[8] While detailed synthetic procedures are often proprietary, its characterization and safety have been assessed.[9] For researchers in flavor and fragrance, this compound represents a functionally relevant alternative to simpler alkyl-substituted enals.
This guide provides a foundational comparison for the synthesis and analysis of this compound and its alternatives. Researchers are encouraged to consult the primary literature for specific experimental details and safety information.
References
- 1. 2-Ethyl-2-hexenal | 645-62-5 | Benchchem [benchchem.com]
- 2. 2-Ethylhexanal - Wikipedia [en.wikipedia.org]
- 3. 1E: Reactions of Unsaturated Aldehydes in the Atmosphere | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]
- 4. 2-Hexenal, 2-ethyl- [webbook.nist.gov]
- 5. Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. isodihydrolavandulal [thegoodscentscompany.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Safety Operating Guide
Navigating the Disposal of 2-Ethylhex-5-enal: A Step-by-Step Guide
Disclaimer: The chemical "2-Ethylhex-5-enal" is not readily found in standard chemical databases. This guide provides disposal procedures based on the properties of structurally similar and commonly used laboratory chemicals, namely 2-ethyl-2-hexenal and 2-ethylhexanal. Researchers must consult the specific Safety Data Sheet (SDS) for the exact compound in their possession to ensure full compliance and safety.
The proper disposal of laboratory chemicals is a critical component of a comprehensive safety protocol. For compounds like this compound, which, based on analogous structures, is likely a flammable liquid and may pose health and environmental hazards, a structured disposal plan is essential. This guide outlines the necessary steps and precautions to manage and dispose of this chemical waste safely and in accordance with regulations.
Hazard Profile and Key Data
Understanding the hazard profile of the chemical is the first step in safe handling and disposal. The following table summarizes the known hazards of similar compounds, which should be considered as potential risks for this compound.
| Hazard Category | 2-Ethyl-2-hexenal | 2-Ethylhexanal | General Aldehyde Reactivity |
| Physical Hazards | Flammable liquid and vapor.[1] | Flammable liquid and vapor.[1][2][3] | Vapors may form explosive mixtures with air.[1][3][4] |
| Health Hazards | Causes skin irritation.[4] May cause an allergic skin reaction.[1][4] Causes serious eye damage. | Irritating to mucous membranes, eyes, and skin.[2][3] Overexposure may cause dizziness.[2][3] | Aldehydes are often involved in self-condensation or polymerization reactions which can be exothermic.[3] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[4] | Harmful to aquatic life.[5] Avoid release to the environment.[2][4] | Do not let this chemical enter the environment.[2] |
Experimental Protocol: Chemical Waste Disposal
This protocol provides a step-by-step methodology for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Determine if the waste is hazardous. Based on the data for similar compounds, this compound should be treated as a hazardous waste due to its flammability and potential health and environmental hazards.[6][7][8][9]
- Segregate the waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be collected in a dedicated, properly labeled container.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling chemical waste. This includes:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles or a face shield.[4]
- A lab coat.[4]
- Handle the waste within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4][5]
3. Waste Collection and Storage:
- Use a compatible container. Collect liquid waste in a clean, leak-proof container made of a material compatible with aldehydes (e.g., glass or appropriate plastic).
- Label the container clearly. The label should include:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The associated hazards (e.g., "Flammable," "Irritant").
- The date of accumulation.
- Keep the container closed. The container must be securely sealed at all times, except when adding waste.
- Store in a designated area. Store the waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[1][3]
4. Disposal Procedure:
- Arrange for professional disposal. Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to schedule a pickup.
- Do not dispose of down the drain. Due to its environmental hazards, this compound must not be poured down the sink.[2]
- Follow institutional procedures. Adhere to all specific waste disposal procedures established by your organization.
5. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- If the spill is small, absorb the liquid with an inert absorbent material (e.g., sand, vermiculite).[2] Do not use combustible materials like paper towels.
- Collect the absorbed material and contaminated items in a sealed container and manage as hazardous waste.
- For large spills, evacuate the area and contact your institution's emergency response team.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for laboratory chemical waste disposal.
References
- 1. carbokem.com [carbokem.com]
- 2. 2-Ethylhexanal | C8H16O | CID 31241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ETHYLHEXANAL | 123-05-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. download.basf.com [download.basf.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. Hazardous Waste [epa.illinois.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2-Ethylhex-5-enal
This guide provides critical safety and logistical information for the handling and disposal of 2-Ethyl-2-hexenal (CAS 645-62-5). Note that the user's request for "2-Ethylhex-5-enal" likely refers to this compound, as "this compound" is not a standard chemical name. This document outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures to ensure the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment
2-Ethyl-2-hexenal is classified as a skin irritant and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects[1][2]. Therefore, appropriate PPE is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved[1][2] |
| Skin Protection | Chemical-resistant gloves, fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and EN 374 for gloves[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced. | NIOSH (US) or EN 166 (EU) approved[1][2] |
Safe Handling and Operational Protocols
Adherence to proper handling procedures is crucial to minimize the risk of exposure and accidents.
Key Handling Procedures:
-
Ventilation: Ensure adequate ventilation in the work area. Use personal protective equipment and wear chemical-impermeable gloves[1].
-
Ignition Sources: Avoid all sources of ignition, including heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment[1].
-
Personal Hygiene: Wash hands thoroughly after handling the chemical. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1][2].
-
Spill Management: In case of a spill, evacuate personnel to a safe area. Keep people away from and upwind of the spill. Collect and arrange for disposal in suitable, closed containers[1].
Disposal Plan
Proper disposal of 2-Ethyl-2-hexenal and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Container Disposal: Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1][2].
-
Waste Material: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1].
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling 2-Ethyl-2-hexenal.
Caption: Workflow for Safe Handling of 2-Ethyl-2-hexenal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




